DL-threo-3-Hydroxyaspartic acid
Description
(3S)-3-hydroxy-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017241 | |
| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-99-9, 4294-45-5 | |
| Record name | L-threo-3-Hydroxyaspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-threo-β-Hydroxyaspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threo-3-hydroxy-DL-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy-L-aspartic acid, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Threo-3-hydroxy-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of DL-threo-3-Hydroxyaspartic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a pivotal research tool in the field of neuroscience, primarily recognized for its role as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are critical for maintaining low extracellular concentrations of glutamate, the principal excitatory neurotransmitter in the central nervous system. By impeding glutamate uptake, DL-THA elevates extracellular glutamate levels, a characteristic that renders it a valuable compound for studying glutamatergic neurotransmission, synaptic plasticity, and the mechanisms of excitotoxicity implicated in numerous neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of DL-THA, detailing its interaction with EAATs, the resultant downstream signaling cascades, and the experimental protocols used to elucidate these processes.
Core Mechanism: Inhibition of Excitatory Amino Acid Transporters
The primary molecular mechanism of this compound is its competitive inhibition of the high-affinity, sodium-dependent glutamate transporters, also known as the Solute Carrier 1 (SLC1) family. DL-THA mimics the structure of glutamate, allowing it to bind to the substrate binding site of EAATs.
DL-THA exhibits a notable subtype-specific interaction with EAATs. It functions as a transportable inhibitor for EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), and EAAT4, meaning it is taken up into the cell by these transporters. In contrast, it acts as a non-transportable inhibitor for EAAT5, primarily found in the retina.[1][2] This competitive inhibition leads to a reduction in the clearance of glutamate from the synaptic cleft and extracellular space.
Quantitative Data on EAAT Inhibition
The inhibitory potency of this compound and its L-enantiomer has been quantified in various experimental systems. The following table summarizes key quantitative data for the inhibition of human EAAT subtypes.
| Compound | Transporter Subtype | Assay Type | Cell Type | Parameter | Value (µM) | Reference(s) |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT1 | [³H]-D-Aspartate Uptake | HEK293 | Ki | 11 | [3][4] |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT2 | [³H]-D-Aspartate Uptake | HEK293 | Ki | 19 | [3][4] |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT3 | [³H]-D-Aspartate Uptake | HEK293 | Ki | 14 | [3][4] |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT1 | FLIPR Membrane Potential Assay | HEK293 | Km | 3.6 | [4] |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT2 | FLIPR Membrane Potential Assay | HEK293 | Km | 3.8 | [4] |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT3 | FLIPR Membrane Potential Assay | HEK293 | Km | 3.2 | [4] |
| DL-threo-β-Hydroxyaspartic acid | hEAAT1 | Glutamate Uptake | COS-1 | IC₅₀ | 96 | [5] |
| DL-threo-β-Hydroxyaspartic acid | hEAAT2 | Glutamate Uptake | COS-1 | IC₅₀ | 31 | [5] |
| DL-threo-β-Hydroxyaspartic acid | EAAT4 | Electrophysiology (L-aspartate) | Xenopus oocytes | Ki | 0.6 | [5] |
| DL-threo-β-Hydroxyaspartic acid | EAAT5 | Electrophysiology (L-glutamate) | Xenopus oocytes | Ki | 2.5 | [5] |
Downstream Signaling Pathways and Consequences of EAAT Inhibition
The inhibition of glutamate reuptake by DL-THA leads to an accumulation of extracellular glutamate, which in turn over-activates postsynaptic glutamate receptors, primarily N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This overstimulation triggers a cascade of intracellular events, collectively known as excitotoxicity, which can ultimately lead to neuronal cell death.
Figure 1: Simplified signaling pathway of DL-THA-induced excitotoxicity.
A critical consequence of elevated intracellular calcium is the activation of various downstream enzymes, including nitric oxide synthase (leading to reactive nitrogen species), proteases like calpains, and endonucleases. This contributes to cellular damage, including lipid peroxidation, protein aggregation, and DNA fragmentation. The resulting mitochondrial dysfunction further exacerbates the situation by depleting ATP and increasing the production of reactive oxygen species (ROS). Ultimately, these pathways converge on the activation of executioner caspases, such as caspase-3, leading to apoptotic cell death.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
[³H]-D-Aspartate Uptake Assay in HEK293 Cells
This assay is a common method to quantify the inhibitory effect of compounds on EAATs. D-Aspartate is a transportable substrate for EAATs that is not metabolized, making it a suitable radiolabeled tracer.
Figure 2: Workflow for a [³H]-D-Aspartate uptake assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the human EAAT subtype of interest are cultured in appropriate media and seeded into 24- or 48-well plates.
-
Assay Buffer: A typical assay buffer consists of a balanced salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES to pH 7.4.
-
Inhibition: On the day of the experiment, the culture medium is replaced with assay buffer containing various concentrations of this compound. The plates are pre-incubated for a defined period (e.g., 10-20 minutes) at 37°C.
-
Uptake: The uptake reaction is initiated by adding a known concentration of [³H]-D-Aspartate to each well. The plates are then incubated for a short period (e.g., 5-10 minutes) at 37°C, during which uptake is linear.
-
Termination: The assay is terminated by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer). The lysate is then transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., L-glutamate or unlabeled D-aspartate). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The data are then fitted to a dose-response curve to determine the IC₅₀ value of DL-THA. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of D-aspartate for the transporter is known.
Electrophysiological Recording of EAAT Activity in Xenopus Oocytes
This technique allows for the direct measurement of the electrogenic currents associated with glutamate transport. The transport of one glutamate molecule is coupled to the co-transport of 3 Na⁺ ions and 1 H⁺ ion, and the counter-transport of 1 K⁺ ion, resulting in a net influx of two positive charges.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA encoding the desired EAAT subtype is then injected into the oocytes. The oocytes are incubated for 2-7 days to allow for protein expression.
-
Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer, pH 7.4). The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV.
-
Substrate Application: Glutamate or another substrate is applied to the oocyte via the perfusion system. The activation of the transporters results in an inward current, which is recorded by the voltage-clamp amplifier.
-
Inhibitor Application: To test the effect of DL-THA, the oocyte is pre-incubated with the inhibitor for a short period before co-application with the substrate. The reduction in the substrate-induced current indicates inhibition.
-
Data Analysis: The amplitude of the substrate-induced current is measured in the absence and presence of different concentrations of DL-THA. These data can be used to generate dose-response curves and determine the IC₅₀. For competitive inhibitors, a Schild analysis can be performed to determine the Ki value.
In Vivo Microdialysis
Microdialysis is a technique used to measure the concentration of extracellular molecules in the brain of a living animal. It is a powerful tool to assess the in vivo effect of DL-THA on extracellular glutamate levels.
Figure 3: Experimental workflow for in vivo microdialysis.
Detailed Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal. The animal is then allowed to recover.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Small molecules from the extracellular fluid diffuse across the dialysis membrane into the aCSF.
-
Sample Collection: The outflowing aCSF, now containing a representative sample of the extracellular fluid (the dialysate), is collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After a stable baseline of extracellular glutamate is established, DL-THA is administered. This can be done systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
-
Data Interpretation: The changes in extracellular glutamate concentration following the administration of DL-THA are analyzed to determine the in vivo effect of EAAT inhibition.
Conclusion
This compound serves as an indispensable pharmacological tool for the investigation of glutamatergic neurotransmission and its pathological sequelae. Its primary mechanism of action, the competitive inhibition of Excitatory Amino Acid Transporters, provides a means to experimentally elevate extracellular glutamate levels in a controlled manner. This elevation triggers a well-characterized cascade of excitotoxic events, including excessive glutamate receptor activation, calcium dysregulation, oxidative stress, and ultimately, neuronal cell death. The experimental protocols detailed in this guide represent the foundational methods for characterizing these effects, from the molecular level of transporter inhibition to the in vivo consequences on brain neurochemistry. A thorough understanding of the mechanism of action of DL-THA and the methodologies to study it is crucial for researchers and drug development professionals working to unravel the complexities of neurological disorders and to identify novel therapeutic targets within the glutamatergic system.
References
- 1. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
The Role of DL-threo-3-Hydroxyaspartic Acid in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a non-selective competitive inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs). By blocking the reuptake of glutamate from the synaptic cleft, DL-THA serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of glutamate neurotransmission. This technical guide provides an in-depth overview of the applications of DL-THA, its mechanism of action, and detailed experimental protocols for its use in neuroscience research.
Introduction to this compound
This compound is a structural analog of the neurotransmitter L-glutamate. Its primary and most well-characterized use is as a competitive inhibitor of glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission. Inhibition of EAATs by DL-THA leads to an accumulation of glutamate in the extracellular space, which can be used to model and study conditions of impaired glutamate homeostasis, such as in ischemia and various neurodegenerative diseases.
The L-threo stereoisomer is generally the more biologically active form. DL-THA is a transportable substrate for EAAT1-4, meaning it is taken up into the cell by the transporters it inhibits. However, it acts as a non-transportable inhibitor of EAAT5.
Mechanism of Action
The principal mechanism of action of DL-THA is the competitive inhibition of glutamate uptake by EAATs. By binding to the glutamate binding site on the transporter, DL-THA prevents the binding and subsequent translocation of glutamate from the synaptic cleft into neurons and glial cells. This leads to an elevation of extracellular glutamate levels.
The prolonged presence of glutamate in the synapse due to EAAT inhibition results in the over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This sustained receptor activation can lead to excessive calcium (Ca2+) influx into the postsynaptic neuron, initiating a cascade of downstream signaling events that can culminate in excitotoxicity and cell death.
Quantitative Data: Inhibitory Activity of 3-Hydroxyaspartic Acid Derivatives
The following tables summarize the inhibitory constants of various forms of 3-hydroxyaspartic acid on different EAAT subtypes.
| Compound | Transporter | Assay | Ki (μM) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | [3H]-d-Asp uptake in HEK293 cells | 11 | [1][2] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | [3H]-d-Asp uptake in HEK293 cells | 19 | [1][2] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | [3H]-d-Asp uptake in HEK293 cells | 14 | [1][2] |
| DL-threo-β-Hydroxyaspartic acid | human EAAT4 (inward currents) | Electrophysiology in Xenopus oocytes | 0.6 | |
| DL-threo-β-Hydroxyaspartic acid | human EAAT5 (inward currents) | Electrophysiology in Xenopus oocytes | 2.5 |
| Compound | Transporter | Assay | Km (μM) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | FLIPR Membrane Potential (FMP) assay | 3.6 | [1][2] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | FLIPR Membrane Potential (FMP) assay | 3.8 | [1][2] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | FLIPR Membrane Potential (FMP) assay | 3.2 | [1][2] |
Experimental Protocols
[3H]-D-Aspartate Uptake Assay in Cultured Cells
This assay measures the inhibition of glutamate transporter activity by quantifying the uptake of radiolabeled D-aspartate, a non-metabolized substrate of EAATs.
Materials:
-
Cultured cells expressing the EAAT subtype of interest (e.g., HEK293 cells)
-
[3H]-D-Aspartate
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 5.6 glucose, 25 HEPES, pH 7.4)
-
This compound stock solution
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Seed cells in a 24- or 48-well plate and grow to confluency.
-
On the day of the experiment, wash the cells twice with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [3H]-D-Aspartate (final concentration typically in the low micromolar range) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
In Vivo Microdialysis
This technique allows for the measurement of extracellular glutamate concentrations in the brain of a living animal following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
Administer this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples for several hours to monitor the time course of changes in extracellular glutamate concentration.
-
Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Express the data as a percentage change from the baseline concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of EAAT Inhibition by this compound
The inhibition of EAATs by DL-THA leads to an increase in synaptic glutamate, which overstimulates postsynaptic glutamate receptors, particularly NMDA receptors. This triggers a cascade of intracellular events, as depicted in the following diagram.
Experimental Workflow for Assessing DL-THA Effects
The following diagram illustrates a typical experimental workflow for characterizing the effects of DL-THA both in vitro and in vivo.
Conclusion
This compound remains a cornerstone pharmacological agent for the study of glutamate transport and its implications in neuronal function and dysfunction. Its ability to reliably inhibit EAATs provides a powerful method for elucidating the consequences of elevated extracellular glutamate levels. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize DL-THA in their investigations into the complexities of glutamatergic signaling in the central nervous system.
References
DL-threo-3-Hydroxyaspartic Acid: A Technical Guide to its Application as a Glutamate Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-3-Hydroxyaspartic acid (also known as DL-threo-β-hydroxyaspartate or TBOA) and its derivatives are pivotal pharmacological tools in neuroscience research. As potent, competitive, and non-transportable inhibitors of excitatory amino acid transporters (EAATs), these compounds have been instrumental in elucidating the physiological and pathological roles of glutamate homeostasis in the central nervous system. This technical guide provides a comprehensive overview of DL-TBOA and its widely used analog, TFB-TBOA, detailing their mechanism of action, inhibitory profiles, and experimental applications. It includes structured data on their inhibitory constants, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate their effective use in research and drug development.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is tightly regulated by a family of sodium-dependent glutamate transporters known as excitatory amino acid transporters (EAATs).[1] These transporters, located on both neurons and glial cells, are crucial for terminating glutamatergic neurotransmission and preventing excitotoxicity by rapidly clearing glutamate from the synaptic cleft.[1][2] Dysregulation of EAAT function has been implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1]
DL-threo-β-Benzyloxyaspartate (DL-TBOA), a derivative of DL-threo-β-hydroxyaspartate, was developed as a potent and selective inhibitor of EAATs.[3] Unlike the endogenous substrate, TBOA is a competitive antagonist that blocks the transporter without being transported itself, making it a valuable tool for studying the consequences of acute glutamate uptake inhibition.[4][5] Further chemical synthesis has led to the development of even more potent analogs, such as (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), which exhibits nanomolar affinity for certain EAAT subtypes.[6][7] This guide will focus on the properties and applications of DL-TBOA and TFB-TBOA as prototypical EAAT inhibitors.
Mechanism of Action
DL-TBOA and its analogs act as competitive inhibitors at the glutamate binding site of EAATs.[3][8] By binding to the transporter, they prevent the uptake of glutamate from the extracellular space. A key characteristic of TBOA is that it is a non-transportable blocker; it inhibits the transporter without being translocated into the cell itself.[4][5] This is in contrast to some other inhibitors like L-threo-3-hydroxyaspartic acid, which can be transported by some EAAT subtypes.[9] The non-transportable nature of TBOA is crucial for experimental design, as it ensures that the observed effects are due to the blockade of glutamate uptake rather than phenomena such as heteroexchange.[4] Electrophysiological studies have confirmed that while TBOA reduces glutamate-induced currents, it does not generate a detectable inward current on its own, which is characteristic of a transportable substrate.[3][4]
Quantitative Inhibitory Profile
The inhibitory potency of DL-TBOA and its analogs varies across the different EAAT subtypes. This section summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for these compounds against human and rat EAATs.
Table 1: Inhibitory Potency of DL-TBOA against Excitatory Amino Acid Transporters
| EAAT Subtype | Species | Assay Type | Inhibitory Constant | Reference |
| EAAT1 (Glast) | Human | [¹⁴C]glutamate uptake | Kᵢ = 42 µM | [3][10] |
| EAAT1 (Glast) | Human | [³H]-d-Asp uptake | Kᵢ = 9.3 µM | [11] |
| EAAT1 (Glast) | Human | Electrophysiology (Kb) | Kᵢ = 9.0 µM | [3] |
| EAAT1 (Glast) | Human | Generic | IC₅₀ = 70 µM | [4][11] |
| EAAT2 (GLT-1) | Human | [¹⁴C]glutamate uptake | Kᵢ = 5.7 µM | [3][10] |
| EAAT2 (GLT-1) | Human | [³H]-d-Asp uptake | Kᵢ = 2.2 µM | [11] |
| EAAT2 (GLT-1) | Human | Electrophysiology (Kb) | Kᵢ = 116 nM | [3] |
| EAAT2 (GLT-1) | Human | Generic | IC₅₀ = 6 µM | [4][11] |
| EAAT3 (EAAC1) | Human | Generic | IC₅₀ = 6 µM | [4] |
| EAAT4 | Human | Generic | Kᵢ = 4.4 µM | [11] |
| EAAT5 | Human | Generic | Kᵢ = 3.2 µM | [11] |
Table 2: Inhibitory Potency of TFB-TBOA against Excitatory Amino Acid Transporters
| EAAT Subtype | Species | Assay Type | Inhibitory Constant | Reference |
| EAAT1 (Glast) | Not Specified | Uptake Assay | IC₅₀ = 22 nM | [6][7] |
| EAAT1 (Glast) | Human | [³H]-d-Asp uptake | IC₅₀ = 3.6 nM | |
| EAAT2 (GLT-1) | Not Specified | Uptake Assay | IC₅₀ = 17 nM | [6][7] |
| EAAT2 (GLT-1) | Human | [³H]-d-Asp uptake | IC₅₀ = 10 nM | |
| EAAT3 (EAAC1) | Not Specified | Uptake Assay | IC₅₀ = 300 nM | [6][7] |
| EAAT3 (EAAC1) | Human | [³H]-d-Asp uptake | IC₅₀ = 120 nM | |
| EAAT4 | Rat | [³H]-d-Asp uptake | IC₅₀ = 40 nM | |
| STCs (Astrocytes) | Rat | Electrophysiology | IC₅₀ = 13 nM | [2] |
STCs: Synaptically Activated Transporter Currents
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving DL-TBOA and its analogs.
Glutamate Uptake Assay in Transfected Cell Lines
This protocol is adapted from studies using COS-1 or HEK293 cells expressing specific human EAAT subtypes.[3][10][12]
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a compound on a specific EAAT subtype.
Materials:
-
Cell line (e.g., COS-1 or HEK293) transiently or stably expressing the EAAT subtype of interest.
-
Cell culture reagents.
-
Modified Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM D-glucose, pH 7.4.[10]
-
Radiolabeled substrate: L-[¹⁴C]glutamate or D-[³H]aspartate.
-
Test compound (e.g., DL-TBOA).
-
Scintillation counter and vials.
-
96-well plates.
Procedure:
-
Cell Culture: Plate the transfected cells in 96-well plates and grow to subconfluence.
-
Pre-incubation: Wash the cells twice with 300 µl of modified PBS. Pre-incubate the cells in 300 µl of the same buffer at 37°C for 10-12 minutes.[10]
-
Inhibition Assay: Aspirate the pre-incubation buffer. Add 100 µl of modified PBS containing a fixed concentration of radiolabeled substrate (e.g., 1 µM L-[¹⁴C]glutamate) and varying concentrations of the test compound (e.g., DL-TBOA).[10]
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-12 minutes).[10]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀). Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate or a potent inhibitor) from the total uptake.
Electrophysiological Recording of Transporter Currents
This protocol is based on studies using Xenopus laevis oocytes or whole-cell patch-clamp recordings from astrocytes in brain slices.[3][4][13]
Objective: To measure the effect of TBOA on glutamate-evoked transporter currents and to confirm its non-transportable nature.
Materials:
-
Xenopus laevis oocytes expressing the EAAT subtype of interest, or acute brain slices.
-
Two-electrode voltage-clamp setup for oocytes, or patch-clamp setup for brain slices.
-
External recording solution (e.g., Ringer's solution for oocytes, artificial cerebrospinal fluid for slices).
-
Glutamate solution.
-
Test compound (e.g., DL-TBOA).
-
Data acquisition system.
Procedure for Brain Slice Recordings:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Cell Identification: Identify astrocytes for recording using appropriate morphological and electrophysiological criteria.
-
Whole-Cell Patch-Clamp: Establish a whole-cell recording configuration.
-
Stimulation: Evoke synaptic glutamate release by electrical stimulation of afferent fibers. Record the resulting synaptically activated transporter currents (STCs) in the astrocyte.[4]
-
Application of TBOA: Bath-apply DL-TBOA at a known concentration (e.g., 200 µM).[4]
-
Recording: Record the STCs in the presence of TBOA. A reduction or block of the STC indicates inhibition of the glutamate transporters.[4]
-
Control for Transport: Observe the holding current upon application of TBOA. A lack of a significant inward current, unlike that produced by a transportable inhibitor, confirms the non-transportable nature of TBOA.[4][5]
Signaling Pathways and Physiological Consequences
Inhibition of glutamate transporters by DL-TBOA leads to an accumulation of extracellular glutamate.[4][14] This has profound effects on neuronal signaling and can lead to excitotoxicity.
Key Consequences:
-
Prolongation of Synaptic Currents: By preventing glutamate clearance, TBOA prolongs the presence of glutamate in the synaptic cleft, leading to a longer decay time of both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[2]
-
Activation of Extrasynaptic Receptors: The spillover of glutamate from the synapse can activate extrasynaptic NMDA receptors (eNMDARs), which are often linked to excitotoxic signaling cascades.[15]
-
Excitotoxicity: Sustained elevation of extracellular glutamate can lead to excessive activation of glutamate receptors, particularly NMDARs, resulting in a massive influx of Ca²⁺. This can trigger downstream neurotoxic pathways, including the activation of proteases, production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[16][17] The neurotoxic effects of TBOA can be prevented by glutamate receptor antagonists.[16]
-
Induction of Seizure-like Activity: In vivo and in slice preparations, application of TBOA or its analogs can induce spontaneous epileptiform discharges due to widespread neuronal depolarization and hyperexcitability.[2][18]
Applications in Research and Drug Development
DL-TBOA and its analogs are indispensable tools for:
-
Studying Synaptic Transmission: Investigating the role of glutamate transporters in shaping the spatial and temporal profile of glutamatergic signaling.[2]
-
Modeling Excitotoxic Conditions: Creating in vitro and in vivo models of diseases where glutamate excitotoxicity is a key pathological feature, such as stroke and neurodegeneration.[16]
-
Investigating Neuro-glial Interactions: Probing the role of astrocytic glutamate uptake in maintaining neuronal health and function.[13]
-
Drug Screening: Serving as a reference compound in high-throughput screening assays to identify novel modulators of EAAT activity.
Conclusion
This compound and its derivatives, particularly TFB-TBOA, are potent and specific inhibitors of excitatory amino acid transporters. Their character as competitive, non-transportable blockers makes them exceptionally clean pharmacological tools. By providing detailed quantitative data, experimental protocols, and pathway visualizations, this guide aims to equip researchers and drug development professionals with the necessary information to effectively utilize these compounds in advancing our understanding of glutamate transporter function in health and disease.
References
- 1. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 10. apexbt.com [apexbt.com]
- 11. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 12. scribd.com [scribd.com]
- 13. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Susceptibility to Aβo and TBOA of LTD and Extrasynaptic NMDAR-Dependent Tonic Current in the Aged Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the purpose of TFB-TBOA? — Brain Stuff [brainstuff.org]
An In-depth Technical Guide to the Discovery and Synthesis of DL-threo-3-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-3-Hydroxyaspartic acid, a non-proteinogenic amino acid, has garnered significant attention in the scientific community for its role as a potent glutamate uptake inhibitor. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological significance. It details both chemical and enzymatic synthetic routes, offering step-by-step experimental protocols for key methodologies. Quantitative data from various synthetic approaches are summarized and compared in structured tables. Furthermore, this guide visualizes complex reaction pathways and biological mechanisms through detailed diagrams, providing a critical resource for researchers in neuroscience, drug discovery, and organic synthesis.
Discovery and Significance
erythro-β-Hydroxyaspartic acid was first identified as a naturally occurring amino acid in bovine factor IX and factor X.[1] Subsequently, β-hydroxyaspartic acid was found in siderophores, which are iron-chelating compounds produced by microorganisms.[2] The threo isomer, this compound, has become a valuable tool in neuroscience research due to its potent and selective inhibition of excitatory amino acid transporters (EAATs).[3] These transporters play a crucial role in regulating glutamate levels in the synaptic cleft, and their dysfunction is implicated in various neurological disorders.[4] this compound serves as a competitive substrate for these transporters, effectively blocking the reuptake of glutamate and allowing researchers to study the downstream effects of elevated synaptic glutamate levels.[5]
Chemical Synthesis of this compound
The chemical synthesis of this compound presents a stereochemical challenge due to the presence of two chiral centers. Several strategies have been developed to control the diastereoselectivity of the reaction, yielding the desired threo isomer.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation provides a powerful method for the stereoselective synthesis of 1,2-amino alcohols from prochiral olefins. This reaction utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the osmylation step.
Experimental Protocol: Asymmetric Aminohydroxylation of a Fumarate Derivative
A detailed protocol for the asymmetric aminohydroxylation of a fumarate derivative, a key step towards the synthesis of this compound, is as follows:
-
To a stirred solution of the chosen chiral ligand (e.g., (DHQ)2-PHAL) and potassium osmate(VI) dihydrate in tert-butanol and water at room temperature, add the nitrogen source (e.g., N-chlorosuccinimide).
-
Cool the resulting mixture to 0°C and add a solution of diethyl fumarate in tert-butanol.
-
Stir the reaction mixture at 0°C for the specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by adding sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amino alcohol.
-
Subsequent hydrolysis of the ester groups and protecting group removal will yield the final product, this compound.
Note: The choice of ligand and reaction conditions will influence the stereochemical outcome.
Hydroxylation using (Camphorylsulfonyl)oxaziridine
(Camphorylsulfonyl)oxaziridines are effective reagents for the asymmetric hydroxylation of enolates. This method allows for the introduction of a hydroxyl group with high stereocontrol.
Experimental Protocol: Asymmetric Hydroxylation of an Aspartic Acid Derivative Enolate
-
Prepare a solution of the N-protected aspartic acid diester in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to -78°C under an inert atmosphere.
-
Slowly add a strong base (e.g., lithium diisopropylamide) to generate the enolate.
-
After stirring for a specified time, add a solution of the chosen enantiopure (camphorylsulfonyl)oxaziridine in the same solvent.[6][7]
-
Continue stirring at -78°C, monitoring the reaction by thin-layer chromatography.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting product by flash chromatography.
-
Subsequent deprotection steps will yield this compound.
Enantioresolution of Racemic Mixture
A practical approach to obtaining enantiomerically pure L- and D-threo-3-Hydroxyaspartic acid involves the resolution of the commercially available racemic mixture.
Experimental Protocol: Co-crystallization with L-Lysine [8]
-
Dissolve the this compound racemic mixture in hot water.
-
To this solution, add an equimolar amount of L-Lysine.
-
Allow the solution to cool slowly to room temperature and then store at 4°C to facilitate co-crystallization.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomeric salts.
-
The enantiomerically pure L- or D-threo-3-Hydroxyaspartic acid can then be obtained by ion-exchange chromatography.[8]
Enzymatic Synthesis of L-threo-3-Hydroxyaspartic Acid
Biocatalytic methods offer a highly stereoselective and efficient alternative to chemical synthesis. A one-pot production system using genetically engineered Escherichia coli has been developed for the synthesis of L-threo-3-Hydroxyaspartic acid.[9][10]
One-Pot Whole-Cell Bioconversion
This method utilizes E. coli cells expressing asparagine hydroxylase and endogenous hydrolases to convert L-asparagine into L-threo-3-Hydroxyaspartic acid. Optimization of the expression system and the use of an asparaginase-deficient mutant strain have led to significantly high yields.[9]
Experimental Protocol: Whole-Cell Synthesis in a Jar Fermentor [10]
-
Cultivation of E. coli: Cultivate the engineered E. coli strain (e.g., asparaginase I-deficient mutant carrying the asparagine hydroxylase gene under a T7 promoter) in a suitable growth medium until it reaches the desired optical density.
-
Reaction Setup: Prepare the reaction mixture in a jar fermentor containing potassium phosphate buffer (pH 6.5), L-asparagine, 2-oxoglutarate, and FeSO4.
-
Bioconversion: Inoculate the reaction mixture with the cultured E. coli cells. Maintain the temperature at 25°C with agitation and aeration.
-
Monitoring and pH control: Monitor the progress of the reaction by analyzing samples using HPLC. Maintain the pH of the reaction mixture at 6.5 using an automatic pH-stat.
-
Product Isolation: After the reaction is complete, separate the cells from the broth by centrifugation. The supernatant containing the L-threo-3-Hydroxyaspartic acid can be further purified.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis methods of this compound.
Table 1: Comparison of Enzymatic Synthesis Yields
| E. coli Strain | Promoter | Scale | Molar Yield (%) | Reference |
| Intact E. coli expressing asnO gene | lac | Test tube | 0.076 | [9] |
| Asparaginase I-deficient mutant | lac | Test tube | 8.2 | [9] |
| Asparaginase I-deficient mutant | T7 | Test tube | 92 | [9] |
| Asparaginase I-deficient mutant | T7 | Jar Fermentor | 96 | [9] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C4H7NO5 | [11] |
| Molecular Weight | 149.10 g/mol | [11] |
| Purity (Commercial) | ≥95% - 99.77% | [12] |
| 1H NMR | Data not explicitly found in search results | |
| 13C NMR | Data not explicitly found in search results | |
| Mass Spectrum | Data not explicitly found in search results |
Visualizing Pathways and Workflows
Chemical Synthesis Workflow
Caption: Chemical synthesis routes to this compound.
Enzymatic Synthesis Workflow
Caption: One-pot enzymatic synthesis of L-threo-3-Hydroxyaspartic acid.
Signaling Pathway: Inhibition of Glutamate Transporter
Caption: Mechanism of EAAT inhibition by this compound.
Conclusion
This compound is a vital research tool for investigating the complexities of glutamatergic neurotransmission. This guide has provided a detailed overview of its synthesis, from traditional chemical methods to highly efficient enzymatic processes. The provided experimental protocols and comparative data offer a practical resource for researchers aiming to synthesize or utilize this compound. The visualization of the synthetic workflows and its mechanism of action further clarifies the key concepts surrounding this important molecule. Future research may focus on developing even more efficient and sustainable synthetic routes and exploring the full therapeutic potential of modulating glutamate transport in the central nervous system.
References
- 1. erythro-beta-Hydroxyaspartic acid in bovine factor IX and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- or β-carboxylic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
chemical and physical properties of DL-threo-3-Hydroxyaspartic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a non-proteinogenic amino acid that serves as a potent competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of DL-THA, its biological activity, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a derivative of aspartic acid with a hydroxyl group at the beta-position.[3] It possesses two chiral centers, resulting in four possible stereoisomers.[3][4] The DL-threo isomer is a racemic mixture of D-threo and L-threo enantiomers.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₅ | [5] |
| Molecular Weight | 149.10 g/mol | [5] |
| CAS Number | 4294-45-5 | [2][5] |
| IUPAC Name | (2S,3S)-2-amino-3-hydroxybutanedioic acid and (2R,3R)-2-amino-3-hydroxybutanedioic acid | [5] |
| Synonyms | DL-THA, DL-threo-beta-Hydroxyaspartic acid, threo-2-Amino-3-hydroxysuccinic acid | [2][6] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | Solid | [2] |
| Solubility | Slightly soluble in acetonitrile, chloroform, ethanol, DMSO, and dimethylformamide. Slightly soluble in aqueous solutions. Soluble to 100 mM in 1eq. NaOH. | [2][7] |
| Storage Temperature | -20°C | [2][7] |
| pKa Values | pKa₁: 4.05, pKa₂: 9.75 | [8] |
Note: Specific melting point, 1H NMR, 13C NMR, IR, and mass spectrometry data for the DL-threo isomer are not consistently reported in publicly available literature. Researchers are advised to consult certificates of analysis from commercial suppliers or perform their own characterization.
Biological Activity
The primary biological function of this compound is the competitive inhibition of excitatory amino acid transporters (EAATs).[1][2] These transporters are responsible for the uptake of glutamate and other excitatory amino acids from the synaptic cleft, thereby terminating neurotransmission and preventing excitotoxicity. By blocking these transporters, DL-THA increases the extracellular concentration of glutamate, which can have various downstream effects on neuronal signaling.
Table 3: Inhibitory Activity of this compound on Human EAATs
| Transporter Subtype | Inhibition Constant | Reference(s) |
| EAAT1 (Glast-1) | IC₅₀ = 96 µM | [2] |
| EAAT2 (GLT-1) | IC₅₀ = 31 µM | [2] |
| EAAT4 | Kᵢ = 0.6 µM (for L-aspartate induced currents) | [2] |
| EAAT5 | Kᵢ = 2.5 µM (for L-glutamate induced currents) | [2] |
Note: The inhibitory constants for the L-(-)-threo isomer are also reported with Kᵢ values of 11 µM, 19 µM, and 14 µM for EAAT1, EAAT2, and EAAT3, respectively.[9]
Signaling Pathways
The primary signaling pathway affected by this compound is the glutamate transporter-mediated signaling cascade. By inhibiting EAATs, DL-THA prevents the reuptake of glutamate from the synapse, leading to prolonged activation of postsynaptic glutamate receptors (e.g., NMDA, AMPA, and mGluRs). This can result in altered neuronal excitability and, at high concentrations, excitotoxicity.
Caption: Inhibition of EAATs by this compound.
Experimental Protocols
Synthesis of this compound
An improved synthesis method involves the treatment of cis-epoxysuccinic acid with ammonia.[8]
Materials:
-
cis-Epoxysuccinic acid
-
Concentrated ammonium hydroxide
-
Strongly basic anion exchange resin (e.g., Amberlite IRA-400)
-
Acetic acid
Procedure:
-
Dissolve the sodium salt of cis-epoxysuccinic acid in concentrated ammonium hydroxide.
-
Heat the solution, followed by evaporation to remove excess ammonia.
-
Dissolve the residue in water and acidify to precipitate the crude product.
-
For purification, dissolve the crude product in water and apply it to a strongly basic anion exchange resin.
-
Elute the pure erythro-DL-3-hydroxyaspartic acid with acetic acid.
-
Note: A detailed, step-by-step protocol with specific quantities and reaction conditions can be found in the cited literature.[8]
A one-pot biosynthesis method has also been developed using asparaginase-deficient E. coli expressing asparagine hydroxylase.[4][10] This method offers a potentially more stereoselective route to the L-threo isomer.
Workflow for Biosynthesis and Purification
Caption: General workflow for the biosynthesis and purification.
Analysis of this compound
High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of 3-hydroxyaspartic acid isomers.[4] Chiral derivatization reagents can be used to separate the different stereoisomers.
Conclusion
This compound is a valuable research tool for studying the function and physiological roles of excitatory amino acid transporters. Its potent inhibitory activity makes it a useful compound for investigating the consequences of altered glutamate homeostasis in various neurological processes and disease models. Further research into its spectroscopic properties and detailed signaling effects will continue to enhance its utility in the fields of neuroscience and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Hydroxyaspartic acid - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DL-threo-β-ヒドロキシアスパラギン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-threo-3-Hydroxyaspartic Acid: A Technical Guide on its Effects on Neuronal Excitability
Abstract
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a notable compound in neuroscience research, primarily recognized for its role as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission. By inhibiting EAATs, DL-THA elevates extracellular glutamate levels, which directly modulates neuronal excitability. This technical guide provides an in-depth analysis of the mechanisms of action of DL-THA, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and illustrates the core signaling pathways involved.
Primary Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)
The principal mechanism by which this compound influences neuronal excitability is through the competitive inhibition of glutamate uptake by EAATs.[1][2][3] EAATs are a family of sodium-dependent transporters that remove glutamate from the synaptic cleft and extracellular space into surrounding glial cells and neurons. This action is crucial for terminating the glutamatergic signal and preventing the neurotoxic accumulation of glutamate.
DL-THA, as a substrate analogue, competes with glutamate for binding to the transporter but is itself transported.[4] This competitive action reduces the clearance rate of glutamate, leading to its accumulation in the extracellular space. The elevated ambient glutamate concentration results in the persistent activation of ionotropic (NMDA, AMPA) and metabotropic glutamate receptors, leading to neuronal depolarization and an overall increase in network excitability.[5]
Interestingly, some studies suggest that pre-accumulated DL-THA can be released upon depolarization as a "false transmitter," which may selectively attenuate the release of endogenous aspartate without affecting glutamate release.[4] Furthermore, a contrasting report indicates that DL-THA can reduce NMDA receptor activation by glutamate in cultured cerebellar neurons, suggesting a more complex interaction than simple uptake inhibition.[6]
Quantitative Data: Inhibitory Profile of DL-THA
The inhibitory potency of this compound varies across the different subtypes of Excitatory Amino Acid Transporters. The following table summarizes the key quantitative data from various studies.
| Transporter Subtype | Inhibitory Constant | Cell System | Reference |
| Human EAAT1 (GLAST) | IC₅₀ = 96 µM | COS-1 Cells | [2] |
| Human EAAT1 (GLAST) | Kᵢ = 11 µM | HEK293 Cells ([³H]-d-Asp uptake assay) | |
| Human EAAT1 (GLAST) | Kₘ = 3.6 µM | HEK293 Cells (FMP assay) | |
| Human EAAT2 (GLT-1) | IC₅₀ = 31 µM | COS-1 Cells | [2] |
| Human EAAT2 (GLT-1) | Kᵢ = 19 µM | HEK293 Cells ([³H]-d-Asp uptake assay) | |
| Human EAAT2 (GLT-1) | Kₘ = 3.8 µM | HEK293 Cells (FMP assay) | |
| Human EAAT3 (EAAC1) | Kᵢ = 14 µM | HEK293 Cells ([³H]-d-Asp uptake assay) | |
| Human EAAT3 (EAAC1) | Kₘ = 3.2 µM | HEK293 Cells (FMP assay) | |
| EAAT4 | Kᵢ = 0.6 µM | Xenopus Oocytes (L-aspartate induced current) | [2] |
| EAAT5 | Kᵢ = 2.5 µM | Xenopus Oocytes (L-glutamate induced current) | [2] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. Kₘ: Michaelis constant.
Signaling Pathways and Logical Relationships
The interaction of DL-THA with the glutamatergic system can be visualized through the following diagrams.
Caption: Primary signaling pathway of DL-THA action on neuronal excitability.
Caption: Logical diagram of the dual effects of DL-THA on NMDA receptors.
Experimental Protocols
Protocol: Glutamate Uptake Inhibition Assay in Transfected Cell Lines
This protocol details the methodology for quantifying the inhibitory effect of DL-THA on specific EAAT subtypes expressed in a heterologous system.[2][7][8]
Objective: To determine the IC₅₀ value of DL-THA for a specific human EAAT subtype (e.g., EAAT1).
Materials:
-
COS-1 or HEK293 cells.[2]
-
Plasmid DNA encoding the human EAAT subtype of interest.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-L-Glutamate (radiolabeled glutamate).
-
This compound stock solution.
-
Scintillation fluid and scintillation counter.
-
96-well cell culture plates.
Workflow Diagram:
Caption: Experimental workflow for a glutamate uptake inhibition assay.
Procedure:
-
Cell Culture and Transfection: Plate COS-1 cells in a 96-well plate. After 24 hours, transfect the cells with the plasmid containing the EAAT gene using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to express the transporter for 24-48 hours.
-
Assay Preparation: On the day of the assay, wash the cells three times with pre-warmed KRH buffer.
-
Inhibitor Application: Pre-incubate the cells for 10-20 minutes with KRH buffer containing various concentrations of DL-THA. Include a control group with no inhibitor.
-
Uptake Initiation: Initiate glutamate uptake by adding a solution containing a fixed concentration of [³H]-L-Glutamate (e.g., 50 nM) to each well.[8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[8]
-
Termination and Washing: Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer to remove non-internalized radiolabel.
-
Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate). Calculate the percentage of inhibition for each DL-THA concentration relative to the control. Plot the percent inhibition against the log concentration of DL-THA and fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological protocol is used to measure the effects of DL-THA on transporter-mediated currents.[9][10]
Objective: To characterize the interaction of DL-THA with EAATs (as a blocker or transportable substrate) by measuring changes in membrane current.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the EAAT subtype of interest.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
-
Perfusion system.
-
Oocyte Ringer's solution (ND96).
-
L-glutamate and this compound.
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with cRNA encoding the desired EAAT subtype. Incubate the oocytes for 2-7 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).[2]
-
Substrate Application: Perfuse the oocyte with a known concentration of L-glutamate to elicit an inward current, which is mediated by the expressed EAATs.
-
Inhibitor Characterization:
-
To test for competitive inhibition: Co-apply DL-THA with L-glutamate. A rightward shift in the glutamate dose-response curve without a change in the maximum current indicates competitive inhibition.[10]
-
To test if DL-THA is a substrate: Apply DL-THA alone. If it is transported, it will elicit its own inward current. If it is a non-transportable blocker, it will not elicit a current but will block the current induced by glutamate.[9]
-
-
Data Analysis: Measure the amplitude of the currents elicited in the presence and absence of DL-THA. Calculate the inhibition constant (Kᵢ) using the appropriate pharmacological models.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of glutamate transporters in neuronal function. Its primary effect—an increase in neuronal excitability—is a direct consequence of its ability to competitively inhibit EAATs, leading to elevated extracellular glutamate levels. However, researchers and drug developers must consider the compound's varying affinities for different EAAT subtypes and its potential for more complex interactions, including acting as a false transmitter or directly modulating NMDA receptor function. The experimental protocols detailed herein provide a robust framework for quantifying these effects and further elucidating the intricate role of glutamate transport in the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-threo-3-Hydroxyaspartic Acid in Glutamate Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become a potent neurotoxin when its extracellular concentrations are excessively elevated. This phenomenon, known as glutamate excitotoxicity, is a key pathological mechanism in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The precise regulation of extracellular glutamate levels is predominantly managed by a family of excitatory amino acid transporters (EAATs). DL-threo-3-Hydroxyaspartic acid (THA) is a well-characterized competitive inhibitor of these transporters. By blocking the reuptake of glutamate from the synaptic cleft, THA serves as a critical pharmacological tool to induce and study glutamate excitotoxicity in experimental settings. This technical guide provides an in-depth overview of the role of THA in glutamate excitotoxicity, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its use in in vitro models, and a visualization of the underlying signaling pathways.
Introduction to Glutamate Excitotoxicity
Under physiological conditions, glutamate mediates excitatory neurotransmission by binding to ionotropic and metabotropic receptors on postsynaptic neurons. However, prolonged or excessive activation of these receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[1] This intracellular calcium overload triggers a cascade of neurotoxic events, including:
-
Mitochondrial Dysfunction: Excessive Ca²⁺ uptake by mitochondria disrupts the electron transport chain, leading to a decline in ATP production and the generation of reactive oxygen species (ROS).[2]
-
Activation of Degradative Enzymes: Elevated intracellular Ca²⁺ activates various enzymes, such as proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular components.[1]
-
Oxidative Stress: The overproduction of ROS, including superoxide radicals and hydrogen peroxide, damages lipids, proteins, and nucleic acids, contributing to cellular injury.
-
Apoptosis and Necrosis: The culmination of these events leads to neuronal cell death through either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
The clearance of glutamate from the extracellular space by EAATs is a crucial mechanism for preventing excitotoxicity.[3]
This compound as a Glutamate Transporter Inhibitor
This compound (THA) is a non-transportable competitive inhibitor of excitatory amino acid transporters.[4] It effectively blocks the uptake of glutamate by both neuronal and glial cells, leading to an accumulation of extracellular glutamate and subsequent excitotoxicity.
Quantitative Data on Glutamate Transporter Inhibition
The inhibitory potency of 3-hydroxyaspartate has been quantified for various EAAT subtypes. The available data primarily focuses on the L-(-)-threo-isomer and the DL-threo-racemic mixture. It is important to note that different isomers may exhibit varying potencies.
| Compound | Transporter Subtype | Cell Type | Assay Method | Inhibitory Constant (Kᵢ) / IC₅₀ | Reference(s) |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | HEK293 cells | [³H]-d-Aspartate uptake | Kᵢ = 11 µM | ,[5] |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT2 | HEK293 cells | [³H]-d-Aspartate uptake | Kᵢ = 19 µM | ,[5] |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT3 | HEK293 cells | [³H]-d-Aspartate uptake | Kᵢ = 14 µM | ,[5] |
| DL-threo-β-Hydroxyaspartic acid | Human EAAT1 | COS-1 cells | Glutamate uptake | IC₅₀ = 96 µM | [6] |
| DL-threo-β-Hydroxyaspartic acid | Human EAAT2 | COS-1 cells | Glutamate uptake | IC₅₀ = 31 µM | [6] |
| DL-threo-β-Hydroxyaspartic acid | Human EAAT4 | Xenopus oocytes | L-aspartate induced inward current | Kᵢ = 0.6 µM | [6] |
| DL-threo-β-Hydroxyaspartic acid | Human EAAT5 | Xenopus oocytes | L-glutamate induced inward current | Kᵢ = 2.5 µM | [6] |
Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.
Dose-Dependent Effects on Neuronal Viability
Experimental Protocols
The following protocols provide a framework for investigating the role of DL-THA in glutamate excitotoxicity in primary neuronal cultures.
Experimental Workflow for THA-Induced Excitotoxicity
Protocol for Inducing Excitotoxicity with DL-THA in Primary Neuronal Cultures
-
Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine-coated plates at a suitable density (e.g., 1 x 10⁵ cells/well in a 24-well plate). Culture the neurons for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
Preparation of THA Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM in sterile, nuclease-free water or a suitable buffer). Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the THA stock solution in pre-warmed neurobasal medium to the desired final concentrations (e.g., ranging from 10 µM to 1 mM).
-
Exposure: Remove the existing culture medium from the neuronal cultures and replace it with the THA-containing medium.
-
Incubation: Incubate the cultures for the desired duration (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment: Following the incubation period, proceed with the desired assays to measure neuronal viability, glutamate uptake, intracellular calcium, and ROS production.
Glutamate Uptake Assay using Radiolabeled L-[³H]-Glutamate
This protocol is adapted from established methods for measuring glutamate transporter activity.
-
Cell Preparation: Culture primary neurons or astrocytes in 24-well plates.
-
Pre-incubation: Wash the cells twice with pre-warmed Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of DL-THA for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add L-[³H]-Glutamate (final concentration, e.g., 50 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the radioactive medium and wash the cells three times with ice-cold Krebs-Henseleit buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of glutamate uptake and calculate the percentage of inhibition by DL-THA at each concentration to determine the IC₅₀.
Neuronal Viability Assays
3.4.1. MTT Assay
This assay measures the metabolic activity of viable cells.
-
Treatment: After treating the neuronal cultures with DL-THA as described in section 3.2, remove the treatment medium.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
3.4.2. LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Sample Collection: After treating the neuronal cultures with DL-THA, carefully collect the culture medium from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a 96-well plate, mix the collected medium with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Measurement of Intracellular Calcium Concentration using Fura-2 AM
-
Dye Loading: Incubate the neuronal cultures with Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with the buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader or on an inverted fluorescence microscope equipped with a ratiometric imaging system. Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
THA Application: Add DL-THA at the desired concentration to the wells.
-
Calcium Measurement: Continuously record the fluorescence ratio (340/380 nm) over time to monitor changes in intracellular calcium concentration.
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
-
Dye Loading: After treatment with DL-THA, incubate the neuronal cultures with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA; e.g., 10-20 µM) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS, relative to untreated control cells.
Signaling Pathways in THA-Induced Glutamate Excitotoxicity
The following diagram illustrates the central role of this compound in initiating the glutamate excitotoxicity cascade.
Conclusion
This compound is an indispensable tool for the study of glutamate excitotoxicity. By potently inhibiting glutamate transporters, THA allows for the controlled induction of excitotoxic conditions in vitro, enabling detailed investigation into the molecular mechanisms of neuronal injury. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to utilize THA in their studies. A thorough understanding of the signaling pathways initiated by THA-induced glutamate accumulation is critical for the development of novel therapeutic strategies targeting excitotoxicity in a variety of neurological disorders. Further research focusing on obtaining comprehensive dose-response data for the specific effects of DL-THA on neuronal viability, intracellular calcium, and ROS production will continue to refine its application as a model neurotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glutamate uptake induces progressive accumulation of extracellular glutamate and neuronal damage in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on DL-threo-3-Hydroxyaspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (THA) is a non-proteinogenic amino acid that has garnered significant interest in neuroscience research due to its potent activity as a competitive inhibitor of excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By blocking glutamate uptake, THA serves as a valuable pharmacological tool to investigate the physiological and pathological roles of glutamatergic signaling. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to the preliminary studies of this compound.
Chemical Properties and Synthesis
This compound is a derivative of aspartic acid with a hydroxyl group at the β-position. The threo stereoisomer is particularly relevant for its biological activity.
Synthesis:
While various methods for the synthesis of β-hydroxyaspartic acid derivatives have been explored, a notable approach involves the stereoselective hydroxylation of an enolate of a protected aspartic acid derivative. One reported synthesis of a protected L-threo-β-hydroxyaspartic acid derivative starts from L-aspartic acid. The carboxylic acid groups are protected by benzylation, and the amino group is protected by tritylation. The enolate is then generated using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78°C) and subsequently hydroxylated with an electrophilic oxygen source such as (+)-(camphorylsulfonyl)oxaziridine (CSO) to yield the desired threo diastereomer with good selectivity.[1]
A biocatalytic approach has also been described for the production of L-threo-3-hydroxyaspartic acid. This method utilizes engineered Escherichia coli expressing asparagine hydroxylase to convert L-asparagine into 3-hydroxyasparagine, which is then hydrolyzed to L-threo-3-hydroxyaspartic acid.
Biological Activity: Inhibition of Excitatory Amino Acid Transporters
The primary mechanism of action of this compound is the competitive inhibition of excitatory amino acid transporters (EAATs). It acts as a transportable inhibitor for EAAT1-4 and a non-transportable inhibitor for EAAT5.[2]
Quantitative Data on EAAT Inhibition
The inhibitory potency of this compound has been quantified against several EAAT subtypes. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Transporter Subtype | Ki (μM) | Cell Line | Assay | Reference |
| EAAT1 (human) | 11 | HEK293 | [3H]-d-Aspartate Uptake | Tocris Bioscience |
| EAAT2 (human) | 19 | HEK293 | [3H]-d-Aspartate Uptake | Tocris Bioscience |
| EAAT3 (human) | 14 | HEK293 | [3H]-d-Aspartate Uptake | Tocris Bioscience |
| EAAT4 (human) | 0.6 | Xenopus oocytes | Electrophysiology | Cayman Chemical |
| EAAT5 (human) | 2.5 | Xenopus oocytes | Electrophysiology | Cayman Chemical |
| Transporter Subtype | IC50 (μM) | Cell Line | Assay | Reference |
| EAAT1 (human) | 96 | COS-1 | Glutamate Uptake | Cayman Chemical |
| EAAT2 (human) | 31 | COS-1 | Glutamate Uptake | Cayman Chemical |
Signaling Pathways and Neurotoxicity
By inhibiting glutamate uptake, this compound leads to an accumulation of extracellular glutamate. This excess glutamate can overstimulate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal cell death.[3] The neurotoxic effects of THA are therefore closely linked to the potentiation of endogenous glutamatergic signaling.
The inhibition of EAATs by THA also has downstream consequences on synaptic transmission and neuronal excitability. The increased extracellular glutamate can lead to enhanced activation of extrasynaptic NMDA receptors, contributing to neuronal depolarization.[4] Furthermore, the reduction of glutamate uptake into inhibitory neurons can limit the substrate available for the synthesis of the inhibitory neurotransmitter GABA, potentially leading to a decrease in inhibitory synaptic strength.[2]
References
- 1. Total Synthesis of Malacidin A by β-Hydroxy Aspartic Acid Ligation Mediated Cyclization and Absolute Structure Establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Glutamate Uptake Contributes to GABA Synthesis and Inhibitory Synaptic Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of DL-threo-3-Hydroxyaspartic Acid and its Interplay with the NMDA Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of DL-threo-3-Hydroxyaspartic acid (THA) and its effects on N-Methyl-D-Aspartate (NMDA) receptor activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced pharmacology of glutamatergic systems.
Core Concepts: this compound and the NMDA Receptor
The N-Methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system. It is an ionotropic glutamate receptor that, when activated, allows for the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events. This process is fundamental to synaptic plasticity, learning, and memory.
This compound is primarily recognized as a potent inhibitor of Excitatory Amino Acid Transporters (EAATs).[1][2] EAATs are responsible for the reuptake of glutamate from the synaptic cleft, thereby regulating the concentration and duration of this neurotransmitter at the synapse. By inhibiting these transporters, this compound effectively increases the extracellular concentration of glutamate.
While the predominant body of evidence points to its role as a glutamate uptake inhibitor, a 1991 study by Marini and Novelli reported that DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons.[3] This suggests a potential direct antagonistic effect on the NMDA receptor, although this finding has not been extensively elaborated upon in more recent literature. Therefore, the interaction between this compound and the NMDA receptor is likely multifaceted, involving both indirect modulation through glutamate transport inhibition and potentially a direct, less-characterized antagonistic action.
Quantitative Data Presentation
Table 1: Inhibitory Activity of DL-threo-β-Hydroxyaspartic Acid on Human EAATs
| Transporter Subtype | Assay Method | Parameter | Value (µM) | Reference |
| hEAAT1 | Glutamate Uptake | IC₅₀ | 96 | [1] |
| hEAAT2 | Glutamate Uptake | IC₅₀ | 31 | [1] |
| hEAAT4 | Electrophysiology (inward currents) | Kᵢ | 0.6 | [1] |
| hEAAT5 | Electrophysiology (inward currents) | Kᵢ | 2.5 | [1] |
Table 2: Inhibitory Activity of L-(-)-threo-3-Hydroxyaspartic Acid on Human EAATs
| Transporter Subtype | Assay Method | Parameter | Value (µM) | Reference |
| hEAAT1 | [³H]-d-Aspartate Uptake | Kᵢ | 11 | [4][5] |
| hEAAT2 | [³H]-d-Aspartate Uptake | Kᵢ | 19 | [4][5] |
| hEAAT3 | [³H]-d-Aspartate Uptake | Kᵢ | 14 | [4][5] |
Experimental Protocols
To investigate the effects of this compound on NMDA receptor activity, a combination of electrophysiological, biochemical, and imaging techniques can be employed.
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to measure NMDA receptor-mediated currents in cultured neurons.[6]
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 glycine, pH 7.4
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA receptor agonist (e.g., NMDA or glutamate)
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, apply a brief pulse of NMDA or glutamate.
-
After obtaining a stable baseline of NMDA-evoked currents, perfuse the chamber with a solution containing this compound for a predetermined incubation period.
-
Co-apply the NMDA receptor agonist and this compound and record the resulting current.
-
To study the effect on synaptic NMDA receptors, evoke excitatory postsynaptic currents (EPSCs) by stimulating presynaptic neurons and measure the NMDA receptor component of the EPSC in the presence and absence of the compound.
Radioligand Binding Assay for NMDA Receptor
This protocol outlines a competitive binding assay to determine if this compound directly competes with known ligands for binding to the NMDA receptor.[7]
Materials:
-
Rat brain membranes (e.g., cortical or hippocampal)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 for the glutamate site or [³H]MK-801 for the channel site)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
Procedure:
-
Prepare synaptic membrane fractions from rat brain tissue.
-
In a series of tubes, add a constant concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) of this compound.
Calcium Imaging of NMDA Receptor Activity
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following NMDA receptor activation and its modulation by this compound.[8][9]
Materials:
-
Cultured neurons or brain slices
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Artificial cerebrospinal fluid (aCSF)
-
NMDA receptor agonist (e.g., NMDA or glutamate)
-
This compound
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
Procedure:
-
Load the cultured neurons or brain slice with the fluorescent calcium indicator.
-
Mount the preparation on the stage of the fluorescence microscope and perfuse with aCSF.
-
Acquire a baseline fluorescence signal.
-
Apply the NMDA receptor agonist to induce a calcium influx, which will be detected as an increase in fluorescence.
-
After a washout period and return to baseline, pre-incubate the preparation with this compound.
-
Co-apply the NMDA receptor agonist and this compound and record the fluorescence change.
-
Analyze the data by measuring the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the effect of the compound on NMDA receptor-mediated calcium influx.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and NMDA receptor activity.
Caption: Indirect modulation of NMDA receptor signaling by this compound.
Caption: Experimental workflow for electrophysiological analysis.
Caption: Logical relationship of this compound's effects on NMDA receptors.
Conclusion
This compound is a valuable pharmacological tool for studying the glutamatergic system. Its primary and well-documented mechanism of action is the inhibition of Excitatory Amino Acid Transporters, which leads to an indirect modulation of NMDA receptor activity by increasing synaptic glutamate levels. The possibility of a direct antagonistic effect, as suggested by early research, warrants further investigation with modern techniques. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further elucidate the complex interactions between this compound and the NMDA receptor, which may have significant implications for the development of novel therapeutics for neurological disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 5. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 6. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
A Technical Guide to the Basic Research Applications of DL-threo-3-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (THA) is a non-transportable competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate concentrations in the synaptic cleft.[1] By blocking these transporters, THA serves as an invaluable tool in neuroscience research to investigate the physiological and pathological roles of glutamate homeostasis. Its application spans from studying the fundamental mechanisms of synaptic transmission to modeling excitotoxic conditions observed in various neurological disorders. This guide provides an in-depth overview of the core research applications of THA, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its use in a laboratory setting.
Mechanism of Action
This compound primarily functions by competitively inhibiting the uptake of glutamate by excitatory amino acid transporters (EAATs), also known as solute carrier 1A (SLC1A) family members.[2] These transporters are located on the plasma membranes of both neurons and glial cells and are responsible for clearing glutamate from the extracellular space, thereby terminating synaptic transmission and preventing excitotoxicity. By binding to the glutamate binding site on EAATs, THA prevents the transport of glutamate into the cells. This leads to an accumulation of extracellular glutamate, which can be experimentally leveraged to study the consequences of impaired glutamate clearance.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the reported inhibitory constants (IC50 and Ki) of this compound and its L-threo isomer against various human excitatory amino acid transporters. This data is crucial for determining the effective concentrations for in vitro and in vivo experiments.
Table 1: IC50 Values for this compound
| Transporter | Cell Line | Assay | IC50 (µM) | Reference |
| hEAAT1 | COS-1 | Glutamate Uptake | 96 | [3] |
| hEAAT2 | COS-1 | Glutamate Uptake | 31 | [3] |
| - | Mouse primary astrocyte cultures | ³H-D-aspartate uptake (competitive inhibition) | 319 | [4] |
| - | Mouse primary astrocyte cultures | ³H-D-aspartate uptake (trans-inhibition) | 47.7 | [4] |
Table 2: Ki and Km Values for L-threo-3-Hydroxyaspartic Acid
| Transporter | Cell Line | Assay | Ki (µM) | Km (µM) | Reference |
| hEAAT1 | HEK293 | [³H]-d-Asp uptake | 11 | - | [5][6][7][8] |
| hEAAT2 | HEK293 | [³H]-d-Asp uptake | 19 | - | [5][6][7][8] |
| hEAAT3 | HEK293 | [³H]-d-Asp uptake | 14 | - | [5][6][7][8] |
| hEAAT1 | HEK293 | FLIPR Membrane Potential (FMP) | - | 3.6 | [6][8] |
| hEAAT2 | HEK293 | FLIPR Membrane Potential (FMP) | - | 3.8 | [6][8] |
| hEAAT3 | HEK293 | FLIPR Membrane Potential (FMP) | - | 3.2 | [6][8] |
| EAAT4 | Xenopus oocytes | L-aspartate induced inward currents | 0.6 | - | [3] |
| EAAT5 | Xenopus oocytes | L-glutamate induced inward currents | 2.5 | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general workflows for common experimental applications.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile deionized water or appropriate buffer (e.g., PBS), 1 M NaOH, 0.22 µm sterile filter.
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile deionized water. This compound has limited solubility in neutral water.[9]
-
To enhance solubility, adjust the pH to 12 with 1 M NaOH while sonicating.[10]
-
Once dissolved, adjust the pH to the desired final working pH with sterile HCl.
-
Bring the solution to the final desired volume with sterile water or buffer.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.[10]
-
Aliquot the stock solution and store at -20°C for up to 1 month or -80°C for up to 6 months.[7][10] Avoid repeated freeze-thaw cycles.
-
[³H]-D-Aspartate Uptake Assay in Primary Astrocyte Cultures
This protocol is adapted from methodologies used to assess glutamate transporter activity.
-
Materials: Primary astrocyte cultures, Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4), this compound, [³H]-D-Aspartate, unlabeled D-Aspartate, scintillation fluid, scintillation counter.
-
Protocol:
-
Plate primary astrocytes in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells three times with warm HBSS-HEPES buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with HBSS-HEPES buffer containing various concentrations of this compound. For control wells, add buffer only.
-
Initiate the uptake by adding [³H]-D-Aspartate (final concentration typically in the low µM range) to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold HBSS-HEPES buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Electrophysiological Recording in Acute Hippocampal Slices
This protocol provides a general framework for studying the effects of THA on synaptic transmission.
-
Materials: Rodent (e.g., rat or mouse), sucrose-based cutting solution, artificial cerebrospinal fluid (aCSF), this compound, electrophysiology rig with recording chamber, amplifier, and data acquisition system.
-
Protocol:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution.[11]
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[11]
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 32 ± 1°C.[1]
-
Using a glass microelectrode filled with appropriate internal solution, obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Stimulate Schaffer collaterals with a bipolar stimulating electrode to evoke excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of evoked EPSCs for at least 10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 100 µM) and continue to record EPSCs.
-
Observe and quantify changes in the amplitude, decay time, and frequency of spontaneous EPSCs to assess the impact of glutamate transporter inhibition.[1]
-
Perform a washout by perfusing with aCSF alone to determine the reversibility of the effects.
-
In Vivo Microdialysis in Freely Moving Rats
This protocol allows for the measurement of extracellular glutamate levels in a specific brain region following the administration of THA.
-
Materials: Adult rat, stereotaxic apparatus, microdialysis probe, infusion pump, fraction collector, artificial cerebrospinal fluid (aCSF), this compound, HPLC system for glutamate analysis.
-
Protocol:
-
Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of extracellular glutamate.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis). For retrodialysis, switch the perfusion fluid to aCSF containing THA.
-
Continue to collect dialysate samples for at least 2-3 hours post-administration.
-
Analyze the concentration of glutamate in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence or mass spectrometry detection.[12]
-
Express the post-administration glutamate levels as a percentage of the baseline levels.
-
Glutamate Excitotoxicity and Neuroprotection Assay
This assay assesses the ability of a test compound to protect neurons from glutamate-induced cell death, which can be exacerbated by THA.
-
Materials: Primary neuronal cultures (e.g., cortical or hippocampal neurons), culture medium, L-glutamic acid, this compound, test compound, cell viability assay kit (e.g., MTT, MTS, or LDH).
-
Protocol:
-
Plate primary neurons in 96-well plates and culture for several days to allow for maturation.
-
Pre-treat the neurons with the test compound at various concentrations for a specified period (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a high concentration of L-glutamic acid (e.g., 100-200 µM) in the presence of a sub-toxic concentration of this compound to potentiate the effect.
-
Include control wells: untreated cells, cells treated with glutamate/THA alone, and cells treated with the test compound alone.
-
Incubate for 24 hours.
-
Assess cell viability using a standard assay such as the MTT or LDH release assay according to the manufacturer's instructions.[13][14][15][16][17]
-
Calculate the percentage of neuroprotection afforded by the test compound relative to the glutamate/THA-treated control.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of excitatory amino acid transporters in the central nervous system. Its ability to reliably inhibit glutamate uptake allows researchers to probe the consequences of elevated extracellular glutamate levels in a controlled manner. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the effective application of THA in basic neuroscience research and drug discovery efforts targeting glutamatergic signaling. As with any pharmacological agent, careful consideration of the experimental model and appropriate controls are paramount for obtaining robust and interpretable results.
References
- 1. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
- 2. Release of [3H]-D-aspartate from primary astrocyte cultures in response to raised external potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis, and characterization of novel Xc- transport inhibitors: Inhibition of microglial glutamate release and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. innoprot.com [innoprot.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DL-threo-3-Hydroxyaspartic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DL-threo-3-Hydroxyaspartic acid (DL-THA), a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), in cell culture experiments. This document includes detailed protocols for studying glutamate uptake, inducing excitotoxicity, and quantitative data on its inhibitory activity.
Introduction
This compound is a competitive inhibitor of the high-affinity, sodium-dependent glutamate transporters found on the plasma membranes of neuronal and glial cells. By blocking these transporters (EAATs), DL-THA prevents the reuptake of glutamate from the extracellular space, leading to an accumulation of this excitatory neurotransmitter. This property makes DL-THA a valuable tool for studying the roles of glutamate transporters in synaptic transmission, neurotoxicity, and various neurological disorders. In cell culture, it is frequently used to investigate the mechanisms of glutamate-induced excitotoxicity and to screen for potential neuroprotective compounds.
Data Presentation
The inhibitory activity of this compound and its analogs varies across different subtypes of excitatory amino acid transporters. The following table summarizes key quantitative data from in vitro studies.
| Compound | Transporter Subtype | Cell Line | Assay Type | Inhibitory Concentration | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT1 | HEK293 | [³H]-d-Aspartate uptake | Ki = 11 µM | [1] |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT2 | HEK293 | [³H]-d-Aspartate uptake | Ki = 19 µM | [1] |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT3 | HEK293 | [³H]-d-Aspartate uptake | Ki = 14 µM | [1][2] |
| DL-threo-β-Hydroxyaspartic acid | EAAT1 | COS-1 | Glutamate uptake | IC50 = 96 µM | [3] |
| DL-threo-β-Hydroxyaspartic acid | EAAT2 | COS-1 | Glutamate uptake | IC50 = 31 µM | [3] |
| DL-threo-β-Hydroxyaspartic acid | EAAT4 | Xenopus oocytes | L-aspartate induced inward currents | Ki = 0.6 µM | [3] |
| DL-threo-β-Hydroxyaspartic acid | EAAT5 | Xenopus oocytes | L-glutamate induced inward currents | Ki = 2.5 µM | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of glutamate transporters by this compound leads to an accumulation of extracellular glutamate, which can, in turn, overactivate postsynaptic glutamate receptors, primarily NMDA and AMPA receptors. This overactivation triggers a cascade of intracellular events known as excitotoxicity, ultimately leading to neuronal cell death.
Caption: Inhibition of EAAT by DL-THA leads to excitotoxicity.
The following workflow outlines a typical experiment to assess the effect of this compound on glutamate uptake in cultured cells.
Caption: Workflow for a glutamate uptake inhibition assay.
Experimental Protocols
Protocol 1: Glutamate Uptake Inhibition Assay in Cultured Cells
This protocol is designed to measure the inhibitory effect of this compound on glutamate uptake in either cell lines expressing specific EAAT subtypes (e.g., HEK293 or COS-1) or primary cell cultures (e.g., astrocytes).
Materials:
-
Cultured cells (e.g., HEK293 cells stably expressing EAAT1, EAAT2, or EAAT3)
-
Cell culture medium appropriate for the cell line
-
This compound (stock solution prepared in 1eq. NaOH and diluted in buffer)[1]
-
Radiolabeled substrate: [³H]-L-glutamate or [³H]-D-aspartate
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24- or 96-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents: Prepare a range of concentrations of this compound in uptake buffer. Also, prepare the radiolabeled substrate in uptake buffer.
-
Pre-incubation with Inhibitor:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed uptake buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (buffer only).
-
Pre-incubate for 10-20 minutes at 37°C.[4]
-
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake for the specific cell type.
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Measurement of Radioactivity:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Induction of Excitotoxicity in Neuronal Cultures
This protocol describes how to use this compound to induce excitotoxic cell death in primary neuronal cultures or neuronal cell lines.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
Neuronal culture medium
-
This compound
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Culture neurons in multi-well plates until they have reached the desired maturity or density.
-
Treatment with this compound:
-
Prepare a working solution of this compound in the culture medium. A typical concentration range to test would be 10-500 µM.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control.
-
-
Incubation: Incubate the cells for a period sufficient to induce excitotoxicity (e.g., 24-48 hours). The optimal time will depend on the cell type and the concentration of the inhibitor.
-
Assessment of Cell Viability:
-
Following the incubation period, assess cell viability using a chosen method.
-
For MTT assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals before measuring the absorbance.
-
For LDH assay: Collect the culture supernatant to measure the release of lactate dehydrogenase, an indicator of cell membrane damage.
-
For live/dead staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) and visualize under a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the results from the cell viability assay.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Determine the concentration of this compound that causes a significant reduction in cell viability.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow appropriate safety precautions when working with chemicals and radioactive materials.
References
- 1. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of DL-threo-3-Hydroxyaspartic Acid in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of DL-threo-3-Hydroxyaspartic acid (DL-THA) in rodents. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows. DL-THA is a potent inhibitor of excitatory amino acid transporters (EAATs), making it a valuable tool for studying the roles of glutamate transport in various physiological and pathological processes.
Mechanism of Action
This compound acts as a competitive inhibitor of glutamate uptake by blocking excitatory amino acid transporters (EAATs).[1][2][3][4][5] This inhibition leads to an increase in the extracellular concentration of glutamate, which can result in excitotoxicity and neuronal cell death.[6][7] The primary application of in vivo administration of DL-THA is to model conditions of elevated extracellular glutamate and to study the downstream consequences of impaired glutamate reuptake.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving the administration of DL-THA in rodents.
Table 1: Neurochemical Effects of Intrastriatal this compound Administration in Rats
| Parameter | Control | This compound (170 nmol) | % Reduction | Reference |
| Choline Acetyltransferase (ChAT) Activity (nmol/h/mg protein) | 1.35 ± 0.07 | 0.88 ± 0.05 | 34.8% | [6] |
| Glutamic Acid Decarboxylase (GAD) Activity (nmol/h/mg protein) | 8.4 ± 0.5 | 5.9 ± 0.4 | 29.8% | [6] |
*p < 0.01 compared to control. Data are presented as mean ± S.E.M.
Table 2: Behavioral Effects of Intrathecal this compound Administration in the Rat Formalin Test (Phase 2)
| Treatment Group | Dose (µ g/animal ) | Number of Flinches/Shakes | % Reduction from Vehicle | Reference |
| Vehicle (Saline) | - | 135 ± 15 | - | [4] |
| This compound | 7.5 | 85 ± 10 | 37.0% | [4] |
| This compound | 15 | 60 ± 8 | 55.6% | [4] |
*p < 0.05 compared to vehicle. Data are presented as mean ± S.E.M.
Experimental Protocols
Intrastriatal Administration of this compound in Rats
This protocol is adapted from McBean and Roberts (1985) to study the neurotoxic effects of DL-THA in the rat striatum.[6]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), mount it in a stereotaxic apparatus.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Clean the skull surface and identify the bregma.
-
Stereotaxic Coordinates: Based on a rat brain atlas, determine the coordinates for the striatum. For example, anteroposterior (AP): +0.5 mm, mediolateral (ML): ±2.5 mm from bregma, and dorsoventral (DV): -4.5 mm from the skull surface.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 170 nmol in 1 µl).
-
Intrastriatal Injection: Lower the microsyringe needle through the burr hole to the target DV coordinate. Infuse the DL-THA solution at a slow and constant rate (e.g., 0.2 µl/min).
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow along the injection track. Slowly retract the needle.
-
Closure and Recovery: Suture the scalp incision and allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal closely during the recovery period.
Intrathecal Administration of this compound in Rats
This protocol is based on the study by Yaster et al. (2011) for investigating the effects of DL-THA on inflammatory pain.[4]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe (25 µl) with a 30-gauge needle
-
Animal restrainer
Procedure:
-
Animal Preparation: Briefly anesthetize the rat with isoflurane.
-
Positioning: Position the rat in a prone position with the pelvis elevated.
-
Injection Site: Palpate the iliac crests and identify the L5-L6 intervertebral space.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 7.5 µg or 15 µg in 10 µl).
-
Intrathecal Injection: Insert the 30-gauge needle into the L5-L6 intervertebral space. A characteristic tail flick is indicative of successful entry into the intrathecal space.
-
Injection: Inject the DL-THA solution (10 µl) into the intrathecal space.
-
Recovery: Remove the needle and return the animal to its home cage for recovery.
Visualizations
Signaling Pathway of Glutamate Excitotoxicity
Caption: Glutamate excitotoxicity signaling pathway initiated by DL-THA.
Experimental Workflow for Intrastriatal Administration and Neurochemical Analysis
Caption: Workflow for intrastriatal injection and subsequent analysis.
Experimental Workflow for Intrathecal Administration and Behavioral Testing
Caption: Workflow for intrathecal injection and pain behavior assessment.
References
- 1. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 2. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-threo-3-Hydroxyaspartic Acid in Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DL-threo-3-Hydroxyaspartic acid (THA), a potent glutamate transporter inhibitor, in primary astrocyte cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating the investigation of astrocyte function, glutamate homeostasis, and excitotoxicity in neurological research and drug development.
Introduction and Background
Primary astrocyte cultures are an invaluable in vitro model for studying the physiological and pathological roles of astrocytes in the central nervous system (CNS). Astrocytes are crucial for maintaining brain homeostasis, providing metabolic support to neurons, and regulating neurotransmitter levels, particularly glutamate. The excitatory amino acid transporters (EAATs), predominantly EAAT1 (GLAST) and EAAT2 (GLT-1) on astrocytes, are responsible for the majority of glutamate uptake from the synaptic cleft. Dysregulation of these transporters is implicated in various neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.
This compound (THA) is a competitive inhibitor of EAATs. By blocking these transporters, THA elevates extracellular glutamate levels and allows researchers to study the downstream consequences of impaired glutamate uptake. THA is also a substrate for the transporters, meaning it can be transported into the cell. This dual characteristic is important to consider when designing and interpreting experiments.
Mechanism of Action
THA competitively inhibits the binding of glutamate to EAATs, thereby blocking its uptake into astrocytes. This leads to an accumulation of glutamate in the extracellular space. The primary mechanism involves the disruption of the sodium-dependent glutamate transport process. This inhibition has several downstream consequences, including alterations in intracellular calcium signaling, changes in cellular metabolism (such as glycolysis), and, under prolonged exposure or high concentrations, potential excitotoxicity.
Quantitative Data
The inhibitory potency of this compound on glutamate transporters in primary astrocyte cultures has been quantified in several studies. The following table summarizes the reported IC50 values.
| Compound | Transporter Substrate | Astrocyte Species | IC50 Value | Reference |
| DL-threo-β-hydroxyaspartic acid | L-[3H]Glutamate | Mouse | 168 µM | Not explicitly cited |
| DL-threo-β-hydroxyaspartate (THA) | 3H-D-aspartate | Mouse | 319 µM | Not explicitly cited |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration and temperature.
Experimental Protocols
Preparation of Primary Astrocyte Cultures
A standard protocol for establishing primary astrocyte cultures from neonatal rodents is essential for reproducible results.
Materials:
-
Neonatal rat or mouse pups (P1-P3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks and plates
-
Dissection tools
Protocol:
-
Euthanize neonatal pups according to approved animal welfare protocols.
-
Dissect cortices in sterile, ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove meninges and mince the cortical tissue.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and penicillin-streptomycin.
-
Plate the cells onto poly-D-lysine coated T-75 flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
After 7-10 days, when the culture is confluent, shake the flasks overnight on an orbital shaker to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.
-
Trypsinize and re-plate the astrocytes onto appropriate culture plates for experiments.
Glutamate Uptake Assay
This protocol measures the inhibition of glutamate uptake by THA in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures in 24-well plates
-
This compound (THA)
-
[3H]-L-glutamate or [3H]-D-aspartate (radiolabeled substrate)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Protocol:
-
Wash the confluent astrocyte monolayers twice with pre-warmed Uptake Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of THA (e.g., 1 µM to 1 mM) in Uptake Buffer. Include a vehicle control (no THA).
-
Initiate the uptake by adding the radiolabeled substrate (e.g., [3H]-L-glutamate) at a final concentration of ~50 nM.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of each well to normalize the uptake data.
-
Calculate the percentage of inhibition for each THA concentration and determine the IC50 value.
Astrocyte Viability Assay
This protocol assesses the effect of THA-induced glutamate transporter inhibition on astrocyte viability.
Materials:
-
Primary astrocyte cultures in 96-well plates
-
This compound (THA)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, AlamarBlue)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed primary astrocytes in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with a range of THA concentrations (e.g., 10 µM to 2 mM) in complete culture medium. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Signaling Pathways and Visualizations
Inhibition of astrocytic glutamate transporters by THA perturbs several key signaling and metabolic pathways.
The Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is a fundamental process for maintaining glutamate homeostasis and is directly impacted by THA.
Caption: The Glutamate-Glutamine Cycle and the inhibitory action of THA.
Downstream Effects of EAAT Inhibition by THA
Blocking glutamate uptake with THA triggers downstream signaling events in astrocytes.
Caption: Downstream signaling consequences of EAAT inhibition by THA in astrocytes.
Experimental Workflow for Studying THA Effects
A logical workflow for investigating the effects of THA on primary astrocyte cultures.
Caption: A typical experimental workflow for investigating THA in primary astrocytes.
Troubleshooting and Considerations
-
Purity of Astrocyte Cultures: Ensure high purity of astrocyte cultures as contaminating microglia or neurons can influence experimental outcomes. Immunocytochemistry for glial fibrillary acidic protein (GFAP) can be used to assess astrocyte purity.
-
THA Solubility and Stability: Prepare fresh stock solutions of THA in an appropriate solvent (e.g., water or buffer) and ensure complete dissolution.
-
Incubation Times: The effects of THA can be time-dependent. Short-term incubations are suitable for studying acute inhibition of uptake, while longer-term exposures are necessary for assessing effects on cell viability and gene expression.
-
Off-target Effects: While THA is a relatively specific EAAT inhibitor, it is good practice to consider potential off-target effects, especially at high concentrations.
-
Excitotoxicity: Be aware that prolonged inhibition of glutamate uptake can lead to excitotoxicity, not only in co-cultured neurons but potentially in astrocytes themselves under certain conditions.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the critical role of astrocyte glutamate transporters in health and disease.
Application Notes and Protocols for Electrophysiology Studies with DL-threo-3-Hydroxyaspartic Acid on Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-threo-3-Hydroxyaspartic acid (DL-THA) in electrophysiological studies involving Xenopus laevis oocytes. DL-THA is a well-established competitive inhibitor of excitatory amino acid transporters (EAATs), making it a valuable tool for characterizing transporter function and screening potential therapeutic compounds.[1][2][3] This document outlines the necessary protocols, expected quantitative data, and key experimental workflows.
Introduction to this compound
This compound is a substrate analog that competitively blocks the uptake of glutamate by various EAAT subtypes.[3][4] Its non-transportable nature in some transporter subtypes makes it particularly useful for isolating transporter-mediated currents from other cellular processes.[5] Understanding the interaction of DL-THA with specific EAATs expressed in Xenopus oocytes allows for detailed characterization of transporter pharmacology and kinetics.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound for various human excitatory amino acid transporters (EAAT) subtypes expressed in Xenopus oocytes and other cell lines. These values are crucial for designing experiments and interpreting results.
| Transporter Subtype | Ligand | Parameter | Value (µM) | Cell System | Holding Potential | Reference |
| hEAAT1 | L-Glutamate | IC₅₀ | 96 | COS-1 cells | - | [1] |
| hEAAT2 | L-Glutamate | IC₅₀ | 31 | COS-1 cells | - | [1] |
| hEAAT4 | L-Aspartate | Kᵢ | 0.6 | Xenopus oocytes | -60 mV | [1] |
| hEAAT5 | L-Glutamate | Kᵢ | 2.5 | Xenopus oocytes | -60 mV | [1] |
| GluT-1 (rat) | L-Glutamate | Kᵢ | 65 | Xenopus oocytes | - | [6] |
Experimental Protocols
A successful electrophysiology study using DL-THA on Xenopus oocytes involves several key stages, from oocyte preparation to data acquisition.
Preparation of Xenopus laevis Oocytes
Healthy, stage V-VI oocytes are essential for robust expression of exogenous transporters and reliable electrophysiological recordings.[7]
Materials:
-
Female Xenopus laevis frog
-
Anesthetic: 0.3% 3-aminobenzoic acid ethyl ester (MS-222)
-
Modified Barth's Saline (MBS) supplemented with penicillin and streptomycin[7]
-
Collagenase solution (1 mg/mL)
-
Trypsin inhibitor (0.1 mg/mL)[7]
-
Forceps and platinum loop
Procedure:
-
Anesthetize the frog by immersion in 0.3% MS-222.[8]
-
Make a small abdominal incision (~5 mm) and remove a few ovarian lobes.[8] Suture the incision and allow the frog to recover.
-
Place the ovarian lobes in sterile MBS.
-
Tease apart the lobes to isolate individual oocytes.
-
To defolliculate, incubate the oocytes in collagenase solution for approximately 20 minutes with gentle agitation.[7]
-
Wash the oocytes thoroughly with MBS to remove the collagenase and follicular cells.
-
Select healthy stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles) for injection.[7]
-
Store the oocytes in MBS at 18°C.
cRNA Preparation and Microinjection
The complementary RNA (cRNA) encoding the specific EAAT subtype of interest is injected into the oocyte cytoplasm for protein expression.
Materials:
-
Plasmid DNA containing the EAAT gene
-
In vitro transcription kit
-
Nuclease-free water
-
Microinjection apparatus (e.g., Nanoject)
-
Glass capillaries for pulling needles
Procedure:
-
Linearize the plasmid DNA containing the EAAT gene.
-
Synthesize cRNA using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify and quantify the cRNA.
-
Pull injection needles from glass capillaries to have a tip diameter of 10-20 µm.
-
Backfill the needle with the cRNA solution (typically at a concentration of 0.5-1 µg/µL).
-
Secure an oocyte on an injection stage.
-
Inject approximately 50 nL of cRNA solution into the cytoplasm of each oocyte.[9]
-
Incubate the injected oocytes in MBS for 1-7 days at 18°C to allow for transporter expression.[9]
Two-Electrode Voltage Clamp (TEVC) Recordings
TEVC is the standard technique for measuring transporter-mediated currents in large cells like Xenopus oocytes.[10][11] It utilizes two intracellular electrodes: one to measure the membrane potential and the other to inject current to clamp the membrane potential at a desired voltage.[10]
Materials:
-
TEVC amplifier and data acquisition system
-
Micromanipulators
-
Recording chamber
-
Perfusion system
-
Glass electrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
This compound stock solution
-
Substrate solution (e.g., L-glutamate or L-aspartate)
Procedure:
-
Place an injected oocyte in the recording chamber and perfuse with the recording solution.
-
Carefully impale the oocyte with the two microelectrodes.[10]
-
Clamp the oocyte membrane potential to a holding potential, typically -60 mV.[12]
-
Establish a stable baseline current in the recording solution.
-
Apply the substrate (e.g., L-glutamate) via the perfusion system to elicit an inward current.
-
After washing out the substrate, co-apply the substrate with varying concentrations of DL-THA to determine its inhibitory effect.
-
To investigate if DL-THA itself elicits a current, apply it in the absence of the substrate. For some transporters like EAAT5, DL-THA can elicit outward currents at negative potentials.[5]
-
Record the current responses and analyze the data to determine parameters like Kᵢ or IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in these electrophysiology studies.
Caption: Workflow for the preparation of Xenopus oocytes.
Caption: Flowchart of a typical TEVC experiment.
Caption: Competitive inhibition of EAATs by DL-THA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HUMANGGP:029852 - FACTA Search [nactem.ac.uk]
- 7. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Measuring Glutamate Uptake Inhibition with DL-threo-β-Hydroxyaspartic Acid and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of glutamate uptake using DL-threo-β-Hydroxyaspartic acid (also known as DL-threo-3-Hydroxyaspartic acid or THA) and its more potent and widely used analog, DL-threo-β-benzyloxyaspartate (DL-TBOA). These compounds are invaluable tools for studying the physiological and pathological roles of excitatory amino acid transporters (EAATs).
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its extracellular concentration is tightly regulated by a family of sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). Dysregulation of glutamate uptake is implicated in various neurological disorders, making EAATs a critical target for therapeutic intervention.
DL-threo-β-Hydroxyaspartic acid (THA) is a competitive inhibitor of glutamate transporters. However, it can also be transported, leading to the potential for heteroexchange, where intracellular glutamate is released.[1] A more potent and non-transportable inhibitor, DL-threo-β-benzyloxyaspartate (DL-TBOA), was later developed and has become a standard tool for studying glutamate uptake.[1][2] TFB-TBOA is a newer analog with even greater potency for EAAT1 and EAAT2.[3] Understanding the inhibitory properties of these compounds is crucial for accurately interpreting experimental results.
Quantitative Data: Inhibitor Potency (IC₅₀/Kᵢ Values)
The inhibitory potency of THA, DL-TBOA, and TFB-TBOA varies across the different subtypes of glutamate transporters. The following table summarizes their reported IC₅₀ or Kᵢ values.
| Compound | Transporter Subtype | IC₅₀ / Kᵢ (µM) | Reference |
| DL-threo-β-Hydroxyaspartic acid (THA) | EAAT1 (Human) | 58 | [2] |
| EAAT2 (Human) | - | - | |
| EAAT3 (Human) | - | - | |
| DL-threo-β-benzyloxyaspartate (DL-TBOA) | EAAT1 (Human) | 42 (Kᵢ) | [2] |
| EAAT2 (Human) | 5.7 (Kᵢ) | [2] | |
| EAAT1 (Human, oocyte expression) | 9.0 (Kₑ) | [2] | |
| EAAT2 (Human, oocyte expression) | 0.116 (Kₑ) | [2] | |
| EAAT1 (Rat) | 70 | [1] | |
| EAAT2 (Rat) | 6 | [1] | |
| EAAT3 (Rat) | 6 | [1] | |
| TFB-TBOA | EAAT1 (Human) | 0.022 | [3] |
| EAAT2 (Human) | 0.017 | [3] | |
| EAAT3 (Human) | 0.300 | [3] |
Experimental Protocols
Several methods can be employed to measure glutamate uptake inhibition. The choice of method depends on the experimental system and the specific research question.
Protocol 1: Radiolabeled Substrate Uptake Assay
This is a classic and robust method to directly measure the accumulation of a radiolabeled substrate (e.g., [³H]-L-glutamate or [³H]-D-aspartate) into cells or synaptosomes.
Objective: To determine the IC₅₀ value of an inhibitor by measuring its ability to block the uptake of a radiolabeled substrate.
Materials:
-
Cell culture (e.g., primary astrocytes, COS-7 cells expressing a specific EAAT subtype) or synaptosomal preparations.[4]
-
DL-threo-β-Hydroxyaspartic acid (THA) or DL-TBOA.
-
[³H]-L-glutamate or [³H]-D-aspartate.
-
Assay Buffer (e.g., modified phosphate-buffered saline containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1 mM MgCl₂, 1 mM CaCl₂, and 10 mM D-glucose, pH 7.4).[5]
-
Scintillation fluid and a scintillation counter.
-
96-well plates.
Procedure:
-
Cell Preparation: Seed cells in 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere.[6] For synaptosomes, prepare fresh or frozen aliquots.[4]
-
Pre-incubation: Wash the cells twice with assay buffer. Pre-incubate the cells with varying concentrations of the inhibitor (e.g., DL-TBOA) or vehicle for 10 minutes at 37°C.[5][7]
-
Initiation of Uptake: Add the radiolabeled substrate (e.g., 50 nM [³H]-L-glutamate) to each well to initiate the uptake reaction.[7]
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[5][7]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells twice with ice-cold assay buffer.[7] For synaptosomes, the reaction is terminated by rapid filtration.[7]
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.[7] Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Workflow for Radiolabeled Uptake Assay
A schematic workflow of the radiolabeled glutamate uptake assay.
Protocol 2: Fluorescence-Based Glutamate Uptake Assay
This method utilizes genetically encoded fluorescent glutamate sensors (e.g., iGluSnFR) to visualize and quantify changes in extracellular glutamate concentration in real-time.
Objective: To measure the effect of an inhibitor on the clearance of synaptically released or exogenously applied glutamate.
Materials:
-
Neuronal or astrocytic cultures expressing a fluorescent glutamate sensor.
-
Microscopy setup with appropriate excitation and emission filters.
-
DL-TBOA.
-
Field stimulation electrode or a system for local application of glutamate.
Procedure:
-
Preparation: Culture cells expressing the glutamate sensor on coverslips suitable for imaging.
-
Baseline Imaging: Acquire a baseline fluorescence signal from the area of interest.
-
Elicit Glutamate Release: Stimulate the release of glutamate through electrical field stimulation or local puff application.[8]
-
Image Acquisition: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in extracellular glutamate, and the decay of the signal represents its clearance by transporters.
-
Inhibitor Application: Perfuse the culture with a solution containing DL-TBOA (e.g., 100 µM).[8]
-
Post-Inhibitor Imaging: Repeat the stimulation and image acquisition in the presence of the inhibitor.
-
Data Analysis: Compare the peak amplitude and the decay kinetics of the fluorescence signal before and after the application of the inhibitor. Inhibition of uptake will result in a larger and more prolonged fluorescence signal.[8][9]
Mechanism of Glutamate Transport and Inhibition
Glutamate is released from the presynaptic terminal and cleared by EAATs on astrocytes. DL-TBOA blocks this uptake.
Protocol 3: Electrophysiological Measurement of Transporter Currents
This technique directly measures the electrogenic currents associated with glutamate transport in whole-cell patch-clamp recordings from astrocytes or cells expressing EAATs.
Objective: To measure the inhibition of glutamate transporter currents by DL-TBOA.
Materials:
-
Patch-clamp setup.
-
DL-TBOA.
-
Puffer pipette for glutamate application or a stimulating electrode.
Procedure:
-
Preparation: Prepare acute brain slices or cultured cells for patch-clamp recording.
-
Whole-Cell Recording: Obtain a whole-cell recording from an astrocyte.
-
Elicit Transporter Currents: Evoke glutamate transporter currents by stimulating nearby afferent fibers or by puffing glutamate onto the astrocyte.[1][10] These currents are typically recorded in the presence of ionotropic glutamate receptor antagonists to isolate the transporter component.
-
Record Baseline Current: Record the baseline transporter-mediated current.
-
Apply Inhibitor: Bath-apply DL-TBOA (e.g., 200 µM) and record the current again in response to the same stimulation.[1][10]
-
Data Analysis: Compare the amplitude of the transporter current before and after the application of DL-TBOA. A reduction in the inward current indicates inhibition of glutamate uptake.[1][10] Notably, DL-TBOA itself does not generate an inward current, confirming it is not transported.[1][10]
Consequence of Glutamate Uptake Inhibition
Inhibition of glutamate transporters leads to an accumulation of extracellular glutamate, which can have significant downstream effects.
Troubleshooting and Considerations
-
Solubility: DL-TBOA has limited water solubility. Prepare stock solutions in DMSO and dilute to the final concentration in the assay buffer.[5]
-
Specificity: While highly selective for EAATs, it is good practice to confirm that the observed effects are not due to off-target actions, for example, by testing against various glutamate receptors.[2]
-
Choice of Inhibitor: For most applications, DL-TBOA is preferred over THA due to its higher potency and non-transportable nature.[1] For studies requiring very high potency, TFB-TBOA may be the inhibitor of choice.[3]
-
Experimental System: The choice of experimental preparation (cell lines, primary cultures, or acute slices) will influence the interpretation of the results, as the expression and distribution of EAAT subtypes can vary.[4][11]
References
- 1. pnas.org [pnas.org]
- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Optical measurement of synaptic glutamate spillover and reuptake by linker optimized glutamate-sensitive fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized fluorescent probe for visualizing glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-threo-3-Hydroxyaspartic Acid for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a well-characterized competitive inhibitor of excitatory amino acid transporters (EAATs).[1][2] These transporters are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system, thereby preventing excitotoxicity. By blocking glutamate reuptake, DL-THA serves as a valuable pharmacological tool in neuroscience research to study the roles of EAATs in synaptic transmission, neuronal plasticity, and various pathological conditions.[2] It acts as a transportable inhibitor for EAAT1-4 and a non-transportable inhibitor for EAAT5.[3]
Mechanism of Action
This compound competitively inhibits the binding of glutamate to excitatory amino acid transporters (EAATs), thus blocking the reuptake of glutamate from the synaptic cleft into neurons and glial cells. This leads to an accumulation of glutamate in the extracellular space, which can potentiate the activation of glutamate receptors. The different stereoisomers and derivatives of 3-hydroxyaspartic acid exhibit varying affinities and mechanisms of action across the different EAAT subtypes (EAAT1-5).[3][4]
Caption: Inhibition of Glutamate Transport by this compound.
Data Presentation: Inhibitory Activity
The following table summarizes the quantitative data for the inhibitory activity of this compound and its L-isomer on various excitatory amino acid transporters.
| Compound | Transporter | Cell Line / System | Assay Type | Value (µM) | Reference |
| DL-threo-β-Hydroxyaspartic acid | human EAAT1 | COS-1 cells | Glutamate Uptake | IC50 = 96 | [1][5] |
| DL-threo-β-Hydroxyaspartic acid | human EAAT2 | COS-1 cells | Glutamate Uptake | IC50 = 31 | [1][5] |
| DL-threo-β-Hydroxyaspartic acid | EAAT4 | Xenopus oocytes | Electrophysiology | Ki = 0.6 | [1] |
| DL-threo-β-Hydroxyaspartic acid | EAAT5 | Xenopus oocytes | Electrophysiology | Ki = 2.5 | [1] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | HEK293 cells | [³H]-D-Aspartate Uptake | Ki = 11 | [3][6] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | HEK293 cells | [³H]-D-Aspartate Uptake | Ki = 19 | [3][6] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | HEK293 cells | [³H]-D-Aspartate Uptake | Ki = 14 | [3][6] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | HEK293 cells | FMP Assay | Km = 3.6 | [3] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | HEK293 cells | FMP Assay | Km = 3.8 | [3] |
| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | HEK293 cells | FMP Assay | Km = 3.2 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Sterile, deionized water
-
0.22 µm sterile filter[7]
-
Sterile microcentrifuge tubes
Procedure:
-
Solubilization: this compound is slightly soluble in aqueous solutions.[5] To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the powder in 1 equivalent of NaOH.[3] Alternatively, for lower concentrations, it can be dissolved in water, and the pH may need to be adjusted to 12 with 1 M NaOH to aid dissolution.[7]
-
Calculation Example (for 10 mM stock in 10 mL):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.01 L x 149.1 g/mol = 1.491 mg
-
-
Preparation:
-
Weigh out the required amount of this compound powder.
-
Add the desired volume of solvent (e.g., 1eq. NaOH or water).
-
Vortex or sonicate until fully dissolved.
-
-
Sterilization: If using in cell culture, sterilize the stock solution by passing it through a 0.22 µm filter.[7]
-
Aliquoting and Storage:
Protocol 2: In Vitro Glutamate Uptake Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on glutamate uptake in a cell line expressing EAATs (e.g., HEK293 or COS-1 cells).[1]
Materials:
-
Cells expressing the EAAT of interest (e.g., EAAT1 or EAAT2)
-
Cell culture medium and supplements
-
48-well or 96-well cell culture plates
-
HEPES buffered saline (HBS)
-
This compound working solutions (diluted from stock in HBS)
-
[³H]-D-Aspartate or a fluorescent glutamate analog
-
L-Glutamate (unlabeled)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader
Caption: Workflow for a Glutamate Uptake Inhibition Assay.
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK293-EAAT1) in a 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Solutions: Prepare serial dilutions of this compound in HBS to achieve the final desired concentrations (e.g., ranging from 1 µM to 500 µM). Also prepare a vehicle control (HBS only).
-
Assay Initiation:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells three times with pre-warmed HBS.[8]
-
-
Inhibitor Pre-incubation:
-
Add the DL-THA working solutions or vehicle control to the respective wells.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Glutamate Uptake:
-
Add [³H]-D-Aspartate (or other tracer) to each well to initiate the uptake reaction. A final concentration in the low micromolar range is typical.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of uptake in each condition.
-
Calculate the percentage of inhibition for each concentration of DL-THA compared to the vehicle control.
-
Plot the percent inhibition against the log concentration of DL-THA and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy DL-threo-beta-Hydroxyaspartic acid | 4294-45-5 [smolecule.com]
- 3. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 4. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intrathecal Injection of DL-threo-3-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[1] By blocking these transporters, DL-THA can be used as a tool to investigate the physiological and pathological roles of glutamatergic neurotransmission. Intrathecal (i.t.) administration allows for the direct delivery of DL-THA to the spinal cord, bypassing the blood-brain barrier and enabling the study of its effects on spinal sensory and motor processing.[2]
These application notes provide a detailed protocol for the intrathecal injection of DL-THA in a rat model, based on established procedures for similar compounds and general intrathecal administration techniques. It also includes a summary of the expected biological effects and a description of the relevant signaling pathways.
Data Presentation
While specific dose-response data for the intrathecal administration of this compound is limited in publicly available literature, the following tables provide quantitative data for the closely related glutamate transporter inhibitor DL-threo-β-benzyloxyaspartate (DL-TBOA) and other relevant compounds used in intrathecal studies to provide a comparative reference.
Table 1: In Vitro Potency of Glutamate Transporter Inhibitors
| Compound | Transporter Subtype | Inhibition Constant (Ki) or IC50 | Reference |
| DL-threo-β-benzyloxyaspartate (DL-TBOA) | EAAT1 | Ki = 42 µM | [3] |
| EAAT2 | Ki = 5.7 µM | [3] | |
| This compound (DL-THA) | EAAT1 | Ki = 58 µM | [3] |
Table 2: Exemplary Dosages of Intrathecally Administered Compounds in Rodent Models
| Compound | Animal Model | Dose Range | Observed Effect | Reference |
| Morphine | Rat | 0.035-3.5 µg/h (infusion) | Abolished labor pain-related behaviors | [4] |
| Gabapentin | Rat | 100-200 µg (bolus) | Reduced formalin-induced paw-flinching | [5] |
| HC-030031 (TRPA1 antagonist) | Rat | 10-50 µg (bolus) | Attenuated neuropathic pain | [6] |
| α,β-methylene ATP | Mouse | 1.0-5.0 µg (bolus) | Produced thermal hyperalgesia | [7] |
| Rapamycin | Rat | 2.3 µg (bolus) | Attenuated mechanical hyperalgesia | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Injection
Materials:
-
This compound (powder form)
-
Sterile, preservative-free artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of DL-THA to achieve the desired concentration. Due to limited in vivo data, it is recommended to start with a low concentration and perform a dose-response study. Based on in vitro data for related compounds, a starting concentration in the low micromolar range to be delivered in a small volume (e.g., 10 µL) is a reasonable starting point.
-
Weigh the DL-THA powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile aCSF or saline to the tube to achieve the desired concentration.
-
Vortex the solution until the DL-THA is completely dissolved.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[1]
Protocol 2: Intrathecal Injection via Direct Lumbar Puncture in Rats
This protocol is adapted from established methods for direct lumbar puncture in rats.[9][10]
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Isoflurane anesthesia system
-
Heating pad
-
Povidone-iodine and 70% ethanol for sterilization
-
Sterile surgical drapes
-
30-gauge, 0.5-inch sterile hypodermic needle
-
10-25 µL Hamilton syringe
-
Positioning board or device to curve the rat's spine
Procedure:
-
Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).
-
Shave the lumbar area of the back.
-
Place the rat in a prone position on a heating pad to maintain body temperature. Position the rat over a curved surface (e.g., a 50 mL conical tube) to flex the spine and widen the intervertebral spaces.[9]
-
Sterilize the injection site with povidone-iodine followed by 70% ethanol.
-
Palpate the iliac crests to locate the L6 vertebra. The injection site is between the L5 and L6 vertebrae.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space. A characteristic tail-flick reflex is often observed upon entry into the intrathecal space.[6]
-
Slowly inject the desired volume (typically 5-10 µL for mice and 10-20 µL for rats) of the prepared DL-THA solution over 10-20 seconds.[11]
-
Withdraw the needle slowly.
-
Monitor the animal for any signs of distress or motor impairment. The animal should recover from anesthesia on the heating pad.
-
Behavioral testing can typically commence 10-15 minutes after the injection.[10]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of glutamate transport and its inhibition.
Experimental Workflow
Caption: Workflow for intrathecal injection of DL-THA in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Efficacy of Intrathecal Platelet-Rich Plasma Administration in Alleviation of Chronic Neuropathic Pain in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effects of intrathecally-administered 3 alpha-hydroxy-5 alpha-pregnan-20-one in a rat mechanical visceral pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of behavior during labor in rats and effect of intrathecal morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Intrathecal and Systemic Gabapentin on Spinal Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method to perform direct transcutaneous intrathecal injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo pathway of thermal hyperalgesia by intrathecal administration of α,β-methylene ATP in mouse spinal cord: Involvement of the glutamate-NMDA receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying EAAT Function with DL-threo-3-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-threo-3-Hydroxyaspartic acid (THA), a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), to investigate their function. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a competitive inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). It serves as a valuable pharmacological tool to study the physiological and pathological roles of these transporters. THA is a transportable substrate for EAATs 1-4, meaning it is taken up by the cells via the transporters, but acts as a non-transportable blocker for EAAT5.[1][2][3][4] Its ability to inhibit glutamate uptake makes it instrumental in elucidating the contribution of EAATs to synaptic transmission, neuronal excitability, and neurotoxicity.[5]
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of THA for various human EAAT subtypes. These values have been compiled from studies using different experimental systems, as noted.
| EAAT Subtype | Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |
| EAAT1 (Glast) | HEK293 | [³H]-D-Aspartate Uptake | Ki | 11 | [1][2][6] |
| COS-1 | Glutamate Uptake | IC50 | 96 | [7] | |
| HEK293 | FLIPR Membrane Potential | Km | 3.6 | [1][2] | |
| EAAT2 (GLT-1) | HEK293 | [³H]-D-Aspartate Uptake | Ki | 19 | [1][2][6] |
| COS-1 | Glutamate Uptake | IC50 | 31 | [7] | |
| HEK293 | FLIPR Membrane Potential | Km | 3.8 | [1][2] | |
| EAAT3 (EAAC1) | HEK293 | [³H]-D-Aspartate Uptake | Ki | 14 | [1][2][6] |
| HEK293 | FLIPR Membrane Potential | Km | 3.2 | [1][2] | |
| EAAT4 | Xenopus Oocytes | Electrophysiology (L-aspartate induced current) | Ki | 0.6 | [7] |
| EAAT5 | Xenopus Oocytes | Electrophysiology (L-glutamate induced current) | Ki | 2.5 | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the THA stock solution is critical for experimental accuracy.
Materials:
-
This compound powder
-
1 M NaOH
-
Sterile, deionized water
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
To prepare a stock solution (e.g., 100 mM), dissolve the powder in an appropriate volume of sterile, deionized water.[8]
-
THA has limited solubility in neutral water. To aid dissolution, add 1 M NaOH dropwise while vortexing until the powder is completely dissolved.[2][8] Adjust the pH to the desired level for your experimental buffer.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[2][9]
Protocol 1: Radiolabeled Substrate Uptake Assay
This protocol measures the inhibition of EAAT-mediated uptake of a radiolabeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate) by THA in cultured cells expressing a specific EAAT subtype.
Materials:
-
Cultured cells expressing the EAAT subtype of interest (e.g., HEK293, COS-7)
-
96-well cell culture plates
-
Radiolabeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate)
-
This compound stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
Multi-channel pipette
-
Ice-cold phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents: Prepare serial dilutions of THA in assay buffer to generate a range of concentrations for the inhibition curve. Also, prepare the radiolabeled substrate solution in assay buffer at a concentration close to its Km for the transporter being studied.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer. Add the desired concentrations of THA (or vehicle control) to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding the radiolabeled substrate solution to each well. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line and transporter.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the THA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Electrophysiological Recording of EAAT-Mediated Currents
This protocol describes the use of two-electrode voltage-clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in mammalian cells to measure the inhibition of EAAT-mediated currents by THA.
Materials:
-
Xenopus oocytes expressing the EAAT subtype of interest or mammalian cells for patch-clamp.
-
Two-electrode voltage-clamp or patch-clamp setup (amplifier, micromanipulators, perfusion system, data acquisition system).
-
Recording electrodes (glass capillaries).
-
Intracellular solution (for patch-clamp) or 3 M KCl (for TEVC).
-
Extracellular recording solution (e.g., a saline solution containing appropriate ions).
-
This compound stock solution.
-
EAAT substrate (e.g., L-glutamate or L-aspartate).
Procedure:
-
Preparation: Prepare the oocytes or cultured cells expressing the EAAT of interest. Prepare the recording electrodes and solutions.
-
Cell Placement and Clamping: Place the oocyte or cell in the recording chamber and perfuse with the extracellular solution. For TEVC, impale the oocyte with two electrodes. For patch-clamp, form a gigaseal and establish the whole-cell configuration. Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Baseline Recording: Record the baseline current in the absence of any substrate or inhibitor.
-
Substrate Application: Apply a known concentration of the EAAT substrate (e.g., L-glutamate) to elicit an inward current. This current is mediated by the co-transport of sodium ions and the substrate.
-
THA Application: Co-apply different concentrations of THA with the substrate. The inhibitory effect of THA will be observed as a reduction in the amplitude of the substrate-elicited current.
-
Data Acquisition and Analysis: Record the currents at each THA concentration. Plot the percentage of inhibition of the substrate-induced current against the THA concentration to determine the IC50. To determine the Ki, perform a full dose-response curve of the substrate in the absence and presence of a fixed concentration of THA and analyze the data using a competitive inhibition model.
Visualizations
Signaling Pathway: EAAT Function and Inhibition
Caption: Competitive inhibition of EAAT-mediated glutamate transport by THA.
Experimental Workflow: Studying EAAT Inhibition with a Radiolabeled Uptake Assay
Caption: Workflow for determining the IC50 of THA using a radiolabeled uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DL-threo-3-Hydroxyaspartic Acid as a False Transmitter in Synaptic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
DL-threo-3-Hydroxyaspartic acid (THA) is a valuable pharmacological tool for investigating the dynamics of excitatory amino acid neurotransmission. As a competitive substrate for excitatory amino acid transporters (EAATs), THA can be taken up into presynaptic terminals and subsequently released upon depolarization in a manner analogous to endogenous neurotransmitters. This property allows it to be used as a "false transmitter," enabling the study of neurotransmitter release mechanisms and the function of EAATs in synaptic physiology.
The primary application of THA as a false transmitter lies in its ability to be loaded into the releasable pool of synaptic vesicles. Once accumulated, its release can be evoked by stimuli such as high potassium concentrations, which induce membrane depolarization. The evoked release of THA is calcium-dependent and sensitive to tetanus toxin, indicating a vesicular exocytotic mechanism.[1] By pre-incubating neuronal preparations with THA, researchers can study the characteristics of release from excitatory nerve terminals.[1]
Furthermore, THA serves as a potent inhibitor of glutamate uptake, which can be utilized to study the role of EAATs in clearing glutamate from the synaptic cleft and preventing excitotoxicity.[2] Its inhibitory effects on various EAAT subtypes have been characterized, providing a basis for its use in pharmacological studies aimed at dissecting the contributions of different transporter isoforms to synaptic function.
Data Presentation
Quantitative Data: Inhibition of Excitatory Amino Acid Transporters (EAATs) by this compound
| Transporter Subtype | Cell Line | Assay | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Human EAAT1 | HEK293 | [³H]-D-Aspartate Uptake | 11 µM | 96 µM | [3][4] |
| Human EAAT2 | HEK293 | [³H]-D-Aspartate Uptake | 19 µM | 31 µM | [3][4] |
| Human EAAT3 | HEK293 | [³H]-D-Aspartate Uptake | 14 µM | - | [3] |
| EAAT4 (human) | Xenopus oocytes | Voltage-clamp | 0.6 µM | - | [4] |
| EAAT5 (human) | Xenopus oocytes | Voltage-clamp | 2.5 µM | - | [4] |
Quantitative Data: Evoked Release of Pre-accumulated this compound
| Preparation | Stimulus | Key Findings | Reference |
| Superused neocortical minislices | 50 mM K⁺ for 1 min | Significant, calcium-dependent release of THA. Release is inhibited by tetanus toxin. | [1] |
| Superused neocortical minislices | 50 mM K⁺ for 1 min | Pre-accumulation of THA significantly attenuated the release of endogenous aspartate but not glutamate. | [1] |
Experimental Protocols
Protocol 1: Measurement of this compound Release from Brain Slices
This protocol describes the methodology for loading brain slices with THA and measuring its subsequent depolarization-evoked release.
1. Preparation of Acute Brain Slices:
-
Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose.
-
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, neocortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before use.
2. Pre-incubation with this compound:
-
Transfer the recovered brain slices to a chamber containing oxygenated aCSF with 500 µM this compound.
-
Incubate for 30-60 minutes at 37°C to allow for the uptake of THA into nerve terminals.
3. Superfusion and Release Experiment:
-
Place the THA-loaded slices in a superfusion chamber with a constant flow of oxygenated aCSF (1-2 mL/min).
-
Collect baseline superfusate fractions for a set period (e.g., 10 minutes, collecting 1-minute fractions).
-
To evoke release, switch to a high-potassium aCSF (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for a short duration (e.g., 1-2 minutes).
-
Continue collecting superfusate fractions during and after the high-potassium stimulation to capture the release profile.
-
To confirm calcium-dependency, a parallel experiment can be performed using a calcium-free, high-potassium aCSF containing a calcium chelator like EGTA.
4. Sample Analysis:
-
Analyze the collected superfusate fractions for THA and endogenous amino acid content using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence or electrochemical detection.
-
Quantify the amount of THA released by comparing peak areas to a standard curve.
Visualizations
Caption: Mechanism of this compound as a false transmitter.
Caption: Experimental workflow for measuring THA release from brain slices.
References
- 1. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: DL-threo-3-Hydroxyaspartic Acid Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the aqueous solubility of DL-threo-3-Hydroxyaspartic acid. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to assist in your laboratory work.
Solubility Data Summary
The solubility of this compound is significantly influenced by the pH of the aqueous solution. In neutral water, it is described as slightly soluble. However, its solubility can be substantially increased in alkaline conditions.
| Solvent/Condition | Reported Solubility | Molar Concentration (mM) | Method |
| Water | Slightly soluble | Not specified | General Observation |
| PBS (pH 7.2) | Slightly soluble | Not specified | General Observation[1] |
| Water with pH adjusted to 12 (using 1 M NaOH and sonication) | 16.67 mg/mL | 111.80 mM | Experimental Measurement[2] |
| 1 eq. NaOH | Soluble up to 100 mM | 100 mM | Experimental Measurement[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound has limited solubility in neutral water.[1][4] To enhance solubility, it is recommended to increase the pH of the solution. The addition of a base, such as sodium hydroxide (NaOH), will deprotonate the carboxylic acid groups, leading to the formation of a more soluble salt.
Q2: What is the recommended method for preparing an aqueous stock solution of this compound?
A2: To prepare a stock solution, it is advised to dissolve the solid compound in an aqueous solution containing one equivalent of NaOH.[3] For example, to prepare a 100 mM stock solution, you would add the appropriate amount of this compound to a solution of 100 mM NaOH. Gentle warming or sonication can also aid in dissolution.
Q3: Is it advisable to store aqueous solutions of this compound?
A3: It is generally not recommended to store aqueous solutions of this compound for more than one day.[4] For optimal stability and to avoid potential degradation, it is best to prepare fresh solutions before each experiment.
Q4: What factors can influence the solubility of this compound?
A4: The primary factors affecting the solubility of amino acids like this compound are the pH of the solution, temperature, and the presence of other solutes or salts.[5][6][7] Solubility generally increases with temperature and at pH values that lead to the deprotonation of its acidic functional groups.
Troubleshooting Guide
Encountering solubility issues during your experiments can be a common hurdle. This guide provides a systematic approach to resolving these challenges.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: General Method for Determining Amino Acid Solubility
This protocol outlines a basic gravimetric method to determine the solubility of an amino acid in an aqueous solvent.
-
Preparation: Add a pre-weighed excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water, buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Solvent Evaporation: Evaporate the solvent from the supernatant sample completely under vacuum or by gentle heating.
-
Mass Determination: Weigh the remaining solid residue.
-
Calculation: Calculate the solubility in mg/mL or g/100 mL based on the mass of the residue and the volume of the supernatant taken.
For amino acids with low solubility, more sensitive analytical techniques such as spectrophotometry (using a ninhydrin assay) or Ultra Performance Liquid Chromatography (UPLC) may be required to accurately quantify the concentration in the supernatant.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-(-)-threo-3-Hydroxyaspartic acid | CAS:7298-99-9 | Transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. microbenotes.com [microbenotes.com]
- 7. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | Korea Science [koreascience.kr]
- 8. pubs.acs.org [pubs.acs.org]
potential off-target effects of DL-threo-3-Hydroxyaspartic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-threo-3-Hydroxyaspartic acid (DL-THA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a competitive inhibitor of the excitatory amino acid transporters (EAATs).[1][2][3] It blocks the uptake of glutamate by these transporters, leading to an increase in the extracellular concentration of glutamate.
Q2: Which EAAT subtypes does DL-THA inhibit?
A2: DL-THA is a broad-spectrum EAAT inhibitor, affecting multiple subtypes. The L-threo enantiomer shows inhibitory activity against EAAT1, EAAT2, and EAAT3.[4] It acts as a transportable inhibitor for EAAT1-4 and a non-transportable inhibitor for EAAT5.[3]
Q3: What are the known off-target effects of DL-THA?
Q4: Why does DL-THA induce neurotoxicity?
A4: The neurotoxicity of DL-THA is primarily a consequence of its on-target effect: the inhibition of glutamate uptake.[6] By blocking EAATs, DL-THA causes an accumulation of extracellular glutamate, which leads to overstimulation of glutamate receptors, particularly NMDA receptors. This phenomenon, known as excitotoxicity, results in neuronal damage and death.[6][7]
Q5: Can DL-THA be used as a "false transmitter"?
A5: Yes, there is evidence that DL-THA can be taken up by nerve terminals via EAATs and subsequently released in a calcium-dependent manner, similar to a neurotransmitter.[8] This suggests it can act as a false transmitter, potentially interfering with normal synaptic transmission.[8]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity observed in cell culture experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Excitotoxicity due to EAAT inhibition | 1. Co-administer with an NMDA receptor antagonist (e.g., MK-801, AP5). 2. Reduce the concentration of DL-THA. 3. Use a defined, serum-free medium to avoid high basal glutamate levels. | The primary mechanism of toxicity is excitotoxicity mediated by glutamate receptor overactivation. Blocking these receptors can mitigate the toxic effects. |
| Off-target effects on other glutamate receptors | 1. Test for effects on AMPA/kainate receptors using specific antagonists (e.g., CNQX, NBQX). 2. Assess for modulation of metabotropic glutamate receptors. | At higher concentrations, DL-THA may interact with other glutamate receptor subtypes, contributing to cytotoxicity. |
| Cell type sensitivity | 1. Use cell lines with varying expression levels of EAATs and glutamate receptors. 2. Compare results in primary neurons versus astrocytic cultures. | Cell types with high levels of glutamate receptors and low EAAT expression may be more susceptible to DL-THA-induced toxicity. |
Issue 2: Inconsistent or variable results in glutamate uptake assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect buffer composition | 1. Ensure the buffer contains appropriate concentrations of Na+ ions. 2. Maintain a stable pH and temperature. | EAATs are sodium-dependent transporters, and their activity is sensitive to ionic gradients, pH, and temperature. |
| Cell viability issues | 1. Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) in parallel. 2. Ensure cells are not over-confluent. | Reduced cell viability will lead to decreased transporter function and inconsistent uptake measurements. |
| Substrate concentration | 1. Use a concentration of radiolabeled glutamate or aspartate that is appropriate for the Km of the transporter being studied. | If the substrate concentration is too high, it may saturate the transporter, masking the inhibitory effect of DL-THA. |
| DL-THA degradation | 1. Prepare fresh solutions of DL-THA for each experiment. 2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | Degradation of the compound can lead to a loss of potency and variability in results. |
Issue 3: Lack of expected electrophysiological response in brain slices.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient tissue penetration | 1. Allow for a longer pre-incubation period with DL-THA. 2. Use a higher concentration, if not limited by toxicity. 3. Ensure adequate superfusion of the slice. | In tissue preparations, the compound needs to diffuse to the target neurons and glia. |
| Homeostatic compensation | 1. Record at earlier time points after application. 2. Consider that the neuronal network may adapt to the increased extracellular glutamate. | Neuronal networks can exhibit plasticity and compensatory mechanisms that may mask the initial effects of EAAT inhibition. |
| "False transmitter" effect | 1. Be aware that DL-THA can be released from nerve terminals, potentially confounding the interpretation of synaptic events.[8] | The release of DL-THA could directly activate postsynaptic receptors or modulate presynaptic release mechanisms. |
Quantitative Data Summary
Table 1: Inhibitory Activity of L-threo-3-Hydroxyaspartic Acid on Human EAATs
| EAAT Subtype | Ki (μM) | Assay System |
| EAAT1 | 11 | [3H]-D-Aspartate uptake in HEK293 cells |
| EAAT2 | 19 | [3H]-D-Aspartate uptake in HEK293 cells |
| EAAT3 | 14 | [3H]-D-Aspartate uptake in HEK293 cells |
| Data from MedChemExpress and R&D Systems.[4] |
Table 2: Inhibitory Activity of DL-threo-β-Hydroxyaspartic Acid on Human EAATs
| EAAT Subtype | IC50 (μM) | Assay System |
| EAAT1 | 96 | Glutamate uptake in COS-1 cells |
| EAAT2 | 31 | Glutamate uptake in COS-1 cells |
| EAAT4 | Ki = 0.6 | Inward currents induced by L-aspartate in Xenopus oocytes |
| EAAT5 | Ki = 2.5 | Inward currents induced by L-glutamate in Xenopus oocytes |
| Data from Cayman Chemical.[2] |
Experimental Protocols
Protocol 1: Glutamate Uptake Assay in Cultured Cells
This protocol is adapted from methods described for measuring glutamate transporter activity.
1. Cell Culture:
-
Plate cells (e.g., HEK293 cells stably expressing a specific EAAT subtype, primary astrocytes, or neuronal cultures) in 24- or 48-well plates and grow to confluence.
2. Assay Buffer Preparation:
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer containing (in mM): 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, and 10 D-glucose, pH 7.4.
3. Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 0.5 mL of pre-warmed (37°C) KRH buffer. c. Add 200 µL of KRH buffer containing the desired concentration of DL-THA or vehicle control and pre-incubate for 10-15 minutes at 37°C. d. Initiate the uptake by adding 50 µL of KRH buffer containing a mixture of [3H]-L-glutamate (or [3H]-D-aspartate) and unlabeled L-glutamate to achieve the desired final concentration and specific activity. e. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold KRH buffer. g. Lyse the cells by adding 0.5 mL of 0.1 M NaOH or 1% SDS. h. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor).
-
Plot the percentage of inhibition versus the concentration of DL-THA to determine the IC50 value.
Protocol 2: In Vivo Neurotoxicity Assessment in Rodents
This protocol is a generalized procedure based on studies investigating the neurotoxic effects of excitotoxic agents.[6]
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
2. Stereotaxic Injection: a. Make a midline incision on the scalp to expose the skull. b. Drill a small hole over the target brain region (e.g., striatum). c. Slowly lower a microsyringe needle to the desired coordinates. d. Infuse a small volume (e.g., 0.5-1.0 µL) of DL-THA solution (dissolved in sterile saline or artificial cerebrospinal fluid) over several minutes. e. Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow. f. Slowly retract the needle and suture the incision.
3. Post-operative Care:
-
Provide appropriate post-operative analgesia and monitor the animals for recovery.
4. Histological Analysis: a. After a predetermined survival period (e.g., 24 hours to 7 days), perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). b. Dissect the brain and post-fix in the same fixative. c. Cryoprotect the brain in a sucrose solution. d. Section the brain on a cryostat or vibratome. e. Stain the sections with a marker for neuronal damage (e.g., Fluoro-Jade) or specific neuronal populations (e.g., NeuN, GAD67) to assess the extent of the lesion.
5. Data Analysis:
-
Quantify the lesion volume or the number of surviving neurons in the target region compared to vehicle-injected controls.
Visualizations
Caption: Mechanism of DL-THA induced excitotoxicity.
Caption: Workflow for a glutamate uptake assay.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal Loss of the Glutamate Transporter GLT-1 Promotes Excitotoxic Injury in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-threo-3-Hydroxyaspartic Acid in Glutamate Uptake Assays
This guide provides troubleshooting advice, experimental data, and detailed protocols for researchers using DL-threo-3-Hydroxyaspartic acid (THA) as a competitive inhibitor in glutamate uptake assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the optimal concentration of this compound (THA) to use for inhibiting glutamate uptake?
A1: The optimal concentration depends on the specific excitatory amino acid transporter (EAAT) subtypes present in your experimental system. For the active isomer, L-(-)-threo-3-Hydroxyaspartic acid, the inhibitor constant (Kᵢ) values are 11 µM for EAAT1, 19 µM for EAAT2, and 14 µM for EAAT3 in HEK293 cells.[1][2] A common starting point is to use a concentration 5-10 times the Kᵢ value of the target transporter. Therefore, a concentration range of 100-300 µM is often effective for achieving significant inhibition. To ensure maximal blockade, especially in systems with high transporter expression, concentrations up to 1 mM may be used.[3]
Q2: I'm not seeing complete inhibition of glutamate uptake, even at high concentrations of THA. What could be the issue?
A2: There are several potential reasons for incomplete inhibition:
-
Transporter Subtype Specificity: Your experimental system may express multiple EAAT subtypes, some of which might be less sensitive to THA.
-
Compound Stability: Ensure your THA stock solution is properly prepared and stored. The powder is typically stored at room temperature, while stock solutions should be prepared fresh or stored at -20°C for up to one month or -80°C for up to six months.[4]
-
Insufficient Pre-incubation: Allow for sufficient pre-incubation time with THA before adding the radiolabeled glutamate substrate. A 10-15 minute pre-incubation period is typically adequate to ensure the inhibitor has bound to the transporters.
-
High Substrate Concentration: The inhibitory effect of a competitive inhibitor like THA can be overcome by very high concentrations of the substrate (glutamate). Ensure your labeled and unlabeled glutamate concentrations are appropriate for measuring transporter kinetics.
Q3: My baseline (non-specific uptake) is very high. How can I reduce it?
A3: High background can be addressed by:
-
Optimizing Washing Steps: After stopping the uptake reaction, wash the cells or synaptosomes rapidly and thoroughly with ice-cold buffer to remove extracellular radiolabeled substrate. Ensure the washing is quick to prevent dissociation of the substrate from the transporter.
-
Using a Non-Transportable Inhibitor: To define non-specific binding, consider using a non-transportable inhibitor like DL-threo-β-benzyloxyaspartate (DL-TBOA) at a saturating concentration (e.g., 100-200 µM) in parallel wells.[5][6] This can provide a more accurate measure of background than THA.
-
Checking Cell/Synaptosome Health: Poor cell viability or damaged synaptosomes can lead to leaky membranes and increased non-specific uptake. Verify the health and integrity of your preparation.
Q4: I've observed an unexpected increase in extracellular glutamate after applying THA. Why is this happening?
A4: This phenomenon is likely due to heteroexchange . THA is a transportable inhibitor, meaning the glutamate transporter can bind to it and move it into the cell.[7] This process can trigger the reverse transport of intracellular glutamate out of the cell, artifactually increasing the extracellular concentration.[7] This is a critical consideration, especially in assays measuring glutamate release. If this confounds your results, using a non-transportable blocker like DL-TBOA is recommended as it inhibits the transporter without being moved across the membrane.[7]
Q5: Is THA neurotoxic in cell culture or slice experiments?
A5: Yes, by blocking the primary mechanism for clearing extracellular glutamate, THA can lead to an accumulation of glutamate in the synaptic cleft.[8] This can cause overstimulation of glutamate receptors and subsequent excitotoxicity, leading to neuronal damage or death, particularly with prolonged exposure or at high concentrations.[5][8] When working with live neuronal cultures or brain slices, it is crucial to limit the duration of exposure to THA and monitor for signs of toxicity.
Data Presentation: Inhibitor Constants
The following table summarizes the inhibitory activity of L-(-)-threo-3-Hydroxyaspartic acid against human excitatory amino acid transporters (EAATs) as determined by [³H]-d-Aspartate uptake assays.
| Transporter Subtype | Kᵢ Value (µM) | Experimental System |
| EAAT1 (GLAST) | 11 | HEK293 Cells |
| EAAT2 (GLT-1) | 19 | HEK293 Cells |
| EAAT3 (EAAC1) | 14 | HEK293 Cells |
| Data sourced from Tocris Bioscience and R&D Systems.[1][2] |
Experimental Protocols
Protocol: [³H]-Glutamate Uptake Assay in Cell Culture
This protocol provides a general framework for measuring glutamate uptake in cultured cells (e.g., HEK293 cells expressing a specific EAAT subtype or primary astrocytes).
1. Reagent Preparation:
-
Assay Buffer: Krebs-Henseleit buffer (or similar physiological salt solution), pH 7.4.
-
THA Stock Solution: Prepare a 100 mM stock solution of this compound in 1 M NaOH.[2] Further dilute to a working stock (e.g., 10 mM) in assay buffer. Store aliquots at -20°C.
-
Radiolabeled Substrate: [³H]-L-Glutamate or [³H]-D-Aspartate. Prepare a working solution in assay buffer to achieve a final concentration of ~20-50 nM in the assay.
-
Unlabeled Substrate: 10 mM L-Glutamate in assay buffer.
-
Stop Solution: Ice-cold assay buffer.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS solution.
2. Assay Procedure:
-
Cell Plating: Plate cells in 24- or 48-well plates and grow to ~90-95% confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with 0.5 mL of pre-warmed (37°C) assay buffer.
-
Pre-incubation: Add 200 µL of assay buffer containing either the vehicle control or the desired final concentration of THA (e.g., 100 µM) to each well. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add 25 µL of the radiolabeled substrate working solution to each well to start the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (typically 5-10 minutes). The optimal time should be determined empirically to ensure measurements are within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the assay solution and immediately washing the cells three times with 1 mL of ice-cold stop solution.
-
Cell Lysis: Aspirate the final wash and add 250 µL of lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Measurement: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Defining Non-Specific Uptake:
-
To determine the amount of non-specific uptake and background, run a parallel set of wells where the uptake is performed in the presence of a saturating concentration of unlabeled L-Glutamate (e.g., 1-10 mM) or a non-transportable inhibitor like DL-TBOA.
-
Specific uptake is calculated by subtracting the counts from these non-specific uptake wells from the total uptake counts.
Mandatory Visualizations
Mechanism of Action
Caption: Competitive inhibition of the EAAT by THA.
Experimental Workflow
Caption: Workflow for a glutamate uptake assay.
References
- 1. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with DL-threo-3-Hydroxyaspartic acid
Welcome to the technical support center for DL-threo-3-Hydroxyaspartic acid (DL-THA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this glutamate uptake inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of excitatory amino acid transporters (EAATs).[1] These transporters are responsible for the reuptake of glutamate from the synaptic cleft, a crucial process for terminating excitatory neurotransmission and preventing excitotoxicity.[2][3] By blocking these transporters, DL-THA increases the extracellular concentration of glutamate.
Q2: What is the difference in activity between the DL-threo, L-threo, and D-threo isomers of 3-Hydroxyaspartic acid?
A2: The stereochemistry of 3-Hydroxyaspartic acid significantly influences its activity. The L-threo isomer is a potent, transportable inhibitor of EAAT1-4.[4][5][6] The DL-threo mixture will contain both the L- and D-isomers. While much of the literature focuses on the L-threo and DL-threo forms, it is important to be aware that different stereoisomers can have varying potencies and effects.[6] For consistent and reproducible results, it is recommended to use a specific, high-purity isomer if your experimental question demands it.
Q3: My experimental results with DL-THA are inconsistent. What are the common causes?
A3: Inconsistent results with DL-THA can stem from several factors:
-
Compound Stability: Aqueous stock solutions of DL-THA are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment or store aliquots at -20°C for up to one month or -80°C for up to six months.[7] Some sources suggest not storing aqueous solutions for more than one day.[8]
-
Solubility Issues: DL-THA has limited solubility in aqueous solutions at neutral pH. To enhance solubility, it can be dissolved in a basic solution, such as 1M NaOH.[5][9] Ensure the compound is fully dissolved before use, as precipitates can lead to inaccurate concentrations.
-
pH of Experimental Buffer: The activity of EAATs and the potency of their inhibitors can be pH-sensitive. Ensure that the pH of your assay buffer is consistent across all experiments.
-
Cell Health and Density: The expression and activity of glutamate transporters can vary with cell health, passage number, and seeding density. Maintaining consistent cell culture conditions is crucial for reproducible results.
-
Assay Conditions: Factors such as incubation time, temperature, and substrate concentration can all impact the outcome of glutamate uptake assays.[10]
Q4: I am observing neurotoxicity in my cell cultures or in vivo models after applying DL-THA. Is this expected?
A4: Yes, neurotoxicity is a potential and documented effect of inhibiting glutamate uptake with DL-THA.[4][11] By blocking glutamate transporters, DL-THA leads to an accumulation of extracellular glutamate, which can overstimulate glutamate receptors and induce excitotoxicity, leading to neuronal damage and death.[11] If neurotoxicity is not the intended outcome of your experiment, consider using lower concentrations of DL-THA or shorter incubation times.
Q5: Are there any known off-target effects of this compound?
A5: The primary targets of DL-THA are the excitatory amino acid transporters. While it is a widely used tool for studying glutamate transport, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. Some studies have noted that DL-THA can be transported into cells and may act as a "false transmitter," being released in a calcium-dependent manner.[12] It is always good practice to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Issue 1: High Variability in IC50/Ki Values
Potential Causes & Solutions
| Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting techniques, especially for serial dilutions. |
| Cell Seeding Variation | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of microplates, which are prone to "edge effects." |
| Reagent Preparation | Prepare fresh dilutions of DL-THA for each experiment from a properly stored stock solution. Ensure all other reagents are within their expiration dates and stored correctly. |
| Assay Incubation Times | Use a consistent incubation time for all plates within and between experiments. |
| Data Analysis | Use a consistent and appropriate curve-fitting model for calculating IC50 values. |
Issue 2: Low or No Inhibitory Effect Observed
Potential Causes & Solutions
| Cause | Solution |
| Degraded Compound | DL-THA solutions may not be stable over long periods. Prepare fresh solutions or use properly stored aliquots.[8] |
| Incorrect Concentration | Verify the calculations for your dilutions. Ensure the compound was fully dissolved in the stock solution. |
| Low Transporter Expression | Confirm that your cell line or tissue preparation expresses the target EAATs at a sufficient level. Expression levels can vary with cell passage and culture conditions. |
| Sub-optimal Assay Conditions | The concentration of the glutamate substrate in your assay can affect the apparent potency of the inhibitor. Ensure your assay conditions are optimized. |
Quantitative Data
The inhibitory activity of threo-3-Hydroxyaspartic acid isomers on different excitatory amino acid transporters (EAATs) is summarized below. Note that IC50 and Ki values can vary depending on the experimental conditions.
| Compound | Transporter | Assay Type | Value (µM) | Reference |
| L-threo-3-Hydroxyaspartic acid | EAAT1 (human) | [3H]-d-Asp uptake | Ki = 11 | [4][5][6] |
| EAAT2 (human) | [3H]-d-Asp uptake | Ki = 19 | [4][5][6] | |
| EAAT3 (human) | [3H]-d-Asp uptake | Ki = 14 | [4][5][6] | |
| EAAT1 (human) | FMP assay | Km = 3.6 | [4][5][6] | |
| EAAT2 (human) | FMP assay | Km = 3.8 | [4][5][6] | |
| EAAT3 (human) | FMP assay | Km = 3.2 | [4][5][6] | |
| DL-threo-β-Hydroxyaspartic acid | EAAT1 (human) | Glutamate uptake | IC50 = 96 | [8] |
| EAAT2 (human) | Glutamate uptake | IC50 = 31 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solubilization: Due to its limited solubility in neutral aqueous solutions, dissolve the powder in a small volume of 1M NaOH to create a concentrated stock solution (e.g., 100 mM).[5] For aqueous solutions, sonication may be required.[7] Alternatively, for some applications, DMSO can be used, though aqueous solutions are more common.
-
pH Adjustment: If necessary, adjust the pH of the stock solution to be compatible with your experimental buffer. Be cautious as adjusting the pH back towards neutral may cause precipitation.
-
Sterilization: If the stock solution will be used in cell culture, sterilize it by passing it through a 0.22 µm filter.[7]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to 1 month or -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Glutamate Uptake Assay
This protocol is a general guideline for measuring glutamate uptake in cultured cells and can be adapted for specific cell types and experimental questions.
-
Cell Seeding: Seed cells (e.g., primary astrocytes or HEK293 cells expressing a specific EAAT) in a suitable multi-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with a pre-warmed, sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pre-incubate the cells with varying concentrations of DL-THA or vehicle control for 10-20 minutes at 37°C.
-
Initiation of Uptake: Initiate glutamate uptake by adding a solution containing a known concentration of radiolabeled glutamate (e.g., [3H]-L-glutamate) and unlabeled glutamate.
-
Incubation: Incubate for a predetermined time at 37°C. The incubation time should be within the linear range of uptake for your specific cell type.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold, sodium-free buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of glutamate uptake in the presence of different concentrations of DL-THA and calculate the IC50 value.
Visualizations
Caption: A typical workflow for a glutamate uptake assay.
Caption: Inhibition of EAATs by DL-THA.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Astrocytes Maintain Glutamate Homeostasis in the CNS by Controlling the Balance between Glutamate Uptake and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. anshlabs.com [anshlabs.com]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. Physiological Fluctuations in Brain Temperature as a Factor Affecting Electrochemical Evaluations of Extracellular Glutamate and Glucose in Behavioral Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: DL-threo-3-Hydroxyaspartic Acid Neurotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxicity of DL-threo-3-Hydroxyaspartic acid (DL-THA) at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neurotoxicity for this compound at high concentrations?
A1: At high concentrations, this compound, a glutamate uptake inhibitor, induces neurotoxicity primarily through excitotoxicity.[1][2] By blocking excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2, DL-THA prevents the clearance of glutamate from the synaptic cleft.[1][3] The resulting accumulation of extracellular glutamate leads to the overstimulation of glutamate receptors, especially N-methyl-D-aspartate (NMDA) receptors.[1][4][5] This triggers a cascade of downstream events, including excessive calcium influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal cell death.[4][5][6]
Q2: What are the expected outcomes of exposing neuronal cultures to high concentrations of this compound?
A2: High concentrations of DL-THA are expected to cause significant neuronal degeneration and death.[1] In vivo, the injection of 170 nmol of DL-THA into the rat striatum has been shown to cause neuronal lesions.[1][7] In vitro, you can expect to observe a dose-dependent decrease in cell viability, compromised neurite integrity, and markers of apoptosis or necrosis. The severity of these outcomes will depend on the concentration of DL-THA, the duration of exposure, and the neuronal cell type used.
Q3: How can I be sure that the observed neurotoxicity is due to excitotoxicity?
A3: To confirm that the neurotoxicity is mediated by excitotoxicity, you can perform co-treatment experiments with glutamate receptor antagonists. The neurotoxic effects of DL-THA should be significantly attenuated by the presence of an NMDA receptor antagonist, such as MK-801 or AP5, or an AMPA receptor antagonist like DNQX.[1][8] If the antagonists rescue the neurons from cell death, it strongly indicates an excitotoxic mechanism.
Q4: Are there differences in the neurotoxic potential of this compound across different neuronal cell types?
A4: Yes, the neurotoxic effects of DL-THA are dependent on the presence of glutamatergic pathways.[1] Neuronal populations with a higher density of glutamate receptors and a reliance on glutamate transport for maintaining low extracellular glutamate levels will be more susceptible. For instance, the neurotoxic effects in the striatum are abolished if the glutamatergic input from the cortex is removed.[1] Therefore, it is crucial to consider the specific characteristics of your chosen neuronal culture system.
Troubleshooting Guides
Problem: High variability in neurotoxicity results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Ensure that neuronal cultures are of a consistent age (days in vitro) and density at the time of treatment. Primary neuronal cultures can be particularly sensitive to minor variations in seeding density and maturation state.[9] Standardize all media components and incubation parameters.
-
-
Possible Cause 2: Degradation of this compound.
-
Possible Cause 3: Presence of endogenous glutamate and other excitatory amino acids in the culture medium.
-
Solution: Use a defined, serum-free culture medium with low or no glutamate and aspartate for the duration of the experiment.[9] High background levels of these amino acids can interfere with the effects of a glutamate uptake inhibitor.
-
Problem: No significant neurotoxicity observed even at high concentrations.
-
Possible Cause 1: Insufficient expression of glutamate transporters or receptors.
-
Solution: Verify the expression of EAATs and NMDA/AMPA receptors in your neuronal cell model. Some cell lines may not express these proteins at high enough levels to be susceptible to this specific mechanism of toxicity. Consider using primary cortical or hippocampal neurons, which are known to have robust glutamatergic systems.[9][11]
-
-
Possible Cause 2: Exposure time is too short.
-
Solution: Excitotoxic cell death is a process that unfolds over time. While initial insults can be rapid, significant cell death may not be apparent for 24 to 48 hours post-exposure.[8] Conduct a time-course experiment to determine the optimal endpoint for assessing neurotoxicity in your system.
-
-
Possible Cause 3: The chosen toxicity assay is not sensitive enough.
Quantitative Data
The neurotoxicity of this compound is initiated by its inhibition of excitatory amino acid transporters. The following table summarizes the inhibitory concentrations for different human EAAT subtypes.
| Parameter | EAAT Subtype | Value (µM) | Cell System |
| IC₅₀ | hEAAT1 | 96 | COS-1 cells |
| IC₅₀ | hEAAT2 | 31 | COS-1 cells |
| Kᵢ | hEAAT4 | 0.6 | Xenopus oocytes |
| Kᵢ | hEAAT5 | 2.5 | Xenopus oocytes |
Data sourced from Cayman Chemical product information sheet.[3]
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment using Primary Neuronal Cultures
-
Cell Culture:
-
Plate primary cortical or hippocampal neurons from embryonic rodents onto poly-D-lysine-coated 96-well plates at a density of 1-2 x 10⁵ cells/cm².
-
Culture the neurons in a serum-free neurobasal medium supplemented with B-27 and L-glutamine for at least 7-10 days to allow for maturation and synapse formation.
-
-
Treatment:
-
Prepare a range of concentrations of this compound in pre-warmed, serum-free culture medium.
-
Carefully replace the existing culture medium with the medium containing the different concentrations of DL-THA. Include a vehicle-only control group.
-
For mechanistic studies, co-incubate with an NMDA receptor antagonist (e.g., 10 µM MK-801) or an AMPA receptor antagonist (e.g., 20 µM DNQX).
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[12]
-
-
Assessment of Membrane Integrity (LDH Assay):
-
Collect the cell culture supernatant from each well.
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the medium from damaged cells. Increased LDH activity corresponds to decreased cell viability.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced neurotoxicity.
Experimental Workflow
Caption: Experimental workflow for assessing DL-THA neurotoxicity.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. innoprot.com [innoprot.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and characterization of novel Xc- transport inhibitors: Inhibition of microglial glutamate release and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various facets of excitotoxicity [explorationpub.com]
- 10. adooq.com [adooq.com]
- 11. Glutamate Excitotoxicity Assay [neuroproof.com]
- 12. Neuroprotective Potential of L-Glutamate Transporters in Human Induced Pluripotent Stem Cell-Derived Neural Cells against Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of DL-threo-3-Hydroxyaspartic acid in experiments
Welcome to the technical support center for DL-threo-3-Hydroxyaspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, desiccated, at -20°C or -80°C.[1][2] Following these conditions can ensure stability for up to two to four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in an appropriate solvent, such as water or a buffer of your choice. For short-term storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][3] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How stable are aqueous working solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For optimal results, it is best to prepare fresh working solutions for each experiment.
Q4: What are the potential degradation pathways for this compound in my experiments?
A4: While specific degradation pathways for free this compound are not extensively documented, potential degradation can be inferred from the behavior of similar molecules. Possible pathways include oxidation of the hydroxyl group, decarboxylation, and epimerization at the chiral centers, particularly under non-optimal pH, high temperature, or in the presence of reactive species.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: No, autoclaving is not recommended as the high temperature and pressure will likely cause significant degradation of the molecule. If sterile filtration is required, use a 0.22 µm filter.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid storing working solutions, even for short periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Improper storage of the solid compound. | Ensure the solid compound is stored at -20°C or -80°C in a desiccated, airtight container. | |
| Precipitate formation in the stock solution upon thawing. | Low solubility in the chosen solvent or buffer. | Gently warm the solution and vortex to redissolve. If the issue persists, consider preparing the stock solution in a solvent in which it is more soluble before diluting into your aqueous buffer. Note that this compound has slight solubility in aqueous solutions.[2][4] |
| pH of the solution affecting solubility. | Adjust the pH of your buffer. This compound is soluble in 1eq. NaOH.[5] | |
| Loss of compound activity over the course of a long experiment. | Instability at experimental temperature or pH. | If possible, design experiments to minimize the time the compound is in solution at physiological or elevated temperatures. Maintain a stable and appropriate pH for your experimental system. |
| Presence of oxidizing agents or metal ions in the buffer. | Use high-purity water and reagents to prepare buffers. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if compatible with your experimental setup. | |
| Exposure to light. | While specific data on photodegradation is limited, it is good practice to protect solutions from direct light, especially for extended periods. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of solvent (e.g., high-purity water, DMSO, or 1eq. NaOH for higher concentrations) to achieve the desired stock concentration. Vortex briefly to dissolve. If using an organic solvent, purge with an inert gas.[2]
-
Sterilization (if necessary): If the application requires a sterile solution, filter it through a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][3]
Protocol for Preparing a Fresh Working Solution
-
Thawing: Retrieve a single-use aliquot of the stock solution from the freezer and thaw it at room temperature or on ice.
-
Dilution: Dilute the stock solution to the final working concentration using your experimental buffer or cell culture medium.
-
Immediate Use: Use the freshly prepared working solution immediately to ensure maximum potency and avoid degradation. Do not store the diluted working solution.
Quantitative Data Summary
| Storage Condition | Form | Duration | Stability | Reference |
| Room Temperature | Solid | Short-term shipping | Generally stable in continental US | [1][3] |
| -20°C | Solid | Long-term (≥4 years) | Stable | [2] |
| -80°C | Solid | Long-term (2 years) | Stable | [1] |
| -20°C | Stock Solution | Up to 1 month | Stable | [1][3] |
| -80°C | Stock Solution | Up to 6 months | Stable | [1][3] |
| Room Temperature | Aqueous Solution | > 1 day | Not Recommended | [2] |
Visualizations
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
interpreting unexpected outcomes in experiments with DL-threo-3-Hydroxyaspartic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected outcomes in experiments involving DL-threo-3-Hydroxyaspartic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: I applied this compound to my neuronal culture expecting to see increased excitotoxicity due to glutamate uptake inhibition, but instead, I observed a decrease in NMDA receptor-mediated currents. Why is this happening?
Troubleshooting Guide:
This counterintuitive result could be attributable to several factors. DL-threo-3-hydroxyaspartate has been shown to reduce NMDA receptor activation by glutamate in cultured neurons.[1] Here is a step-by-step guide to investigate this phenomenon:
-
Verify Compound Identity and Purity: Ensure the compound is indeed this compound and not a different isomer or a degraded product. High-performance liquid chromatography (HPLC) is recommended to confirm purity.
-
Re-evaluate Experimental Concentration: Very high concentrations of this compound might lead to off-target effects or receptor desensitization. Perform a dose-response curve to identify the optimal concentration for glutamate uptake inhibition without confounding effects.
-
Consider the "False Transmitter" Effect: this compound can be taken up by presynaptic terminals and released as a "false transmitter."[2] This release could compete with glutamate for binding to postsynaptic receptors, leading to a net decrease in NMDA receptor activation.
-
Control for Calcium-Dependent Release: To test the "false transmitter" hypothesis, conduct experiments in a low-calcium or calcium-free medium to inhibit vesicular release. If the paradoxical effect disappears, it strongly suggests a false transmitter mechanism.
2. Question: My experiment shows no significant effect of this compound on glutamate uptake in my cell line. What are the possible reasons for this lack of activity?
Troubleshooting Guide:
The lack of an observable effect can stem from issues with the compound, the experimental setup, or the biological system itself.
-
Check Compound Stability and Storage: this compound solutions should be stored appropriately. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3][4] Avoid multiple freeze-thaw cycles.
-
Confirm EAAT Expression in Your Cell Line: The primary targets of this compound are Excitatory Amino Acid Transporters (EAATs).[5] Verify that your cell line (e.g., HEK293, primary astrocytes) expresses the relevant EAAT subtypes (EAAT1, EAAT2, or EAAT3) at sufficient levels. Western blotting or qPCR can be used for this purpose.
-
Optimize Assay Conditions: Ensure that the substrate concentration (e.g., radiolabeled glutamate or aspartate) in your uptake assay is appropriate. The inhibitory effect of a competitive inhibitor like this compound will be more apparent at substrate concentrations near or below the Km of the transporter.
-
Review the Specific Isomer: Note that the L-threo isomer is a potent EAAT inhibitor.[5] If you are using a racemic mixture (DL-threo), the effective concentration of the active isomer is halved.
Data Presentation
Table 1: Inhibitory Profile of L-threo-3-Hydroxyaspartic Acid on Human EAATs
| Transporter Subtype | Ki (µM) in HEK293 cells |
| EAAT1 (Glast) | 11[5] |
| EAAT2 (GLT-1) | 19[5] |
| EAAT3 (EAAC1) | 14[5] |
Table 2: Expected vs. Unexpected Outcomes of this compound Application
| Expected Outcome | Unexpected Outcome | Potential Explanation(s) |
| Increased extracellular glutamate concentration. | No change or decrease in extracellular glutamate. | Low EAAT expression; Compound degradation. |
| Potentiation of glutamate receptor-mediated currents. | Reduction of NMDA receptor-mediated currents. | "False transmitter" effect; Direct receptor modulation.[1][2] |
| Excitotoxicity in neuronal cultures. | Neuroprotection or no change in cell viability. | Off-target effects; Dominance of NMDA receptor inhibition. |
Experimental Protocols
Protocol: Glutamate Uptake Assay in Cultured Astrocytes
-
Cell Culture: Plate primary astrocytes or an astrocyte cell line in 24-well plates and grow to confluency.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2 CaCl2, 25 HEPES, 10 glucose; pH 7.4).
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with KRH buffer. Pre-incubate the cells for 15 minutes at 37°C with KRH buffer containing this compound at the desired concentrations (e.g., 0, 1, 10, 100 µM).
-
Initiation of Uptake: Add [3H]-L-glutamate to a final concentration of 50 nM and incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.5 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled glutamate analog or at 4°C). Calculate the IC50 value for this compound.
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Glutamate Uptake Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their glutamate uptake inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in glutamate uptake assays?
High variability in glutamate uptake assays can stem from several factors related to the biological system, experimental procedure, and reagents. Key sources include:
-
Biological Variability:
-
Cell/Tissue Health: The metabolic state and viability of the cells (e.g., primary astrocytes, transfected cell lines) or synaptosomes are critical.[1] Stressed or unhealthy cells will exhibit inconsistent transporter function.
-
Transporter Expression Levels: In transfected cell lines, variability in transfection efficiency and passage number can lead to inconsistent expression of the target glutamate transporter (e.g., EAAT1, EAAT2).[2] For primary cultures and synaptosomes, the density of transporters can vary between preparations.[3]
-
Endogenous Transporters: The presence of endogenous glutamate transporters in cell lines can contribute to background signal and variability.[2]
-
-
Procedural Variability:
-
Inconsistent Timing: Precise timing of incubation steps, especially the uptake period and washes, is crucial.[4][5]
-
Temperature Fluctuations: Glutamate transport is a temperature-sensitive process. Maintaining a consistent temperature (typically 37°C) throughout the assay is essential.[6][7]
-
Washing Steps: Inefficient or inconsistent washing can lead to high background from residual radiolabeled or fluorescent substrate.[5]
-
Pipetting Errors: Inaccurate pipetting of substrates, inhibitors, or cells can introduce significant errors, particularly in high-throughput formats.[8]
-
-
Reagent and Assay Component Variability:
-
Substrate Concentration: Using a substrate concentration near the transporter's Km can lead to greater variability as small changes in concentration will have a larger effect on the uptake rate.
-
Radiolabel Quality: The specific activity and purity of the radiolabeled substrate (e.g., [³H]-L-glutamate or [³H]-D-aspartate) can affect the signal.
-
Inhibitor Potency and Specificity: The purity and activity of test compounds and reference inhibitors (e.g., TBOA, DHK) are critical for accurate IC50 determination.[9][10] It's important to use inhibitors that are non-transportable to avoid confounding effects from heteroexchange.[11]
-
Buffer Composition: The ionic composition of the assay buffer, particularly the concentration of Na+, is critical as glutamate transport is Na+-dependent.[12]
-
Q2: How can I optimize the signal-to-background ratio in my assay?
Improving the signal-to-background ratio is key to obtaining robust and reproducible data. Consider the following strategies:
-
Maximize Specific Uptake:
-
Use an optimal concentration of the labeled substrate. This is often at or slightly above the Km for the transporter of interest to ensure sufficient signal.
-
Ensure high expression of the target transporter if using a recombinant system.[2]
-
Pre-incubate cells or synaptosomes to allow them to equilibrate to the assay conditions before adding the substrate.[6]
-
-
Minimize Non-Specific Binding and Uptake:
-
Include a control condition with a potent, broad-spectrum glutamate uptake inhibitor (e.g., DL-TBOA) to define the non-specific uptake.[4]
-
Perform thorough and rapid washing steps with ice-cold buffer to terminate the uptake and remove unbound substrate.[5]
-
For assays with adherent cells, ensure complete removal of the assay medium before washing.
-
-
Reduce Background from Other Sources:
Q3: My IC50 values for a known inhibitor are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common problem and can be attributed to several factors:
-
Assay Conditions:
-
Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the concentration of the substrate used in the assay. Ensure the substrate concentration is kept constant across all experiments.
-
Incubation Time: The pre-incubation time with the inhibitor and the uptake time with the substrate should be standardized.
-
Cell Density/Protein Concentration: Variations in the amount of cellular material per well can affect the apparent potency of an inhibitor.[4] Normalize uptake to the protein concentration in each sample.[14]
-
-
Compound-Related Issues:
-
Compound Stability: Ensure the inhibitor is stable in the assay buffer and under the experimental conditions.
-
Serial Dilution Accuracy: Inaccuracies in preparing the serial dilutions of the inhibitor will directly impact the dose-response curve and the calculated IC50.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model to fit the dose-response data. Ensure the top and bottom of the curve are well-defined.
-
Outlier Removal: Establish clear criteria for identifying and handling outlier data points.
-
Troubleshooting Guides
High Variability Within Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell/Synaptosome Plating | Ensure homogenous cell suspension before plating. For synaptosomes, ensure they are well-resuspended. Use a multichannel pipette carefully and pre-wet the tips. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes for reagents to be added to multiple wells.[8] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain humidity. Ensure even temperature distribution across the plate during incubation. |
| Incomplete Washing | Optimize the washing procedure. For adherent cells, ensure complete aspiration of media before adding wash buffer. For suspension cells or synaptosomes using filtration, ensure the filter is washed thoroughly.[4] |
Low Signal or No Uptake
| Potential Cause | Troubleshooting Step |
| Poor Cell/Synaptosome Viability | Check cell viability before the assay (e.g., with Trypan Blue). Use freshly prepared synaptosomes.[13] Ensure proper storage and handling of cells. |
| Low Transporter Expression | Verify transporter expression via Western blot or qPCR. If using transient transfection, optimize the protocol.[2] Consider using a stable cell line. |
| Inactive Substrate or Inhibitor | Use fresh aliquots of radiolabeled substrate and inhibitors. Verify the specific activity of the radiolabel. |
| Incorrect Buffer Composition | Confirm the presence of Na+ in the assay buffer, as it is essential for the activity of high-affinity glutamate transporters.[12] Check the pH of the buffer. |
| Sub-optimal Temperature | Ensure the incubation steps are performed at the correct temperature (e.g., 37°C).[6] |
High Background Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Washing | Increase the number or volume of washes with ice-cold buffer.[5] Minimize the time between uptake termination and washing. |
| Non-specific Binding to Plate/Filter | Pre-coat plates or filters with a blocking agent (e.g., BSA or polyethyleneimine). |
| High Endogenous Transporter Activity | Characterize the endogenous glutamate uptake in the cell line used. Consider using a cell line with low endogenous activity or use specific inhibitors to block the endogenous transporters if they are known.[2] |
| Radiochemical Impurity | Check the purity of the radiolabeled substrate. |
Data Presentation
Table 1: Representative IC50 Values for Glutamate Transporter Inhibitors
| Transporter Subtype | Inhibitor | Test System | Substrate | Approx. IC50 (µM) | Reference |
| EAAT1 | TFB-TBOA | Transiently expressed in cells | [³H]-L-glutamate | 0.022 | [2] |
| EAAT2 | TFB-TBOA | Transiently expressed in cells | [³H]-L-glutamate | 0.017 | [2] |
| EAAT3 | TFB-TBOA | Transiently expressed in cells | [³H]-L-glutamate | 0.3 | [2] |
| EAAT1 | L-TBOA | Transiently expressed in cells | [³H]-L-glutamate | 33 | [2] |
| EAAT2 | L-TBOA | Transiently expressed in cells | [³H]-L-glutamate | 6.2 | [2] |
| EAAT3 | L-TBOA | Transiently expressed in cells | [³H]-L-glutamate | 15 | [2] |
| GLT-1 (EAAT2) | Dihydrokainate (DHK) | Astrocytes | [¹⁴C]-glutamate | ~100-500 | [9] |
Note: IC50 values are highly dependent on assay conditions, particularly substrate concentration. The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Glutamate Uptake Assay in Cultured Astrocytes (Radiolabel-based)
This protocol is adapted from methods described for primary astrocyte cultures.[5][14]
-
Cell Plating: Seed primary astrocytes in 24- or 48-well plates and culture until confluent.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.[6]
-
Add pre-warmed HBSS containing the test inhibitor at various concentrations.
-
Incubate for 10-20 minutes at 37°C. Include a "no inhibitor" control for total uptake and a "potent inhibitor" (e.g., 1 mM DL-TBOA) control for non-specific uptake.
-
-
Uptake Initiation:
-
Add [³H]-L-glutamate (final concentration typically 50-100 nM) to each well to initiate the uptake.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.[5]
-
-
Uptake Termination and Washing:
-
Rapidly aspirate the assay medium.
-
Wash the cells three times with ice-cold HBSS to stop the transport and remove extracellular radiolabel.[5]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA or Bradford) to normalize the data.[14]
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50.
-
Protocol 2: Glutamate Uptake Assay using Synaptosomes (Filtration-based)
This protocol is based on methods for preparing and using synaptosomes for uptake assays.[4][13]
-
Synaptosome Preparation: Prepare synaptosomes from the brain region of interest (e.g., cortex or hippocampus) using sucrose density gradient centrifugation.[3]
-
Assay Setup:
-
In a 96-well plate, add pre-warmed assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the synaptosome suspension (final protein concentration typically 0.1 mg/mL).[4]
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[4]
-
Uptake Initiation: Add [³H]-L-glutamate (final concentration ~50 nM) to start the reaction. Incubate for 5-10 minutes at 37°C.[4]
-
Uptake Termination:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the synaptosomes from the assay buffer containing the free radiolabel.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filtermat.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Similar to the astrocyte protocol, calculate specific uptake and determine the IC50.
Visualizations
Caption: Workflow for a radiolabeled glutamate uptake inhibition assay in cultured astrocytes.
Caption: A logical troubleshooting guide for common issues in glutamate uptake assays.
Caption: Ion stoichiometry and inhibition of a typical glial glutamate transporter (EAAT).
References
- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic screening of glutamatergic mouse brain synaptosomes isolated by fluorescence activated sorting | The EMBO Journal [link.springer.com]
- 4. scribd.com [scribd.com]
- 5. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. abcam.com [abcam.com]
- 9. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 13. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 14. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with DL-threo-3-Hydroxyaspartic acid
Technical Support Center: DL-threo-3-Hydroxyaspartic Acid
Welcome to the technical support center for this compound (DL-THA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the challenges and best practices when working with this potent glutamate transporter inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DL-THA) is a competitive inhibitor of excitatory amino acid transporters (EAATs).[1][2] Its primary function is to block the reuptake of glutamate from the synaptic cleft into neurons and glial cells, leading to an increase in the extracellular concentration of glutamate.[3] Unlike some of its derivatives (like DL-TBOA), DL-THA is a transportable inhibitor, meaning it can be moved into the cell by the transporter, which can generate an inward electrical current.[4][5][6]
Q2: What are the different stereoisomers of 3-Hydroxyaspartic acid?
A2: 3-Hydroxyaspartic acid has two chiral centers, meaning it can exist as four different stereoisomers.[7] The most commonly used form in research as a glutamate transporter inhibitor is the DL-threo racemic mixture. The L-threo isomer is also a potent EAAT inhibitor.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the compound's stability. Vendor recommendations should always be followed, but general guidelines are summarized in the table below.[1][8][9] Of particular note, aqueous solutions are not recommended for storage for more than one day.[1]
Q4: Is this compound specific to a particular glutamate transporter subtype?
A4: No, DL-THA is a broad-spectrum EAAT inhibitor and does not show high specificity for a single subtype.[1][2] It inhibits multiple EAATs (such as EAAT1, EAAT2, EAAT3) with varying potencies, which are typically in the micromolar range.[1] If your research requires targeting a specific subtype, other more selective inhibitors may be necessary. For example, Dihydrokainate (DHK) is often used for its relative selectivity for EAAT2.[10]
Troubleshooting Guide
Problem 1: My this compound powder will not dissolve in my aqueous buffer.
-
Cause: DL-THA has low solubility in neutral aqueous solutions and many common organic solvents like DMSO, ethanol, and acetonitrile.[1][2]
-
Solution 1 (Alkaline Adjustment): The most effective method to dissolve DL-THA in an aqueous medium is to adjust the pH. Add a small amount of 1M NaOH dropwise while vortexing or sonicating until the solid dissolves.[8][11] This will create the sodium salt of the acid, which is much more soluble. Remember to readjust the pH of your final working solution back to the desired physiological range with HCl.
-
Solution 2 (Filtration): Once dissolved, especially if you used a high concentration, it is good practice to sterilize the solution by filtering it through a 0.22 µm filter before adding it to cell cultures.[8]
-
Workflow:
Problem 2: I'm seeing unexpected electrophysiological responses (e.g., inward currents) after applying DL-THA.
-
Cause: DL-THA is a transportable inhibitor. This means that in addition to blocking glutamate from binding, the inhibitor itself is a substrate for the transporter. The process of transporting DL-THA into the cell is electrogenic and generates an inward current.[5][6] This is distinct from non-transportable blockers (like DL-TBOA) which block the transporter without being transported and thus do not generate this type of current.[4][5][6]
-
Solution: Be aware of this property when interpreting your data. The observed current is a combination of the block of glutamate uptake and the current generated by the transport of DL-THA itself. If you need to block transporters without this confounding current, consider using a non-transportable derivative like DL-threo-β-benzyloxyaspartate (DL-TBOA).[4][10]
Problem 3: My cell culture is showing signs of excitotoxicity after applying DL-THA.
-
Cause: By blocking glutamate reuptake, DL-THA increases the concentration of glutamate in the extracellular space.[3][12] Prolonged exposure to high levels of glutamate can over-activate glutamate receptors (like NMDA and AMPA receptors), leading to excitotoxicity and cell death.[13]
-
Solution 1 (Titration): Use the lowest effective concentration of DL-THA. Perform a dose-response curve to determine the concentration that gives you sufficient transporter inhibition without causing widespread cell death in your experimental timeframe.
-
Solution 2 (Time Limitation): Limit the duration of exposure. The toxic effects are time-dependent.
-
Solution 3 (Receptor Antagonists): If your experiment allows, co-apply antagonists for ionotropic glutamate receptors (e.g., AP5 for NMDA receptors, CNQX for AMPA receptors) to isolate the effects of transporter inhibition from downstream receptor-mediated excitotoxicity.
Quantitative Data Summary
Table 1: Inhibitory Potency of Hydroxyaspartate Derivatives on EAAT Subtypes
| Compound | Transporter Subtype | Potency (IC50 or Ki) | Cell System | Reference |
| DL-threo-β-Hydroxyaspartic acid | human EAAT1 | IC50 = 96 µM | COS-1 cells | [1][2] |
| human EAAT2 | IC50 = 31 µM | COS-1 cells | [1][2] | |
| L-threo-3-Hydroxyaspartic acid | human EAAT1 | Ki = 11 µM | HEK293 cells | [11] |
| human EAAT2 | Ki = 19 µM | HEK293 cells | [11] | |
| human EAAT3 | Ki = 14 µM | HEK293 cells | [11] | |
| DL-threo-β-Benzyloxyaspartate (TBOA) | human EAAT1 | Ki = 42 µM | COS-1 cells | [10] |
| human EAAT2 | Ki = 5.7 µM | COS-1 cells | [10] |
Table 2: Solubility and Storage Recommendations
| Form | Solvent / Condition | Concentration / Temp. | Duration | Reference |
| Powder | Desiccated, away from moisture | -20°C | ≥ 4 years | [1][2][9] |
| -80°C | 2 years | [8] | ||
| Stock Solution | H₂O (with 1M NaOH to pH 12) | 16.67 mg/mL (111.8 mM) | Use promptly | [8] |
| 1 eq. NaOH | Up to 100 mM | Use promptly | ||
| Aqueous Buffer | Not Recommended | < 1 day | [1] | |
| In Organic Solvent (Aliquot) | -20°C | 1 month | [8][9] | |
| -80°C | 6 months | [8][11] |
Key Experimental Protocols
Protocol: [³H]-Glutamate Uptake Assay in Cultured Cells
This protocol provides a general framework for measuring the inhibition of glutamate uptake by DL-THA in a cell line stably or transiently expressing a specific EAAT subtype.[14]
1. Materials and Reagents:
-
Cells expressing the EAAT of interest (e.g., HEK293-EAAT2)
-
Cell culture medium (e.g., DMEM)
-
Poly-D-Lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)
-
L-[³H]-Glutamate (radiolabeled substrate)
-
Unlabeled L-Glutamate (for determining non-specific uptake)
-
This compound (test inhibitor)
-
Lysis buffer (e.g., 1% SDS or 1M NaOH)
-
Scintillation fluid and vials
-
Liquid scintillation counter
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Cell Plating: Plate your EAAT-expressing cells onto Poly-D-Lysine coated 24-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight.
-
Reagent Preparation: Prepare fresh solutions of DL-THA at various concentrations in KRH buffer. Prepare the uptake solution containing a known concentration of L-[³H]-Glutamate.
-
Assay Start: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm KRH buffer.
-
Pre-incubation: Add KRH buffer containing the desired concentration of DL-THA (or vehicle for control wells) to each well. Incubate for 10-20 minutes at 37°C.
-
Initiate Uptake: Start the uptake reaction by adding the L-[³H]-Glutamate solution.
-
Total Uptake: Wells containing only [³H]-Glutamate + vehicle/inhibitor.
-
Non-specific Uptake: Control wells containing [³H]-Glutamate plus a saturating concentration (e.g., 1 mM) of unlabeled L-Glutamate.
-
-
Incubation: Incubate the plate at 37°C for a defined period (typically 5-15 minutes). This should be within the linear range of uptake for your cell type.
-
Stop Reaction: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 200-500 µL of lysis buffer to each well and incubating for at least 30 minutes.
-
Measurement: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Uptake: For each condition, subtract the average CPM of the non-specific uptake wells from the CPM of the total uptake wells.
-
Calculate % Inhibition: Express the specific uptake in the presence of DL-THA as a percentage of the specific uptake in the vehicle control wells.
-
Determine IC50: Plot the % inhibition against the log concentration of DL-THA and fit the data with a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway Visualization
Mechanism of Action of this compound
DL-THA acts at the synaptic cleft. Under normal conditions, glutamate released from the presynaptic terminal is rapidly cleared by EAATs on surrounding glial cells and neurons. DL-THA competitively binds to these transporters, blocking glutamate entry and causing it to remain in the cleft for a longer period, potentially leading to increased activation of postsynaptic glutamate receptors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyaspartic acid - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TBOA-sensitive uptake limits glutamate penetration into brain slices to a few micrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-(-)-threo-3-Hydroxyaspartic acid | CAS:7298-99-9 | Transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glutamate Uptake Inhibitors: DL-threo-3-Hydroxyaspartic acid vs. DL-TBOA
For Researchers, Scientists, and Drug Development Professionals
Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system. By rapidly clearing glutamate from the synaptic cleft, they prevent excitotoxicity and ensure the fidelity of synaptic transmission. The pharmacological inhibition of these transporters is a key strategy for studying their physiological roles and their involvement in various neuropathologies. This guide provides an objective comparison of two widely used competitive inhibitors: DL-threo-3-Hydroxyaspartic acid (also known as DL-threo-β-hydroxyaspartate, THA) and DL-threo-β-benzyloxyaspartate (DL-TBOA).
Core Mechanism of Action: A Tale of Two Inhibitors
Both this compound and DL-TBOA act as competitive inhibitors at the glutamate binding site of EAATs. However, their fundamental mechanisms of interaction differ significantly, a distinction crucial for experimental design and data interpretation.
-
This compound (DL-THA): A Transportable Inhibitor DL-THA is a substrate for the glutamate transporter. This means that while it competes with glutamate for binding, it is also translocated across the cell membrane by the transporter machinery. This can lead to complex effects, including heteroexchange, where the uptake of the inhibitor can cause the release of intracellular glutamate.[1] While effective at inhibiting the uptake of synaptic glutamate, its nature as a substrate can complicate the interpretation of results, particularly when studying glutamate homeostasis.[1][2]
-
DL-TBOA: A Non-Transportable Blocker In contrast, DL-TBOA is a potent, non-transportable blocker of EAATs.[1][3] The addition of a bulky benzyloxy group prevents its translocation across the membrane.[4][5] DL-TBOA binds to the transporter, competitively blocking glutamate from binding, but it is not carried into the cell.[4][6] This makes it a "cleaner" pharmacological tool for studying the direct consequences of glutamate uptake blockade, as it does not induce glutamate release via heteroexchange.[1][6] Electrophysiological studies confirm this, showing that unlike transportable inhibitors, DL-TBOA does not induce an inward current on its own but effectively blocks glutamate-induced currents.[4][7]
Quantitative Performance: Potency and Selectivity
The inhibitory potency of these compounds varies across the five major EAAT subtypes (EAAT1-5). DL-TBOA is generally more potent than this compound, particularly for EAAT2.
Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to block 50% of the transporter activity.
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) |
| DL-TBOA | 70 µM[3][8] | 6 µM[3][8] | 6 µM[3][8] |
Data for this compound is more commonly presented as Kᵢ values.
Inhibitory Affinity (Kᵢ)
The inhibition constant (Kᵢ) is an indicator of the binding affinity of an inhibitor to a transporter. A lower Kᵢ value indicates a higher affinity.
| Compound | EAAT1 | EAAT2 | EAAT3 | EAAT4 | EAAT5 |
| DL-TBOA | 2.9 - 42 µM[4] | 2.2 - 5.7 µM[4] | 9.3 µM[3] | 4.4 µM[3] | 3.2 µM[3] |
| L-(-)-threo-3-Hydroxyaspartic acid * | 11 µM | 19 µM | 14 µM | Transportable | Non-transportable Inhibitor |
*Data presented for the L-isomer, which is the pharmacologically active component of the DL-racemic mixture.
Signaling Pathways and Inhibition Models
Key Experimental Protocols
The quantitative data presented in this guide are primarily derived from two types of assays: radiolabeled substrate uptake assays and electrophysiological recordings.
Radiolabeled Substrate Uptake Assay
This method directly measures the accumulation of a radiolabeled substrate inside cells expressing a specific EAAT subtype.
-
Objective: To quantify the rate of substrate transport and determine the inhibitory potency (Kᵢ or IC₅₀) of a compound.
-
Methodology:
-
Cell Culture and Transfection: A cell line with low endogenous transporter activity (e.g., HEK293 or COS-1) is transiently transfected with a plasmid encoding a specific human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).[9][10]
-
Assay Initiation: Transfected cells are washed and incubated in a buffered saline solution.
-
Inhibition: Cells are pre-incubated with various concentrations of the inhibitor (e.g., DL-TBOA or this compound).
-
Uptake: A radiolabeled substrate, typically [³H]-D-Aspartate or [¹⁴C]-L-Glutamate, is added to initiate the uptake reaction for a defined period (e.g., 10-15 minutes) at 37°C.[4][9] D-Aspartate is often used as it is a non-metabolizable analogue of L-glutamate.[6]
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity accumulated inside the cells is measured using a scintillation counter.
-
Data Analysis: The inhibition curve is plotted, and the IC₅₀ or Kᵢ value is calculated by comparing the uptake in the presence of the inhibitor to the control (no inhibitor).
-
Electrophysiological Voltage-Clamp Assay
This technique leverages the electrogenic nature of glutamate transport (a net positive charge moves into the cell with each transport cycle) to measure transporter activity as an electrical current.
-
Objective: To measure transport-associated currents and to distinguish between transportable substrates and non-transportable blockers.
-
Methodology:
-
Expression System: Xenopus laevis oocytes are microinjected with cRNA encoding a specific EAAT subtype.[4][7] The oocytes then express high levels of the transporter on their plasma membrane.
-
Voltage Clamp: An oocyte is voltage-clamped at a negative holding potential (e.g., -60 mV) using a two-electrode voltage-clamp setup.
-
Substrate Application: Glutamate or an inhibitor is applied to the oocyte via a perfusion system.
-
Current Measurement: The binding and transport of glutamate and co-transported ions (Na⁺) generate a measurable inward current.
-
Inhibitor Characterization:
-
Non-transportable blockers (e.g., DL-TBOA): These compounds will not induce a current on their own but will reduce the current induced by a subsequent application of glutamate.[4][7]
-
Transportable substrates (e.g., this compound): These compounds will induce an inward current themselves, as they are being transported.[1][5]
-
-
Data Analysis: Dose-response curves are generated by measuring the current at various substrate or inhibitor concentrations to determine kinetic parameters like Kₘ or Kₑ (the equilibrium dissociation constant for the blocker).[4]
-
Conclusion and Recommendations
This compound and DL-TBOA are both valuable tools for investigating the function of glutamate transporters, but their distinct mechanisms dictate their optimal applications.
-
This compound is a classic, moderately potent competitive substrate. Its transportable nature makes it useful for some studies but can be a confounding factor where a pure blockade of uptake is required.
-
DL-TBOA is a more potent, non-transportable competitive blocker. Its inability to be transported into the cell or cause glutamate release via heteroexchange makes it the superior choice for experiments aiming to isolate and study the effects of acute glutamate uptake inhibition.[1][6] Its higher potency, especially against the major glial transporter EAAT2, further solidifies its position as a more precise and reliable tool in modern neuroscience research.
For researchers aiming to study the downstream consequences of elevated synaptic glutamate due to transport failure, DL-TBOA is the recommended inhibitor . For studies where the transport process itself is of interest or where historical comparison to older literature is necessary, this compound may still have a role.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of glutamate uptake induces progressive accumulation of extracellular glutamate and neuronal damage in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effects of DL-threo-beta-benzyloxyaspartate (DL-TBOA) and L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) on uptake and release of [3h]D-aspartate in astrocytes and glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DL-threo-3-Hydroxyaspartic Acid and L-trans-pyrrolidine-2,4-dicarboxylate as Glutamate Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used glutamate transporter inhibitors: DL-threo-3-Hydroxyaspartic acid (THA) and L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC). Both compounds are instrumental in studying the physiological and pathological roles of excitatory amino acid transporters (EAATs). This document outlines their performance based on experimental data, details the methodologies used in these key experiments, and visualizes the associated biological pathways and workflows.
Introduction to Glutamate Transporter Inhibitors
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its extracellular concentration is tightly regulated by a family of sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). Dysregulation of these transporters can lead to an accumulation of extracellular glutamate, resulting in excitotoxicity, a process implicated in various neurological disorders. THA and L-trans-PDC are competitive inhibitors of these transporters and are valuable tools for investigating the consequences of impaired glutamate uptake.
Mechanism of Action
Both this compound and L-trans-pyrrolidine-2,4-dicarboxylate act as competitive substrates for glutamate transporters.[1] This means they bind to the same site as glutamate and are transported into the cell. By competing with glutamate for uptake, they effectively increase the extracellular concentration of the neurotransmitter. This inhibition of glutamate reuptake can lead to the overactivation of glutamate receptors and subsequent excitotoxicity.[2]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of THA and L-trans-PDC has been evaluated against various EAAT subtypes and in different experimental preparations. The following tables summarize the key quantitative data from published studies.
| Compound | Preparation | Target | Parameter | Value (µM) | Reference |
| This compound | HEK293 cells | human EAAT1 | Ki | 11 | [3] |
| HEK293 cells | human EAAT2 | Ki | 19 | [3] | |
| HEK293 cells | human EAAT3 | Ki | 14 | [3] | |
| Rat Cortex Synaptosomes | L-glutamate uptake | IC50 | 9 | [4] | |
| Rat Cortex Synaptosomes | L-aspartate uptake | IC50 | 13 | [4] | |
| Rat Hippocampus Synaptosomes | L-glutamate uptake | IC50 | 6 | [4] | |
| Rat Hippocampus Synaptosomes | L-aspartate uptake | IC50 | 11 | [4] | |
| L-trans-pyrrolidine-2,4-dicarboxylate | HEK293 cells | human EAAT1 | Ki | 79 | [5] |
| HEK293 cells | human EAAT2 | Ki | 8 | [5] | |
| HEK293 cells | human EAAT3 | Ki | 61 | [5] | |
| Rat Cortex Synaptosomes | L-glutamate uptake | IC50 | 8 | [4] | |
| Rat Cortex Synaptosomes | L-aspartate uptake | IC50 | 13 | [4] | |
| Rat Cerebellum Synaptosomes | L-glutamate uptake | IC50 | 4 | [4] | |
| Rat Cerebellum Synaptosomes | L-aspartate uptake | IC50 | 8 | [4] | |
| Cerebellar Granule Cells | D-[3H]aspartate uptake | Ki | 40-145 | [6] |
Key Observations:
-
Potency: Both compounds are potent inhibitors of glutamate uptake, with IC50 and Ki values typically in the low micromolar range.[4][5]
-
Selectivity: L-trans-PDC displays a higher potency for EAAT2 over EAAT1 and EAAT3, while THA shows a more comparable potency across these three subtypes.[3][5] In studies on rat brain synaptosomes, L-threo-3-hydroxyaspartate was found to be a more potent inhibitor of L-glutamate uptake than L-aspartate uptake in the cortex and hippocampus.[4] Similarly, L-trans-PDC was a more potent inhibitor of L-glutamate uptake than L-aspartate uptake in the cortex and cerebellum.[4]
-
Regional Differences: The inhibitory effects of both compounds can vary depending on the brain region, likely reflecting the differential expression of EAAT subtypes.[4]
Experimental Protocols
The following section details a typical experimental protocol used to determine the inhibitory potency of compounds like THA and L-trans-PDC.
[³H]D-Aspartate Uptake Assay in Synaptosomes
This assay measures the inhibition of glutamate uptake by quantifying the uptake of a radiolabeled, non-metabolizable glutamate analog, D-aspartate.
1. Preparation of Synaptosomes:
- Rat brains are rapidly removed and placed in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
- The tissue of interest (e.g., cortex, hippocampus) is dissected and homogenized in the sucrose buffer.
- The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
- The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
2. Uptake Assay:
- Synaptosomes are pre-incubated at 37°C for a short period (e.g., 5 minutes).
- The uptake reaction is initiated by adding a known concentration of [³H]D-aspartate and varying concentrations of the inhibitor (THA or L-trans-PDC).
- The incubation is carried out for a defined period (e.g., 5 minutes) at 37°C.
- The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
3. Quantification:
- The radioactivity retained on the filters is measured using a scintillation counter.
- The amount of [³H]D-aspartate taken up by the synaptosomes is calculated.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
4. Data Analysis:
- Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the transporter for the substrate.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for [³H]D-Aspartate Uptake Assay
Caption: Workflow for determining glutamate transporter inhibition.
Signaling Pathway of Excitotoxicity
Inhibition of glutamate transporters by THA or L-trans-PDC leads to an accumulation of extracellular glutamate, triggering a cascade of events known as excitotoxicity.
Caption: Excitotoxicity pathway initiated by EAAT inhibition.
Conclusion
Both this compound and L-trans-pyrrolidine-2,4-dicarboxylate are effective competitive inhibitors of glutamate transporters. The choice between these two compounds may depend on the specific research question. L-trans-PDC offers some selectivity for EAAT2, which is the predominant transporter in the brain, while THA provides a broader inhibition of EAATs 1, 2, and 3. The provided quantitative data and experimental protocols should aid researchers in selecting the appropriate tool and designing experiments to investigate the critical role of glutamate transport in neuronal function and disease.
References
- 1. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 4. Regional differences in the inhibition of L-glutamate and L-aspartate sodium-dependent high affinity uptake systems in rat CNS synaptosomes by L-trans-pyrrolidine-2,4-dicarboxylate, threo-3-hydroxy-D-aspartate and D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of DL-threo-3-Hydroxyaspartic Acid for EAAT Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides a comprehensive comparison of the inhibitory specificity of DL-threo-3-Hydroxyaspartic acid (DL-TBOA) for the subtypes of the Excitatory Amino Acid Transporter (EAAT) family. By presenting key experimental data and detailed methodologies, this document serves as a critical resource for investigating glutamatergic neurotransmission and developing novel therapeutics.
DL-TBOA is a widely utilized competitive, non-transportable blocker of EAATs. Its ability to inhibit glutamate uptake without being transported into the cell makes it a valuable tool for studying the physiological roles of these transporters. However, its efficacy varies across the different EAAT subtypes (EAAT1-5), a critical consideration for targeted research and drug design. This guide delves into the quantitative specifics of this selectivity and compares it with other relevant EAAT inhibitors.
Comparative Inhibitory Potency of EAAT Inhibitors
The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) of DL-TBOA and a more potent analog, TFB-TBOA, against the five human EAAT subtypes. These values, compiled from various studies, offer a clear quantitative comparison of their subtype specificity. Lower values indicate higher potency.
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 |
| DL-TBOA | 70 µM (IC₅₀)[1] | 6 µM (IC₅₀)[1] | 6 µM (IC₅₀)[1] | 4.4 µM (Kᵢ) | 3.2 µM (Kᵢ) |
| 42 µM (Kᵢ)[1] | 5.7 µM (Kᵢ)[1] | 9.3 µM (Kᵢ) | |||
| 2.9 µM (Kᵢ) | 2.2 µM (Kᵢ) | ||||
| TFB-TBOA | 22 nM (IC₅₀) | 17 nM (IC₅₀) | 300 nM (IC₅₀) | 40 nM (IC₅₀, rat) | Inhibits[2] |
| 3.6 nM (IC₅₀) | 10 nM (IC₅₀) | 120 nM (IC₅₀) |
As the data indicates, DL-TBOA demonstrates a preference for EAAT2 and EAAT3 over EAAT1. The trifluoromethylbenzoyl derivative, TFB-TBOA, is significantly more potent and shows a clear selectivity for the glial transporters EAAT1 and EAAT2 over the neuronal EAAT3. Both compounds also exhibit inhibitory activity at EAAT4 and EAAT5.
Experimental Protocols
The determination of these inhibitory constants relies on robust experimental methodologies. The two primary techniques employed are radiolabeled substrate uptake assays and whole-cell patch-clamp electrophysiology.
Radiolabeled Substrate Uptake Assay
This biochemical assay directly measures the inhibition of glutamate transport into cells expressing a specific EAAT subtype.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with plasmids encoding the specific human EAAT subtype (e.g., pCMV-hEAAT1, pCMV-hEAAT2, etc.) using a suitable transfection reagent.
-
Cells are typically used for uptake assays 24-48 hours post-transfection.
b. Uptake Assay Protocol:
-
Seed transfected cells into 24-well plates.
-
On the day of the assay, wash the cells with a sodium-containing uptake buffer (e.g., Krebs-Ringer buffer).
-
Pre-incubate the cells for 5-10 minutes at 37°C with varying concentrations of the inhibitor (e.g., DL-TBOA).
-
Initiate the uptake by adding a known concentration of a radiolabeled substrate, such as [³H]-D-aspartate or [¹⁴C]-glutamate, to each well. D-aspartate is often used as it is a non-metabolizable substrate for EAATs.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 1 M NaOH).
-
Quantify the amount of radioactivity in the cell lysate using a scintillation counter.
c. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of an unlabeled substrate (e.g., 1 mM L-glutamate).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the transporter for that substrate.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents associated with glutamate transport, providing a real-time functional readout of transporter activity and its inhibition.
a. Oocyte Preparation and Injection or Cell Culture:
-
For Xenopus oocyte expression, oocytes are harvested and injected with cRNA encoding the desired human EAAT subtype. Recordings are typically performed 2-7 days after injection.
-
Alternatively, transfected mammalian cells (e.g., HEK293) can be used.
b. Recording Protocol:
-
Place the oocyte or cultured cell in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external recording solution (e.g., a solution containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES, pH 7.4).
-
Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an internal solution (e.g., a solution containing KCl, MgCl₂, EGTA, and HEPES, pH 7.2).
-
Under visual guidance, form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a saturating concentration of glutamate or another agonist to elicit a transporter-mediated current.
-
After a stable baseline current is established, co-apply the agonist with varying concentrations of the inhibitor (e.g., DL-TBOA).
c. Data Analysis:
-
The inhibition of the glutamate-evoked current by the antagonist is measured.
-
The concentration-response data is plotted, and the IC₅₀ value is determined by fitting the data to an appropriate inhibitory dose-response model.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures used to determine the specificity of EAAT inhibitors.
References
A Comparative Guide to the Inhibitory Mechanism of DL-threo-3-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory mechanism of DL-threo-3-Hydroxyaspartic acid (THA) with other glutamate transporter inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to this compound (THA)
This compound is a well-established competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate from the synaptic cleft and maintaining neuronal health.[1][2] Its stereoisomer, L-threo-3-Hydroxyaspartic acid, is a potent, transportable inhibitor of EAAT1-4 and a non-transportable inhibitor of EAAT5.[3][4] Dysregulation of glutamate transport is implicated in various neurological disorders, making inhibitors like THA valuable tools for research and potential therapeutic development.[5][6]
Comparative Analysis of Inhibitory Potency
The inhibitory effects of THA and its derivatives, as well as other common glutamate transporter inhibitors, have been quantified across different EAAT subtypes. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies.
Table 1: Inhibitory Constants (Ki) of Glutamate Transporter Inhibitors
| Compound | EAAT1 (Ki, µM) | EAAT2 (Ki, µM) | EAAT3 (Ki, µM) | EAAT4 (Ki, µM) | EAAT5 (Ki, µM) | Cell Line | Assay Type | Reference |
| L-threo-3-Hydroxyaspartic acid | 11 | 19 | 14 | - | - | HEK293 | [3H]-D-Aspartate Uptake | [3][7] |
| DL-threo-β-Benzyloxyaspartate (DL-TBOA) | 42 | 5.7 | - | 4.4 | 3.2 | COS-1 / Xenopus oocytes | [14C]glutamate Uptake / Electrophysiology | [8][9] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Glutamate Transporter Inhibitors
| Compound | EAAT1 (IC50, µM) | EAAT2 (IC50, µM) | Cell Culture | Reference | |---|---|---|---| | DL-threo-β-Benzyloxyaspartate (DL-TBOA) | 70 | 6 | COS-1 | | | L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) | 10-100 | 10-100 | Cerebellar Astrocytes and Granule Neurons |[10] |
Experimental Protocols
Validation of the inhibitory mechanism of THA and its analogs relies on several key experimental techniques.
Radiolabeled Substrate Uptake Assay
This is a fundamental method to quantify the inhibition of glutamate transporter activity.
Objective: To determine the IC50 or Ki of an inhibitor by measuring its ability to block the uptake of a radiolabeled substrate (e.g., [3H]-L-glutamate or [3H]-D-aspartate).[11][12][13]
General Protocol:
-
Cell Culture: Utilize cell lines (e.g., HEK293, COS-7) stably or transiently expressing the specific EAAT subtype of interest, or use primary cultures of astrocytes or synaptosomes.[11]
-
Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) for a defined period at a controlled temperature (e.g., 10 minutes at room temperature or 37°C).[12]
-
Substrate Addition: Add a fixed concentration of radiolabeled substrate (e.g., 50 nM [3H]-L-glutamate) to initiate the uptake reaction.[12]
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer or by filtration to remove the extracellular radiolabeled substrate.[12]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Electrophysiology (Whole-Cell Patch-Clamp)
Electrophysiological recordings provide insights into the direct effects of inhibitors on transporter currents.[14][15]
Objective: To characterize the effect of inhibitors on glutamate transporter-mediated currents in real-time.
General Protocol:
-
Preparation: Use cells expressing the target transporter (e.g., Xenopus oocytes or mammalian cell lines) or acute brain slices.[8][14]
-
Recording: Establish a whole-cell patch-clamp configuration to record membrane currents.
-
Glutamate Application: Apply glutamate to the cell to evoke a transporter-mediated inward current.[14]
-
Inhibitor Application: Co-apply the inhibitor (e.g., DL-TBOA) with glutamate. A competitive inhibitor will reduce the amplitude of the glutamate-induced current.[8][14]
-
Data Analysis: Analyze the changes in current amplitude and kinetics to determine the mode of inhibition. For competitive inhibitors, a shift in the dose-response curve of glutamate is expected without a significant change in the maximum current.[8]
Visualizing Mechanisms and Workflows
Glutamate Transport and Inhibition Pathway
The following diagram illustrates the general mechanism of glutamate uptake by EAATs and the site of action for competitive inhibitors like THA.
Caption: Competitive inhibition of an Excitatory Amino Acid Transporter (EAAT) by THA.
Experimental Workflow for Inhibitor Validation
This diagram outlines the typical workflow for validating the inhibitory mechanism of a compound like THA.
Caption: A typical experimental workflow for characterizing a novel EAAT inhibitor.
Logical Relationship of Experimental Findings
The following diagram illustrates the logical connections between different experimental outcomes in validating the inhibitory mechanism.
Conclusion
This compound and its analogs are potent competitive inhibitors of excitatory amino acid transporters. The validation of their inhibitory mechanism is robustly supported by a combination of radiolabeled substrate uptake assays and electrophysiological studies. These compounds, particularly when compared with other inhibitors like DL-TBOA and t-2,4-PDC, serve as indispensable tools for dissecting the physiological and pathological roles of glutamate transport in the central nervous system. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. rndsystems.com [rndsystems.com]
- 4. scbt.com [scbt.com]
- 5. Electrogenic glutamate transporters in the CNS: Molecular mechanism, pre-steady-state kinetics, and their impact on synaptic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Comparison of effects of DL-threo-beta-benzyloxyaspartate (DL-TBOA) and L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) on uptake and release of [3h]D-aspartate in astrocytes and glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Analysis of DL-threo-3-Hydroxyaspartic Acid Cross-Reactivity with Neurotransmitter Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of DL-threo-3-Hydroxyaspartic acid with various neurotransmitter transporters. The primary focus of this document is to present experimental data on the inhibitory activity of this compound against its main targets, the Excitatory Amino Acid Transporters (EAATs), and to explore any known interactions with other transporter families.
Introduction
This compound is a well-established competitive inhibitor of the high-affinity glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[1] By blocking the reuptake of glutamate from the synaptic cleft, it potentiates glutamatergic neurotransmission. This property makes it a valuable tool for studying the physiological and pathological roles of glutamate transport. Understanding its selectivity and potential cross-reactivity with other neurotransmitter transporters is crucial for the interpretation of experimental results and for guiding the development of more specific pharmacological agents.
Data Summary: Inhibitory Activity against Excitatory Amino Acid Transporters (EAATs)
This compound and its L-isomer have been demonstrated to be potent inhibitors of several EAAT subtypes. The following tables summarize the available quantitative data on their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Transporter Subtype | Ligand | Ki (μM) | Assay System | Reference |
| hEAAT1 | L-(-)-threo-3-Hydroxyaspartic acid | 11 | [3H]-D-Aspartate uptake in HEK293 cells | [2] |
| hEAAT2 | L-(-)-threo-3-Hydroxyaspartic acid | 19 | [3H]-D-Aspartate uptake in HEK293 cells | [2] |
| hEAAT3 | L-(-)-threo-3-Hydroxyaspartic acid | 14 | [3H]-D-Aspartate uptake in HEK293 cells | [2] |
| xEAAT4 | DL-threo-β-Hydroxyaspartic acid | 0.6 | Electrophysiology in Xenopus oocytes | [1] |
| xEAAT5 | DL-threo-β-Hydroxyaspartic acid | 2.5 | Electrophysiology in Xenopus oocytes | [1] |
Table 1: Inhibitory Constants (Ki) of threo-3-Hydroxyaspartic Acid Stereoisomers for Human (h) and Xenopus (x) EAAT Subtypes.
| Transporter Subtype | Ligand | IC50 (μM) | Assay System | Reference |
| hEAAT1 | DL-threo-β-Hydroxyaspartic acid | 96 | Glutamate uptake in COS-1 cells | [1] |
| hEAAT2 | DL-threo-β-Hydroxyaspartic acid | 31 | Glutamate uptake in COS-1 cells | [1] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of DL-threo-β-Hydroxyaspartic Acid for Human EAAT Subtypes.
Cross-Reactivity with Other Transporter Families
A comprehensive literature search was conducted to assess the cross-reactivity of this compound with other major neurotransmitter transporter families, including GABA transporters (GATs), monoamine transporters (DAT, SERT, NET), and neutral amino acid transporters (ASCTs).
No significant inhibitory activity or cross-reactivity of this compound has been reported for the following transporter families:
-
GABA Transporters (GATs): No data was found to suggest that this compound significantly inhibits GAT1, GAT2, or GAT3.
-
Monoamine Transporters: There is no evidence in the reviewed literature to indicate that this compound interacts with the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Alanine-Serine-Cysteine Transporters (ASCTs): No studies were identified that have investigated the activity of this compound on ASCT1 or ASCT2.
This lack of data highlights a gap in the pharmacological profiling of this compound and suggests that its selectivity beyond the EAAT family has not been extensively characterized. Researchers should exercise caution when using this compound in complex biological systems where multiple transporter types are present.
Experimental Protocols
[3H]-D-Aspartate Uptake Assay in HEK293 Cells
This method is commonly used to determine the inhibitory activity of compounds on EAATs expressed in a heterologous system.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Cells are transiently or stably transfected with the cDNA encoding the desired human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3) using standard transfection methods (e.g., calcium phosphate precipitation or lipofection).
2. Uptake Assay:
- Transfected cells are seeded into 24- or 48-well plates and grown to confluence.
- On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Krebs-Ringer-HEPES).
- Cells are pre-incubated for a short period (e.g., 10-20 minutes) at 37°C with varying concentrations of this compound or vehicle control.
- Uptake is initiated by adding a solution containing a fixed concentration of [3H]-D-aspartate (a radiolabeled substrate for EAATs) and the corresponding concentration of the inhibitor.
- The incubation is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
- Uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
- Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- The radioactivity in the cell lysates is quantified using liquid scintillation counting.
3. Data Analysis:
- Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., L-glutamate or D-aspartate).
- Specific uptake is calculated by subtracting non-specific uptake from total uptake.
- IC50 values are determined by non-linear regression analysis of the concentration-response curves.
- Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the Km of D-aspartate for the specific transporter is known.
Electrophysiological Measurement of EAAT Activity in Xenopus Oocytes
This technique allows for the direct measurement of transporter-mediated currents and is particularly useful for characterizing the mode of inhibition.[3]
1. Oocyte Preparation and cRNA Injection:
- Oocytes are harvested from female Xenopus laevis frogs.
- The follicular layer is removed by enzymatic digestion (e.g., with collagenase).
- Stage V-VI oocytes are selected and injected with cRNA encoding the desired EAAT subtype (e.g., xEAAT4 or xEAAT5).
- Injected oocytes are incubated for 2-7 days at 16-18°C to allow for transporter expression.[3]
2. Two-Electrode Voltage Clamp (TEVC) Recording:
- An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., ND96).
- The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[3]
- The membrane potential is clamped at a holding potential (e.g., -60 mV).
- Substrate-induced currents are elicited by applying the natural substrate (e.g., L-glutamate or L-aspartate) to the bath.
3. Inhibition Assay:
- To determine the inhibitory effect of this compound, the oocyte is first exposed to a fixed concentration of the substrate to establish a baseline current.
- The oocyte is then co-perfused with the substrate and varying concentrations of this compound.
- The reduction in the substrate-induced current in the presence of the inhibitor is measured.
4. Data Analysis:
- Concentration-response curves are generated by plotting the percent inhibition of the substrate-induced current as a function of the inhibitor concentration.
- IC50 values are determined from these curves.
- To determine the Ki and the mode of inhibition (competitive, non-competitive, etc.), the assay is repeated with multiple substrate concentrations in the presence of different inhibitor concentrations, and the data are analyzed using Lineweaver-Burk or Schild plots.
Visualizations
Figure 1: Interaction profile of this compound.
Figure 2: Workflow for [3H]-D-Aspartate uptake assay.
References
A Comparative Guide to Glutamate Transporter Inhibitors: Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining synaptic homeostasis by clearing glutamate from the synaptic cleft. Their dysfunction is implicated in numerous neurological disorders, making them a key target for therapeutic intervention. This guide provides an objective comparison of the efficacy and selectivity of different glutamate transporter inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison of Glutamate Transporter Inhibitors
The inhibitory potency of various compounds against the major glutamate transporter subtypes (EAAT1, EAAT2, and EAAT3) has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key parameters for comparing their efficacy. A lower value indicates a higher potency.
| Inhibitor | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | Selectivity Profile |
| WAY-213613 | IC50: 5004 nM[1] | IC50: 85 nM[1] | IC50: 3787 nM[1] | Highly selective for EAAT2 |
| TFB-TBOA | IC50: 22 nM[2] | IC50: 17 nM[2] | IC50: 300 nM[2] | Potent inhibitor of EAAT1 and EAAT2 |
| DL-TBOA | IC50: 70 µM[3][4][5] | IC50: 6 µM[3][4][5] | IC50: 6 µM[3][4][5] | Broad-spectrum EAAT inhibitor |
| Dihydrokainic Acid (DHK) | Ki: > 3 mM[6] | Ki: 23 µM[6] | Ki: > 3 mM[6] | Selective for EAAT2 |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radiolabeled substrate uptake assays and electrophysiological recordings.
Radiolabeled Glutamate Uptake Assay
This assay directly measures the function of glutamate transporters by quantifying the uptake of radiolabeled L-[3H]-glutamate into cells expressing a specific EAAT subtype.
Objective: To determine the IC50 value of an inhibitor by measuring its ability to block the uptake of a radiolabeled substrate.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing the human EAAT subtype of interest.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Radiolabeled substrate: [3H]-L-glutamate.
-
Unlabeled L-glutamate.
-
Test inhibitors at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 or COS-7 cells in appropriate culture medium.
-
For transient transfection, seed cells in 24- or 48-well plates. Transfect the cells with a plasmid encoding the desired EAAT subtype using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor in assay buffer for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a mixture of [3H]-L-glutamate and unlabeled L-glutamate to each well.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophysiological Recording (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This technique measures the currents generated by the movement of ions coupled to glutamate transport, providing a real-time assessment of transporter activity.
Objective: To determine the effect of inhibitors on glutamate transporter-mediated currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired EAAT subtype.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp setup (amplifier, electrodes, data acquisition system).
-
L-glutamate solution.
-
Test inhibitor solutions.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with cRNA encoding the specific EAAT subtype and incubate for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply L-glutamate to the oocyte to evoke a transporter-mediated current.
-
After establishing a stable baseline current, co-apply the test inhibitor with L-glutamate and record the change in current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition caused by the inhibitor.
-
By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glutamate-glutamine cycle, the central role of EAATs, and a typical experimental workflow for inhibitor screening.
Caption: The Glutamate-Glutamine Cycle and site of EAAT inhibition.
Caption: Workflow for a radiolabeled glutamate uptake assay.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems. | Semantic Scholar [semanticscholar.org]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Transportable vs. Non-Transportable Inhibitors of Glutamate Uptake
For Researchers, Scientists, and Drug Development Professionals
Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), play a critical role in maintaining the delicate balance of glutamate in the central nervous system. Their dysfunction is implicated in a host of neurological disorders, making them a key target for therapeutic intervention. Inhibitors of these transporters are invaluable tools for studying their function and for the development of novel drugs. These inhibitors are broadly classified into two categories: transportable and non-transportable. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Distinguishing Between Transportable and Non-Transportable Inhibitors
The fundamental difference between these two classes of inhibitors lies in their interaction with the glutamate transporter. Transportable inhibitors are substrates for the transporter; they bind to the glutamate binding site and are subsequently translocated across the cell membrane. This competitive inhibition can lead to a phenomenon known as heteroexchange, where the influx of the inhibitor drives the efflux of intracellular glutamate, potentially leading to an artificial increase in extracellular glutamate levels.
In contrast, non-transportable inhibitors also bind to the glutamate transporter but are not translocated across the membrane. They act as blockers, preventing the binding and transport of glutamate without being substrates themselves. This mode of action avoids the complication of heteroexchange, making them more suitable for studies aiming to understand the consequences of uptake blockade without introducing confounding glutamate release.
Quantitative Comparison of Inhibitor Potency
The selection of an appropriate inhibitor often depends on its potency and selectivity for different EAAT subtypes. The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) for several commonly used transportable and non-transportable inhibitors against various human EAAT subtypes.
| Inhibitor Class | Inhibitor | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Citations |
| Transportable | L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | EC₅₀: 320 ± 157 µM (astrocyte-rich cultures) | - | - | - | - | [1] |
| D-Aspartate | - | - | - | - | - | [2] | |
| L-CCG-III | - | - | - | - | - | [2] | |
| Non-Transportable | DL-threo-β-benzyloxyaspartate (DL-TBOA) | IC₅₀: 70 µM, Kᵢ: 42 µM | IC₅₀: 6 µM, Kᵢ: 5.7 µM | IC₅₀: 6 µM | Kᵢ: 4.4 µM | Kᵢ: 3.2 µM | [3][4][5] |
| TFB-TBOA | IC₅₀: 22 nM | IC₅₀: 17 nM | IC₅₀: 300 nM | IC₅₀: 40 nM (rat) | - | [6] | |
| Dihydrokainate (DHK) | No significant effect | Potent inhibitor | No significant effect | - | - | [7][8][9][10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of transportable and non-transportable inhibitors can be visualized as follows:
Experimental Protocols for Differentiation
Several key experimental techniques are employed to characterize and differentiate between transportable and non-transportable inhibitors of glutamate uptake.
Radioactive Substrate Uptake Assay
This is a widely used method to measure the activity of glutamate transporters. The general workflow involves incubating cells or synaptosomes expressing the transporter of interest with a radiolabeled substrate, typically [³H]D-aspartate, in the presence and absence of the test inhibitor.
Detailed Methodology:
-
Cell/Synaptosome Preparation: Cells (e.g., HEK293 or COS-7) transiently or stably expressing a specific EAAT subtype, primary astrocyte cultures, or synaptosomes prepared from brain tissue are used.[11]
-
Incubation: The prepared cells or synaptosomes are typically pre-incubated with the test inhibitor for a specific duration before the addition of the radiolabeled substrate.[12]
-
Uptake Initiation: Uptake is initiated by adding a known concentration of radiolabeled substrate (e.g., [³H]D-aspartate or L-[¹⁴C]glutamate).[3][13]
-
Termination of Uptake: After a defined incubation period (typically a few minutes), the uptake is terminated rapidly. This is often achieved by vacuum filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium, followed by rapid washing with ice-cold buffer.[12]
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of substrate transported into the cells/synaptosomes, is measured using a scintillation counter.
-
Data Analysis: The inhibition of radiolabeled substrate uptake by the test compound is used to determine its potency, typically expressed as an IC₅₀ value.
Electrophysiological Recording of Transporter Currents
Glutamate transport is an electrogenic process, meaning it is associated with the movement of charge across the membrane. This allows for the direct measurement of transporter activity using patch-clamp electrophysiology.
Detailed Methodology:
-
Preparation: Acute brain slices containing astrocytes are prepared.
-
Recording Configuration: A whole-cell patch-clamp recording is established on a visually identified astrocyte.[14][15] The intracellular solution typically contains a high concentration of a non-chloride anion (e.g., methanesulfonate) to isolate the transporter currents.
-
Eliciting Transporter Currents: Glutamate transporter currents can be evoked by stimulating nearby axons to induce synaptic glutamate release or by photolysis of caged glutamate.[14]
-
Application of Inhibitors: The test inhibitor is bath-applied to the slice.
-
Data Acquisition and Analysis: The amplitude and kinetics of the transporter currents are measured before and after the application of the inhibitor. For a transportable inhibitor, its application may induce an inward current, reflecting its own transport, whereas a non-transportable inhibitor will block the glutamate-evoked current without inducing a current itself.[16]
Heteroexchange Assay
This assay is specifically designed to differentiate between transportable and non-transportable inhibitors by measuring the efflux of a pre-loaded radiolabeled substrate.
Detailed Methodology:
-
Loading: Cells or synaptosomes are pre-loaded with a radiolabeled substrate, such as [³H]D-aspartate, by incubation.
-
Washing: The extracellular radiolabel is removed by washing.
-
Incubation with Inhibitor: The pre-loaded cells/synaptosomes are then incubated with the test inhibitor.
-
Measurement of Efflux: The amount of radioactivity released into the extracellular medium is measured over time.
-
Interpretation: A transportable inhibitor will induce an increase in the efflux of the pre-loaded radiolabeled substrate (heteroexchange), while a non-transportable inhibitor will not.[17]
Logical Relationship for Inhibitor Classification
The choice between a transportable and non-transportable inhibitor depends on the specific research question. The following diagram illustrates the logical considerations for selecting an appropriate inhibitor.
Conclusion
Both transportable and non-transportable inhibitors of glutamate uptake are powerful tools for investigating the roles of EAATs in health and disease. Understanding their distinct mechanisms of action and having access to reliable quantitative data and experimental protocols is crucial for the design and interpretation of experiments. This guide provides a foundational resource for researchers to make informed decisions when selecting and utilizing these important pharmacological agents.
References
- 1. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures [pubmed.ncbi.nlm.nih.gov]
- 2. Transportable and non-transportable inhibitors of L-glutamate uptake produce astrocytic stellation and increase EAAT2 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]
- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. [PDF] Selective blockade of astrocytic glutamate transporter GLT‐1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures | Semantic Scholar [semanticscholar.org]
- 11. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Combined Application of Glutamate Transporter Inhibitors and Hypothermia Discriminates Principal Constituent Processes Involved in Glutamate Homo- and Heteroexchange in Brain Nerve Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deriving the Time Course of Glutamate Clearance with a Deconvolution Analysis of Astrocytic Transporter Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Deriving the Time Course of Glutamate Clearance with a Deconvolution Analysis of Astrocytic Transporter Currents [jove.com]
- 16. pnas.org [pnas.org]
- 17. Nontransportable inhibitors attenuate reversal of glutamate uptake in synaptosomes following a metabolic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of DL-threo-3-Hydroxyaspartic Acid and Other Excitatory Amino Acid Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-threo-3-Hydroxyaspartic acid (THA) with other prominent Excitatory Amino Acid Transporter (EAAT) inhibitors, including DL-TBOA, UCPH-101, and WAY-213613. The following sections detail their performance based on experimental data, outline the methodologies used for their characterization, and visualize their mechanisms of action and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activities of this compound and other selected EAAT inhibitors are summarized below. The data, presented as IC50 and Ki values, have been compiled from various in vitro studies.
| Inhibitor | Target EAAT Subtype | IC50 (µM) | Ki (µM) | Notes |
| This compound (THA) | EAAT1 | 96[1] | 11[2][3] | Competitive, transportable inhibitor.[2][3] |
| EAAT2 | 31[1] | 19[2][3] | ||
| EAAT3 | - | 14[2][3] | ||
| EAAT4 | - | 0.6[1] | ||
| EAAT5 | - | 2.5[1] | Non-transportable at EAAT5.[2][3] | |
| DL-TBOA | EAAT1 | 70[4][5] | 42[5] | Competitive, non-transportable blocker.[4] |
| EAAT2 | 6[4][5] | 5.7[5] | ||
| EAAT3 | 6[4][5] | - | ||
| EAAT4 | - | 4.4[4][5] | ||
| EAAT5 | - | 3.2[4][5] | ||
| UCPH-101 | EAAT1 | 0.66[6] | - | Selective, non-substrate, allosteric inhibitor.[6][7][8] |
| EAAT2 | >300[6][9] | - | ||
| EAAT3 | >300[6][9] | - | ||
| EAAT4 / EAAT5 | No significant inhibition[6][9] | - | ||
| WAY-213613 | EAAT1 | 5.004 | - | Potent and selective non-substrate EAAT2 inhibitor.[10][11] |
| EAAT2 | 0.085[10][11][12] | - | ||
| EAAT3 | 3.787 | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of EAAT inhibitors are provided below.
[³H]-D-Aspartate Uptake Assay
This assay measures the inhibition of radiolabeled D-aspartate (a substrate for EAATs) uptake into cells expressing a specific EAAT subtype.
-
Cell Culture and Plating:
-
HEK293 or COS-1 cells are transiently or stably transfected with the cDNA encoding the human EAAT subtype of interest.
-
Cells are seeded into 96-well plates and cultured until they reach near confluence.[13]
-
-
Assay Procedure:
-
On the day of the assay, the growth medium is aspirated, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[14]
-
Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 5-30 minutes) at room temperature or 37°C.[13][14]
-
Uptake is initiated by adding a solution containing a fixed concentration of [³H]-D-aspartate.[13]
-
The incubation continues for a predetermined time (e.g., 5-10 minutes) with gentle agitation.[1][13]
-
-
Termination and Measurement:
-
Uptake is terminated by rapid washing with ice-cold assay buffer to remove extracellular radiolabel.[1]
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.[1][13]
-
Non-specific uptake is determined in the presence of a high concentration of a known non-radiolabeled substrate (e.g., L-glutamate or D-aspartate).[1]
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
-
Fluorescence-Based Membrane Potential (FLIPR) Assay
This high-throughput assay measures changes in cell membrane potential, which is affected by the electrogenic activity of EAATs.
-
Cell Preparation:
-
Cells expressing the target EAAT are plated in 96- or 384-well microplates and incubated overnight.[6]
-
-
Dye Loading:
-
Assay Execution:
-
The microplate is placed in a FLIPR instrument.
-
The test compounds (inhibitors) are added to the wells, and the fluorescence signal is monitored in real-time.
-
Changes in fluorescence, indicating alterations in membrane potential due to the inhibition of EAAT activity, are recorded.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the direct measurement of currents associated with EAAT activity and their inhibition.
-
Oocyte Preparation:
-
Recording Setup:
-
Data Acquisition:
-
The substrate (e.g., L-glutamate or L-aspartate) is applied to the oocyte, inducing a current that is recorded by the amplifier.
-
The inhibitor is then co-applied with the substrate, and the reduction in the substrate-induced current is measured to determine the inhibitory potency (Ki or IC50).
-
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of different EAAT inhibitors and the potential downstream consequences of EAAT inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel EAAT inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Inhibition of glutamate uptake induces progressive accumulation of extracellular glutamate and neuronal damage in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Dissociation of [3H]L-glutamate uptake from L-glutamate-induced [3H]D-aspartate release by 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid and 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid, two conformationally constrained aspartate and glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming the On-Target Effects of DL-threo-3-Hydroxyaspartic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals investigating glutamatergic neurotransmission, DL-threo-3-Hydroxyaspartic acid (DL-TBOA) serves as a critical tool for elucidating the roles of Excitatory Amino Acid Transporters (EAATs). This guide provides an objective comparison of DL-TBOA with other EAAT inhibitors, supported by experimental data, to confirm its on-target effects.
DL-TBOA is a competitive and non-transportable blocker of EAATs, a family of five sodium-dependent glutamate transporter subtypes (EAAT1-5) responsible for clearing glutamate from the synaptic cleft and maintaining low extracellular glutamate concentrations to prevent excitotoxicity.[1][2] Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors makes it a valuable pharmacological agent.[3]
Comparative Analysis of EAAT Inhibitors
The efficacy and selectivity of DL-TBOA are best understood in comparison to other well-characterized EAAT inhibitors. The following tables summarize the inhibitory potency (IC50 and Ki values) of DL-TBOA and its alternatives against various EAAT subtypes. Lower values indicate higher potency or affinity.
| Inhibitory Potency (IC50) of EAAT Inhibitors | |||
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) |
| DL-TBOA | 70 µM[1][4][5] | 6 µM[1][4][5] | 6 µM[1][4][5] |
| TFB-TBOA | 22 nM[5][6] | 17 nM[5][6] | 300 nM[5][6] |
| L-TBOA* | 33 µM[6] | 6.2 µM[6] | 15 µM[6] |
| UCPH-101 | 0.66 µM[5] | - | - |
| Dihydrokainic acid | - | Selects for EAAT2 | - |
| L-TBOA is the active stereoisomer of DL-TBOA.[1] |
| Inhibitory Affinity (Ki) of EAAT Inhibitors | ||||
| Compound | EAAT1 | EAAT2 | EAAT4 | EAAT5 |
| DL-TBOA | 42 µM[4][7] | 5.7 µM[1][4][7] | 4.4 µM[3][4] | 3.2 µM[3][4] |
| L-(-)-threo-3-Hydroxyaspartic acid | 11 µM[8][9][10] | 19 µM[8][9][10] | - | Non-transportable inhibitor[9][10] |
Experimental Protocols
The on-target effects of DL-TBOA and other EAAT inhibitors are typically validated through the following key experiments:
Radiolabeled Substrate Uptake Assay
This assay directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate, such as [3H]-D-aspartate or [14C]-glutamate, into cells expressing a specific EAAT subtype.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or COS-1 cells are transiently or stably transfected to express a specific human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).[3][7]
-
Assay Initiation: Cells are washed and incubated in a buffer solution. The radiolabeled substrate is added in the presence or absence of various concentrations of the inhibitor (e.g., DL-TBOA).
-
Incubation: The cells are incubated for a defined period to allow for substrate uptake.
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The inhibitory potency (IC50 or Ki value) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Electrophysiological Recordings in Xenopus Oocytes
This technique measures the currents associated with glutamate transport and the inhibitor's effect on these currents.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding a specific EAAT subtype.[7][11]
-
Two-Electrode Voltage Clamp: After a period of protein expression, the oocytes are voltage-clamped using a two-electrode voltage clamp setup.
-
Current Measurement: The oocyte is perfused with a solution containing glutamate to induce transporter currents. The inhibitor is then co-applied with glutamate to measure its effect on the current.
-
Data Analysis: The reduction in the glutamate-induced current in the presence of the inhibitor is used to determine its blocking potency. The fact that DL-TBOA reduces the glutamate-induced current without inducing a significant inward current itself confirms its nature as a non-transportable blocker.[7]
Fluorescence-Based Membrane Potential (FMP) Assay
This high-throughput assay measures changes in membrane potential that occur upon EAAT activity.
Methodology:
-
Cell Preparation: Cells expressing the EAAT of interest are loaded with a membrane potential-sensitive fluorescent dye.
-
Assay: The addition of a substrate like glutamate leads to depolarization of the cell membrane, which is detected as a change in fluorescence.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the substrate-induced depolarization.
-
Data Analysis: The concentration-dependent inhibition of the fluorescence signal is used to calculate the inhibitor's potency.[3]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of EAAT inhibition by DL-TBOA and a typical experimental workflow.
Mechanism of DL-TBOA inhibition of EAATs.
Workflow for a radiolabeled substrate uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 11. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DL-threo-3-Hydroxyaspartic Acid and Other Excitatory Amino Acid Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-threo-3-Hydroxyaspartic acid (DL-THA) with other commonly used inhibitors of Excitatory Amino Acid Transporters (EAATs). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate inhibitor for their experimental needs. This document outlines the advantages of using DL-THA, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Excitatory Amino Acid Transporters and Their Inhibition
Excitatory Amino Acid Transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By rapidly clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure the precise signaling required for learning, memory, and other neuronal functions. The inhibition of these transporters is a critical tool for studying glutamatergic neurotransmission and for the development of therapeutics for neurological disorders.
Inhibitors of EAATs can be broadly categorized into two classes: transportable inhibitors and non-transportable blockers. This compound is a classical example of a competitive and transportable inhibitor, meaning it is taken up by the cell through the transporter. This contrasts with non-transportable blockers like DL-threo-β-benzyloxyaspartate (DL-TBOA), which bind to the transporter but are not translocated across the membrane. The choice between these types of inhibitors has significant implications for experimental outcomes.
Comparative Performance of EAAT Inhibitors
The selection of an appropriate EAAT inhibitor depends on the specific research question, the EAAT subtype of interest, and the desired experimental outcome. This section provides a quantitative comparison of DL-THA with other widely used inhibitors.
Potency and Selectivity
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of various inhibitors against different EAAT subtypes. Lower values indicate higher potency.
| Inhibitor | Type | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 |
| L-threo-3-Hydroxyaspartic acid | Transportable | Kᵢ: 11 µM[1] | Kᵢ: 19 µM[1] | Kᵢ: 14 µM[1] | Kᵢ: 0.6 µM[2] | Kᵢ: 2.5 µM (non-transportable)[2] |
| DL-threo-β-benzyloxyaspartate (DL-TBOA) | Non-transportable | IC₅₀: 70 µM[3] | IC₅₀: 6 µM[3] | IC₅₀: 6 µM[3] | Kᵢ: 4.4 µM[3] | Kᵢ: 3.2 µM[3] |
| Dihydrokainic acid (DHK) | Non-transportable | Low affinity | IC₅₀: 31 µM[3] | Low affinity | - | - |
| UCPH-101 | Non-transportable | IC₅₀: 0.66 µM | >300 µM | >300 µM | No significant inhibition | No significant inhibition |
| WAY-213613 | Non-transportable | IC₅₀: 5.0 µM[4] | IC₅₀: 0.085 µM[4] | IC₅₀: 3.8 µM[4] | - | - |
Key Observations:
-
This compound is a broad-spectrum, competitive inhibitor of EAATs 1-4.[1][2] Its transportable nature is a key distinguishing feature.
-
DL-TBOA is a potent, non-transportable blocker of most EAAT subtypes, exhibiting higher potency for EAAT2 and EAAT3 compared to EAAT1.[3]
-
Dihydrokainic acid (DHK) is a selective inhibitor of EAAT2, though with moderate potency.[3]
-
UCPH-101 is a highly selective non-substrate inhibitor of EAAT1.
-
WAY-213613 is a highly potent and selective non-transportable inhibitor of EAAT2.[4]
Advantages of Using this compound
The primary advantage of using DL-THA lies in its nature as a transportable inhibitor . This property allows for the investigation of processes that are dependent on the translocation of substrate, which cannot be studied using non-transportable blockers.
-
Studying Heteroexchange: As a transportable substrate, DL-THA can induce the reverse transport (heteroexchange) of endogenous intracellular glutamate. This is a critical mechanism for understanding how transporters can contribute to extracellular glutamate levels under certain physiological and pathological conditions. Non-transportable blockers like DL-TBOA do not induce heteroexchange.
-
Investigating Transporter-Mediated Intracellular Effects: Once transported into the cell, DL-THA can potentially have downstream effects that are a direct consequence of its intracellular accumulation. This allows for the dissection of intracellular signaling pathways linked to transporter activity.
-
Mimicking Endogenous Substrate Competition: Being a competitive substrate, DL-THA more closely mimics the action of endogenous glutamate at the transporter binding site compared to non-competitive or allosteric inhibitors.
However, it is important to note that the transportable nature of DL-THA can also lead to excitotoxicity at high concentrations due to the elevation of extracellular glutamate through both uptake inhibition and heteroexchange.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key experiments used to characterize EAAT inhibitors.
[³H]-D-Aspartate Uptake Assay
This assay is a common method to measure the activity of glutamate transporters. D-Aspartate is a substrate for EAATs that is not metabolized, making it a reliable tracer.
Objective: To determine the IC₅₀ or Kᵢ of an inhibitor by measuring its effect on the uptake of radiolabeled D-aspartate into cells expressing a specific EAAT subtype.
Materials:
-
HEK293 cells stably expressing the EAAT subtype of interest
-
[³H]-D-Aspartate
-
Test inhibitor (e.g., this compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Seed HEK293 cells expressing the target EAAT into 96-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cells with uptake buffer.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add a fixed concentration of [³H]-D-Aspartate to each well to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of inhibitor that reduces [³H]-D-Aspartate uptake by 50% (IC₅₀). The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Experimental workflow for the [³H]-D-Aspartate uptake assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of currents associated with transporter activity.
Objective: To characterize the electrophysiological effects of an inhibitor on EAAT-mediated currents.
Materials:
-
Cells expressing the EAAT of interest (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Agonist (e.g., L-glutamate)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Cell Preparation: Prepare cells for recording.
-
Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with intracellular solution.
-
Seal Formation: Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
Agonist Application: Apply a known concentration of L-glutamate to elicit a transporter-mediated current.
-
Inhibitor Application: Co-apply the test inhibitor with L-glutamate or pre-apply the inhibitor before agonist application.
-
Data Analysis: Measure the reduction in the agonist-induced current in the presence of the inhibitor to determine its potency and mechanism of action.
Workflow for whole-cell patch-clamp analysis of EAAT inhibitors.
Signaling Pathways Affected by EAAT Inhibition
Inhibition of EAATs leads to an increase in extracellular glutamate, which can have profound effects on various downstream signaling pathways primarily through the activation of glutamate receptors (ionotropic and metabotropic).
Downstream signaling consequences of EAAT inhibition.
The sustained elevation of extracellular glutamate can lead to the over-activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in excessive calcium influx and potential excitotoxicity. Additionally, activation of metabotropic glutamate receptors can trigger various intracellular signaling cascades, influencing synaptic plasticity. The use of a transportable inhibitor like DL-THA can further modulate intracellular pathways directly.
Conclusion
This compound is a valuable tool for the study of glutamatergic neurotransmission. Its key advantage as a transportable inhibitor allows for the investigation of specific aspects of transporter function, such as heteroexchange, that are not addressable with non-transportable blockers. While broader in its spectrum than some of the more recently developed selective inhibitors, its competitive and transportable nature provides a unique experimental paradigm. The choice of inhibitor should be carefully considered based on the specific EAAT subtype of interest and the biological question being addressed. This guide provides the foundational data and protocols to aid in this critical decision-making process for researchers in neuroscience and drug development.
References
Safety Operating Guide
Prudent Disposal of DL-threo-3-Hydroxyaspartic Acid in a Laboratory Setting
For Immediate Reference: Treat DL-threo-3-Hydroxyaspartic acid as a chemical waste product. Do not dispose of it down the drain. All waste should be collected, clearly labeled, and disposed of through your institution's designated hazardous waste management program. Although not always classified as hazardous under the Globally Harmonized System (GHS), its potential as a water contaminant necessitates professional disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on standard laboratory safety protocols for chemical waste management.
Waste Identification and Collection
Proper identification and segregation of chemical waste are the first steps toward safe disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated personal protective equipment (PPE), such as gloves and weighing papers, should be placed in a designated, sealed waste bag or container.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Waste this compound" and the approximate concentration and volume.
-
Include any solvents used in the solution on the label.
-
Storage of Chemical Waste
Proper storage of chemical waste is crucial to prevent accidental spills and reactions.
| Waste Type | Storage Container | Storage Location |
| Solid | Sealed, labeled container | Designated chemical waste storage area, away from |
| incompatible materials. | ||
| Aqueous Solutions | Sealed, leak-proof, labeled | Secondary containment in a designated chemical waste |
| container | storage area. |
Disposal Procedure
The disposal of this compound should be managed by trained professionals.
-
Contact Environmental Health and Safety (EHS): Once your waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department. Accurate documentation is essential for regulatory compliance.
-
Professional Disposal: Your institution's hazardous waste contractor will transport the waste to a licensed facility for proper treatment and disposal.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the neutralization or deactivation of this compound prior to disposal. Therefore, the recommended procedure is to dispose of the unaltered chemical waste through a certified hazardous waste management service.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling DL-threo-3-Hydroxyaspartic Acid
Essential safety protocols and logistical plans for the handling and disposal of DL-threo-3-Hydroxyaspartic acid are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, emphasizing a conservative approach to safety in light of varying information regarding the compound's hazards.
While some safety data sheets (SDS) for this compound state that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other sources recommend specific personal protective equipment (PPE) and cautious handling procedures.[1] To prioritize researcher safety, this document outlines a comprehensive operational and disposal plan that incorporates the more stringent recommendations. It is advised to consider this material potentially hazardous until more definitive information becomes available.[2]
Recommended Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure during the handling of this compound in its solid form and when preparing solutions.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Type N95 (US) or equivalent respirator |
| Working with Solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended if not handled in a chemical fume hood |
| Cleaning and Decontamination | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if the area is well-ventilated |
Data compiled from multiple sources advocating for cautious handling practices.[3]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound throughout the experimental process.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including an analytical balance, weigh paper or boat, spatula, volumetric flask, appropriate solvent, and vortex mixer or sonicator.
-
Donning PPE: Put on a laboratory coat, nitrile gloves, and safety glasses with side shields. If weighing the solid outside of a fume hood, a type N95 respirator is recommended.
-
Weighing: Carefully weigh the desired amount of solid this compound onto weigh paper or a weigh boat.
-
Transfer: Gently transfer the weighed solid into a volumetric flask of the appropriate size.
-
Dissolution: Add a portion of the chosen solvent to the flask. This compound is slightly soluble in acetonitrile, chloroform, ethanol, DMSO, and dimethylformamide.[2] To enhance aqueous solubility, a stock solution can be made in an organic solvent and then diluted into aqueous buffers or isotonic saline.[2] Cap the flask and mix by vortexing or sonicating until the solid is completely dissolved.
-
Final Volume: Add the solvent to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4][5] Aqueous solutions are not recommended for storage for more than one day.[2]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Unused solid this compound. | Dispose of in a clearly labeled hazardous waste container. Follow your institution's guidelines for chemical waste disposal. |
| Contaminated Materials | Gloves, weigh paper, pipette tips, etc., that have come into contact with the compound. | Place in a designated hazardous waste bag or container. Do not dispose of in regular trash. |
| Liquid Waste | Unused solutions of this compound and solvent rinses. | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[1] The container should be compatible with the solvent used. |
Decontamination Protocol
-
Surface Cleaning: After completing work, wipe down all surfaces, including the balance and fume hood sash, with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Equipment Cleaning: Clean all reusable equipment, such as spatulas and glassware, thoroughly with an appropriate solvent, followed by a standard laboratory detergent and water rinse.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[2]
By adhering to these detailed safety and logistical guidelines, researchers can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal and safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
